2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >31.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2OS/c10-6-1-3-7(4-2-6)11-9-12-8(13)5-14-9/h1-4H,5H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBIJUYBGHHPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC2=CC=C(C=C2)F)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358182 | |
| Record name | 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665324 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21262-73-7 | |
| Record name | 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-fluorophenyl)amino]-4,5-dihydro-1,3-thiazol-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazolidin-4-one core is a privileged scaffold known for a wide spectrum of biological activities.[1] This document delineates a robust and efficient synthetic pathway, grounded in the principles of cyclocondensation reactions. We will dissect the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and outline the necessary analytical techniques for product characterization, thereby furnishing researchers and drug development professionals with a comprehensive and practical resource for obtaining this valuable molecule.
Introduction: The Significance of the Thiazolidin-4-one Scaffold
The 1,3-thiazolidin-4-one ring system is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a vast array of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][2] The structural motif of 2-imino-1,3-thiazolidin-4-one, in particular, serves as a versatile template for generating molecular diversity. The introduction of a 4-fluorophenyl group is a common strategy in drug design to enhance metabolic stability and binding affinity through favorable fluorine-protein interactions. Consequently, the synthesis of 2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one represents a key step in the discovery of novel therapeutic agents.[3] This guide focuses on the most prevalent and reliable method for its construction: the reaction between an N-aryl substituted thiourea and an α-haloacetic acid.
Synthetic Strategy & Mechanistic Rationale
The synthesis of the target compound is efficiently achieved via a one-pot cyclocondensation reaction. This strategy is a variant of the well-established Hantzsch thiazole synthesis, which classically involves the reaction of α-haloketones with thioamides.[4][5]
Core Reaction Principle
The primary strategy involves the reaction of N-(4-fluorophenyl)thiourea with chloroacetic acid . This reaction is typically conducted in a suitable solvent under reflux, often in the presence of a weak base to facilitate the cyclization and neutralize the hydrochloric acid byproduct.[6]
Mechanistic Elucidation
The reaction proceeds through a well-defined, multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.
-
S-Alkylation (Nucleophilic Substitution) : The reaction initiates with the nucleophilic attack of the sulfur atom of N-(4-fluorophenyl)thiourea on the electrophilic α-carbon of chloroacetic acid. This step displaces the chloride ion and forms an S-alkylated isothiouronium intermediate. The thione tautomer of thiourea is considered the reactive species in this step.[3]
-
Intramolecular Cyclization : The intermediate undergoes an intramolecular nucleophilic attack. The nitrogen atom of the monosubstituted amine attacks the electrophilic carbonyl carbon of the acetic acid moiety.
-
Dehydration/Condensation : The resulting tetrahedral intermediate eliminates a molecule of water to form the stable five-membered 2-imino-1,3-thiazolidin-4-one ring. The presence of a base, such as anhydrous sodium acetate, is crucial here to facilitate the deprotonation steps and drive the reaction towards the cyclized product.[6]
Diagram 1: Proposed Reaction Mechanism
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis of 2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| N-(4-fluorophenyl)thiourea | 170.21 | 10 | 1.70 g |
| Chloroacetic Acid | 94.50 | 10 | 0.95 g |
| Anhydrous Sodium Acetate | 82.03 | 10 | 0.82 g |
| Absolute Ethanol | 46.07 | - | 50 mL |
| Deionized Water | 18.02 | - | As needed |
Step-by-Step Synthesis Procedure
-
Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(4-fluorophenyl)thiourea (1.70 g, 10 mmol), chloroacetic acid (0.95 g, 10 mmol), and anhydrous sodium acetate (0.82 g, 10 mmol).[6]
-
Solvent Addition : Add 50 mL of absolute ethanol to the flask.
-
Reflux : Stir the mixture and heat it to reflux using a heating mantle. Maintain a gentle reflux for 6-8 hours.[6] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with an ethyl acetate:hexane mobile phase.[7]
-
Cooling and Precipitation : After the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.
-
Isolation : Pour the cooled reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. A solid precipitate should form.
-
Filtration : Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water to remove any unreacted starting materials and salts.
-
Drying : Dry the collected solid in a vacuum oven at 60 °C until a constant weight is achieved.
Purification
The crude product can be purified by recrystallization from absolute ethanol to afford the desired compound as a crystalline solid.[6]
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Chloroacetic acid is corrosive and toxic; handle with extreme care.
-
Ethanol is flammable; ensure no open flames are nearby.
Physicochemical Characterization
Confirmation of the structure and purity of the synthesized 2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one is essential. The following analytical methods are recommended.
-
Melting Point : A sharp melting point range indicates high purity. Uncorrected melting points can be determined using a standard melting point apparatus.[8]
-
Infrared (IR) Spectroscopy : The IR spectrum should show characteristic absorption bands for key functional groups, such as C=O (carbonyl) stretch (around 1710 cm⁻¹), C=N (imine) stretch (around 1630 cm⁻¹), and N-H stretches.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will show characteristic signals for the aromatic protons of the fluorophenyl ring and the methylene protons (-CH₂-) of the thiazolidinone ring.
-
¹³C NMR : Will confirm the presence of all unique carbon atoms, including the carbonyl carbon, imine carbon, and aromatic carbons.
-
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the successful synthesis. The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass.[8]
Conclusion
This guide has detailed a reliable and well-established method for the synthesis of 2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one via the cyclocondensation of N-(4-fluorophenyl)thiourea and chloroacetic acid. The provided protocol, rooted in fundamental principles of organic chemistry, offers high yields and operational simplicity. The mechanistic insights and characterization guidelines further equip researchers with the necessary tools to confidently synthesize and validate this important heterocyclic scaffold for applications in pharmaceutical research and development.
References
- One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. (2019). Oriental Journal of Chemistry, 35(5).
- Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.
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Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Formation of 2-imino-4-thiazolidinone from unsymmetrical 1,3-disubstituted thiourea and chloroacetylchloride. (2003). ResearchGate. Available at: [Link]
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Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (2012). Molecules, 17(10), 11623–11634. Available at: [Link]
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2-Amino-4-thiazolidinones: Synthesis and Reactions. (2010). ResearchGate. Available at: [Link]
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Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]
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Synthesis of 2‐amino 4‐acyl thiazole derivatives. ResearchGate. Available at: [Link]
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Please I want best conditions to react substituted 1,3 diphenyl thiourea with chloroacetic acid for cyclization and formation of thiazolidineone ring?. (2017). ResearchGate. Available at: [Link]
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Synthesis of 2-imino 4-thiazolidinone derivatives and its antibacterial activity. Journal of Chemical and Pharmaceutical Research, 3(6), 253-261. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1476. Available at: [Link]
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Synthesis of 2-imino 4-thiazolidinone derivatives and its antibacterial activity. (2011). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. (2017). ResearchGate. Available at: [Link]
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A Theoretical Study of the Preferred Reaction Mechanism Between Chloroacetic Acid and Thiourea. (2016). ResearchGate. Available at: [Link]
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2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one IUPAC name and structure
An In-depth Technical Guide to 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one: Synthesis, Characterization, and Therapeutic Potential
Executive Summary
The 1,3-thiazole nucleus, particularly the 2-aminothiazole scaffold, is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active agents.[1][2] This guide provides a comprehensive technical overview of a specific derivative, This compound . We delve into its core molecular structure, propose a detailed and mechanistically sound synthetic protocol, and outline methods for its thorough physicochemical and spectroscopic characterization. Furthermore, drawing upon extensive research into its structural analogs, we explore its significant therapeutic potential, with a primary focus on its promise as a potent tyrosinase inhibitor for applications in dermatology and cosmetology.[3][4] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the properties of this valuable heterocyclic compound.
Core Molecular Profile
The unique arrangement of functional groups in this compound dictates its chemical behavior and biological activity. Understanding this structure is the first step in unlocking its potential.
IUPAC Nomenclature and Structure
The molecule is systematically named This compound . Its identity is uniquely defined by the following identifiers:
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| CAS Number | 21262-73-7 | [5] |
| Molecular Formula | C₉H₇FN₂OS | [5] |
| Molecular Weight | 210.23 g/mol | [5] |
The core structure consists of a five-membered thiazolone ring, which is a partially saturated thiazole containing a ketone group at position 4. This ring is substituted at the 2-position with an amino group, which in turn is linked to a 4-fluorophenyl ring.
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The 2-Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide on the Mechanisms of Action of 2-Aminothiazole Derivatives for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Versatility of the 2-Aminothiazole Core
The 2-aminothiazole (2-AT) scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs.[1][2] Its inherent ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites, coupled with its synthetic tractability, has made it a cornerstone for the development of targeted therapies.[1] This guide provides a comprehensive technical overview of the diverse mechanisms of action of 2-aminothiazole derivatives, with a focus on their roles as kinase inhibitors, antimicrobial agents, and anti-inflammatory molecules. We will delve into the molecular intricacies of their interactions with biological targets, provide field-proven experimental protocols for their evaluation, and present key data to inform future drug discovery efforts.
Part 1: Kinase Inhibition - A Dominant Mechanism of Action
A primary mechanism through which 2-aminothiazole derivatives exert their therapeutic effects is the inhibition of protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] The 2-aminothiazole moiety serves as an excellent "hinge-binding" motif, mimicking the adenine portion of ATP to competitively block the kinase's active site.[1][5]
Cyclin-Dependent Kinase (CDK) Inhibition
Abnormalities in the cell cycle are a fundamental aspect of cancer, and CDKs are central regulators of this process.[6] Several 2-aminothiazole derivatives have been developed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[3][7]
One notable example is SNS-032 (formerly BMS-387032), a selective inhibitor of CDK2, CDK7, and CDK9.[3] It acts as an ATP-competitive inhibitor, with an IC50 value of 48 nM for CDK2/cyclin E.[3] The binding of these inhibitors to the CDK2 active site has been elucidated through X-ray crystallography, providing a structural basis for their mechanism and guiding further structure-activity relationship (SAR) studies.[7][8] The development of such inhibitors has involved extensive optimization to improve metabolic stability and pharmacokinetic profiles.[7][8]
Table 1: Inhibitory Activities of Representative 2-Aminothiazole-Based CDK Inhibitors
| Compound | Target(s) | IC50 (nM) | Cellular Effect | Reference(s) |
| SNS-032 | CDK2/cycE | 48 | Antiproliferative (A2780 cells, IC50 = 95 nM) | [3] |
| Compound 14 | CDK2 | 1-10 (analogues) | Induces apoptosis in A2780 ovarian carcinoma cells | [7][8] |
| Compound A | Cdk4/6 | Potent inhibition | G1 cell cycle arrest in T98G glioma cells | [6] |
Inhibition of Src Family and Abl Kinases
The 2-aminothiazole scaffold is famously incorporated into the structure of Dasatinib (BMS-354825) , a potent inhibitor of multiple kinases, including the Src family and Bcr-Abl.[4][5] Dasatinib is a cornerstone in the treatment of chronic myelogenous leukemia (CML).[1][5] Its mechanism of action involves binding to the ATP-binding site of these kinases, effectively blocking their catalytic activity and downstream signaling pathways that drive cancer cell proliferation and survival.[5]
Aurora Kinase Inhibition
Aurora kinases are essential for mitotic progression, and their overexpression is linked to various cancers.[9] 2-Aminothiazole derivatives have been investigated as promising Aurora kinase inhibitors.[9] QSAR, molecular docking, and molecular dynamics simulation studies have been employed to design and optimize these inhibitors, with several compounds demonstrating excellent binding interactions with the active site of Aurora kinase A (1MQ4).[9]
Checkpoint Kinase 1 (CHK1) Inhibition
CHK1 is a critical component of the DNA damage response pathway. Inhibiting CHK1 can sensitize cancer cells to chemotherapy and radiation. A series of 2-aminothiazole derivatives have been designed as potent CHK1 inhibitors, demonstrating excellent antiproliferative activity in cancer cell lines.[10]
Allosteric Inhibition of Protein Kinase CK2
Interestingly, not all 2-aminothiazole derivatives act as ATP-competitive inhibitors. Recent studies have identified derivatives that function as allosteric inhibitors of protein kinase CK2.[11] These compounds bind to a pocket adjacent to the ATP-binding site, inducing a conformational change that inactivates the enzyme. This discovery opens up new avenues for developing more selective kinase inhibitors.[11]
Part 2: Antimicrobial Mechanisms - Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[12][13] 2-Aminothiazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[12][13][14][15]
Antibacterial Activity
The precise antibacterial mechanisms of many 2-aminothiazole derivatives are still under investigation, but several potential targets have been identified. Molecular docking studies suggest that some derivatives may inhibit MurB , an enzyme involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[14] Other proposed mechanisms include the inhibition of essential enzymes or the disruption of bacterial cell membranes. The presence of multiple pharmacophoric sites within these molecules may contribute to their potent antibacterial effects.[16]
Antifungal Activity
The antifungal activity of 2-aminothiazole derivatives is often attributed to the inhibition of lanosterol 14α-demethylase (CYP51) , a key enzyme in the ergosterol biosynthesis pathway.[14][17] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death. Molecular docking studies have supported the interaction of these derivatives with the active site of CYP51.[14][17]
Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives
| Compound Type | Target Organism(s) | Proposed Mechanism | Reference(s) |
| Functionally substituted 2-aminothiazoles | Bacteria (e.g., En. cloacae) | Inhibition of MurB | [14] |
| Functionally substituted 2-aminothiazoles | Fungi (e.g., T. viride) | Inhibition of CYP51 | [14] |
| Trisubstituted 2-amino-4,5-diarylthiazoles | Candida albicans | Inhibition of CYP51, GFAT, Yck2, Hsp90 | [17] |
Part 3: Anti-inflammatory Mechanisms
Chronic inflammation is a contributing factor to a wide range of diseases. 2-Aminothiazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes in inflammatory pathways.[18][19][20]
Inhibition of 5-Lipoxygenase (5-LOX)
Human 5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[19] Rationally designed 2-aminothiazole derivatives have been shown to be potent, competitive, and non-redox inhibitors of 5-LOX, with some compounds exhibiting greater potency than the commercial drug Zileuton.[19]
Inhibition of Cyclooxygenase (COX)
Some 2-aminothiazole derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, another class of pro-inflammatory molecules.[21]
Part 4: Experimental Protocols
To ensure the scientific integrity and reproducibility of research in this field, detailed and validated experimental protocols are essential.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.[1]
Objective: To quantify the enzymatic activity of a target kinase in the presence of varying concentrations of a 2-aminothiazole derivative.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified target kinase, a specific peptide substrate, and ATP in a suitable kinase buffer.
-
Compound Addition: Add the 2-aminothiazole inhibitor, dissolved in DMSO, to the reaction mixture at a range of concentrations. Include a DMSO-only control.
-
Kinase Reaction Initiation: Initiate the reaction by adding a final concentration of ATP (often at the Km value for the specific kinase).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Susceptibility Testing (Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13][14]
Objective: To determine the lowest concentration of a 2-aminothiazole derivative that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.
-
Serial Dilution of Compound: Perform serial two-fold dilutions of the 2-aminothiazole derivative in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Part 5: Visualization of Pathways and Workflows
Signaling Pathway of CDK Inhibition by 2-Aminothiazole Derivatives
Caption: Inhibition of the cell cycle by 2-aminothiazole derivatives targeting CDKs.
Experimental Workflow for Kinase Inhibitor Screening
Caption: A typical workflow for the discovery of 2-aminothiazole-based kinase inhibitors.
Conclusion
The 2-aminothiazole scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. Its versatility allows for the development of compounds with diverse mechanisms of action, from the well-established inhibition of kinases to promising antimicrobial and anti-inflammatory activities. A deep understanding of these mechanisms, coupled with rigorous experimental validation, is paramount for the successful translation of these molecules into clinically effective drugs. This guide has provided a technical foundation for researchers in the field, highlighting the key principles and methodologies that underpin the ongoing success of 2-aminothiazole derivatives in drug discovery.
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Retrieved from [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). Journal of Medicinal Chemistry. Retrieved from [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Medicinal Chemistry Research. Retrieved from [Link]
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Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (n.d.). PubMed. Retrieved from [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). PubMed. Retrieved from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Retrieved from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Retrieved from [Link]
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Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. Retrieved from [Link]
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Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (n.d.). JOCPR. Retrieved from [Link]
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Development of 2-aminothiazole core in anticancer therapeutic areas. (n.d.). ResearchGate. Retrieved from [Link]
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Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). MDPI. Retrieved from [Link]
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SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. (2010). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PubMed. Retrieved from [Link]
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2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (n.d.). NIH. Retrieved from [Link]
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Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. (2010). PubMed. Retrieved from [Link]
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Design of 2‐aminothiazole CHK1 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
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2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (n.d.). NIH. Retrieved from [Link]
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The Strategic Incorporation of Fluorine in Thiazole Scaffolds: A Technical Guide to Unlocking Novel Biological Activities
Foreword: The Fluorine Advantage in Medicinal Chemistry
The introduction of fluorine into bioactive molecules represents a cornerstone of modern drug discovery. Its unique physicochemical properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When strategically incorporated into heterocyclic scaffolds like thiazole, a privileged structure in medicinal chemistry, the resulting fluorinated compounds often exhibit enhanced potency and a more favorable pharmacokinetic profile compared to their non-fluorinated analogs.[1][3] This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of fluorinated thiazole compounds, offering a technical resource for researchers and professionals in drug development.
The Thiazole Nucleus: A Versatile Pharmacophore
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a fundamental building block in numerous clinically approved drugs.[4][5] Its planarity, aromaticity, and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal scaffold for designing molecules that can effectively interact with a wide array of biological targets.[6] The inherent biological activities of thiazole derivatives are vast, spanning antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[5][7][8]
The Strategic Rationale for Fluorination of Thiazoles
The decision to introduce fluorine into a thiazole-based drug candidate is a deliberate strategy to modulate its drug-like properties. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the compound's half-life.[1] Furthermore, the lipophilicity of a molecule can be fine-tuned by the addition of fluorine atoms, which can improve its ability to cross cellular membranes.[2] The electronegativity of fluorine can also alter the acidity or basicity of nearby functional groups, influencing how the molecule interacts with its target protein.[2]
Synthesis of Fluorinated Thiazole Compounds: The Hantzsch Thiazole Synthesis
A classic and versatile method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of a α-haloketone with a thioamide. For the creation of fluorinated thiazoles, fluorinated starting materials are utilized.
Experimental Protocol: Synthesis of 2-(arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles
This protocol outlines a common adaptation of the Hantzsch synthesis for generating fluorinated thiazole derivatives with potential biological activity.[2][9]
Step 1: Synthesis of Thiosemicarbazones.
-
An equimolar mixture of a substituted aromatic aldehyde and thiosemicarbazide is refluxed in ethanol with a catalytic amount of acetic acid for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated thiosemicarbazone is filtered, washed with cold ethanol, and dried.
Step 2: Cyclization to form the Fluorinated Thiazole Ring.
-
An equimolar mixture of the synthesized thiosemicarbazone and a fluorinated α-haloketone (e.g., 2-bromo-4'-fluoroacetophenone) is refluxed in absolute ethanol for 4-6 hours.[2][9]
-
The progress of the cyclization is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with ethanol, and recrystallized to yield the pure fluorinated thiazole compound.
Step 3: Characterization.
-
The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).[2]
Causality in Experimental Choices
-
Choice of Solvent: Ethanol is a common choice due to its ability to dissolve the reactants and its relatively high boiling point for refluxing.
-
Catalyst in Step 1: The acidic catalyst (acetic acid) protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the nitrogen of thiosemicarbazide.
-
Monitoring by TLC: TLC is a rapid and effective technique to monitor the disappearance of reactants and the appearance of the product, allowing for the determination of the reaction's endpoint.
Diverse Biological Activities of Fluorinated Thiazole Compounds
The incorporation of fluorine into the thiazole scaffold has led to the discovery of compounds with a broad spectrum of biological activities.
Anticancer Activity
Fluorinated thiazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[10][11]
-
Mechanism of Action: Many fluorinated thiazole derivatives exert their anticancer effects by inducing apoptosis and causing cell cycle arrest.[10] Some compounds have been shown to inhibit specific kinases involved in cancer cell proliferation and survival.
-
Example Study: A series of novel nano-sized fluorinated thiazoles were synthesized and evaluated for their cytotoxicity against the MDA-MB-231 breast cancer cell line. One derivative showed potent activity with an IC₅₀ value of 2.97 µg/ml, which was more potent than the standard drug cisplatin (IC₅₀ = 4.33 µg/ml).[10] Another study reported fluorinated benzothiazoles to be highly active against both ER-positive (MCF-7) and ER-negative (MDA-468) breast cancer cell lines, with GI₅₀ values in the sub-micromolar range.[11]
Table 1: Anticancer Activity of Selected Fluorinated Thiazole Derivatives
| Compound ID | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |
| 7c (nano-sized thiazole) | MDA-MB-231 | 2.97 µg/ml | [10] |
| Cisplatin (standard) | MDA-MB-231 | 4.33 µg/ml | [10] |
| 1b (fluorinated compound) | MCF-7 | 11.63 | [10] |
| 1b (fluorinated compound) | HepG2 | 34.10 | [10] |
| 61a (fluorinated benzothiazole) | MCF-7 | 0.57 | [11] |
| 61b (fluorinated benzothiazole) | MCF-7 | 0.40 | [11] |
| 61a-c (fluorinated benzothiazoles) | MDA-468 | 0.20-0.5 | [11] |
| 37a-c (fluorinated tetrahydrocarbazoles) | Various | 4.9-7.4 | [11] |
Antimicrobial Activity
Fluorinated thiazoles have emerged as promising candidates for combating bacterial and fungal infections.[12]
-
Mechanism of Action: The amphiphilic nature of some thiazole derivatives allows them to easily permeate bacterial cell membranes, leading to leakage of cytoplasmic contents and ultimately cell death.[6]
-
Example Study: A series of fluorinated pyrazole-based thiazole derivatives were synthesized and showed potent antimicrobial activity.[12] The presence of electron-rich nitrogen heterocycles in these compounds contributes to their antibacterial efficacy.[12]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and fluorinated thiazoles have shown potential as anti-inflammatory agents.
-
Mechanism of Action: Certain fluorinated thiazole derivatives have been found to be potent inhibitors of p38α, a key kinase in the inflammatory process that regulates the production of pro-inflammatory mediators.[13]
-
Example Study: A study on 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives revealed that these compounds exhibited a significant inhibitory effect on p38α.[13] Compounds with a terminal sulfonamide moiety and a propyl linker were particularly potent, with sub-micromolar IC₅₀ values.[13]
Antidiabetic Activity
Recent research has explored the potential of fluorinated thiazoles in the management of diabetes.
-
Mechanism of Action: Some fluorinated hydrazinylthiazole derivatives have been identified as potent inhibitors of α-amylase, an enzyme involved in carbohydrate digestion.[2][9] By inhibiting this enzyme, these compounds can help to control postprandial hyperglycemia. They have also shown excellent antiglycation potential.[2][9]
-
Example Study: A series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles were synthesized and evaluated for their antidiabetic potential. One analog demonstrated highly potent α-amylase inhibition with an IC₅₀ value of 5.14 ± 0.03 μM, which was more potent than the standard drug acarbose (IC₅₀ = 5.55 ± 0.06 μM).[2]
Table 2: Antidiabetic Activity of Selected Fluorinated Hydrazinylthiazole Derivatives
| Compound ID | Target | Activity (IC₅₀ in µM) | Standard | Standard Activity (IC₅₀ in µM) | Reference |
| 3h | α-amylase | 5.14 ± 0.03 | Acarbose | 5.55 ± 0.06 | [2] |
| 3b | α-amylase | 6.87 ± 0.01 | Acarbose | 5.55 ± 0.06 | [9] |
| 3f | α-amylase | 5.88 ± 0.16 | Acarbose | 5.55 ± 0.06 | [9] |
Visualizing Experimental Workflows and Signaling Pathways
General Workflow for Synthesis and Biological Evaluation
Caption: Workflow for the synthesis and biological evaluation of fluorinated thiazole compounds.
p38α MAPK Signaling Pathway in Inflammation
Caption: Inhibition of the p38α MAPK signaling pathway by fluorinated thiazole compounds.
Conclusion and Future Directions
The strategic incorporation of fluorine into the thiazole scaffold has proven to be a highly effective approach for the development of novel therapeutic agents with a wide range of biological activities. The enhanced metabolic stability, modulated lipophilicity, and altered electronic properties conferred by fluorine have led to compounds with potent anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. The versatility of synthetic methods, such as the Hantzsch thiazole synthesis, allows for the generation of diverse libraries of fluorinated thiazoles for biological screening. Future research in this area should focus on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic profiles, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of fluorinated thiazoles holds significant promise for addressing unmet medical needs across various disease areas.
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Introduction: The Architectural Significance of the 2-Aminothiazolone Scaffold
An In-Depth Technical Guide to 2-[(4-Fluorophenyl)amino]-1,3-thiazol-4(5H)-one: Synthesis, Kinase Inhibition, and Therapeutic Potential
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These "privileged scaffolds" offer a unique combination of synthetic accessibility, metabolic stability, and the geometric precision required to interact with complex biological targets. The 2-aminothiazole and its related tautomer, the 2-iminothiazolidin-4-one, represent one such elite class of heterocycles.[1] This scaffold is a cornerstone in the development of drugs targeting a wide array of diseases, demonstrating anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[2]
This guide focuses on a specific, highly promising derivative: This compound . The strategic incorporation of a 4-fluorophenyl group onto the 2-amino position endows this molecule with physicochemical properties that are particularly favorable for kinase inhibition, a critical mechanism in cancer therapy. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of its synthesis, mechanism of action, structure-activity relationships, and the key experimental protocols required for its evaluation.
Section 1: Synthetic Strategies and Mechanistic Rationale
The construction of the 2-aminothiazolone core is typically achieved through a cyclocondensation reaction, a robust and versatile method in heterocyclic chemistry. The most common and direct approach involves the reaction of a substituted N-arylthiourea with an α-haloacetic acid or its ester derivative.
Primary Synthetic Route: Cyclocondensation
The synthesis of this compound is efficiently accomplished by the reaction between 1-(4-fluorophenyl)thiourea and chloroacetic acid . This reaction proceeds via an initial S-alkylation of the thiourea by chloroacetic acid, forming an S-alkylated intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the final thiazolone ring.
Caption: General workflow for the synthesis of the target thiazolone.
Detailed Experimental Protocol: Synthesis of this compound
-
Rationale: This one-pot synthesis is chosen for its efficiency and use of readily available commercial starting materials. Anhydrous sodium acetate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Ethanol is an effective solvent that facilitates the dissolution of reactants and the precipitation of the product upon cooling.
-
Step-by-Step Methodology:
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(4-fluorophenyl)thiourea (10 mmol, 1.70 g) and chloroacetic acid (11 mmol, 1.04 g) in absolute ethanol (50 mL).
-
Base Addition: Add anhydrous sodium acetate (15 mmol, 1.23 g) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1).
-
Isolation: After completion, allow the mixture to cool to room temperature, then chill in an ice bath for 1 hour to facilitate precipitation.
-
Purification: Collect the precipitate by vacuum filtration and wash the solid with cold distilled water (3 x 20 mL) to remove any remaining salts, followed by a small amount of cold ethanol.
-
Drying and Characterization: Dry the product under vacuum. The structure of the resulting white to off-white solid can be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
-
Section 2: The Core Logic of Kinase Inhibition
The 2-aminothiazole scaffold is a privileged structure for designing ATP-competitive kinase inhibitors.[4] Its ability to act as a "hinge-binder" is central to its efficacy. Kinases, enzymes that catalyze phosphorylation, share a conserved ATP-binding pocket with a flexible "hinge" region. Small molecules that can form key hydrogen bonds with this hinge can effectively block ATP from binding, thereby inhibiting kinase activity.
Mechanism of Action at the ATP-Binding Site
The this compound molecule is architecturally primed for this role:
-
Hydrogen Bond Donor: The exocyclic amino group (-NH-) acts as a hydrogen bond donor.
-
Hydrogen Bond Acceptor: A nitrogen atom within the thiazole ring serves as a hydrogen bond acceptor.
-
Hydrophobic Interactions: The 4-fluorophenyl ring occupies a hydrophobic pocket adjacent to the hinge region, enhancing binding affinity. The fluorine atom can also participate in favorable orthogonal multipolar interactions (halogen bonding), further stabilizing the complex.
This binding mode is exemplified by the FDA-approved drug Dasatinib, a potent pan-Src kinase inhibitor built upon a 2-aminothiazole core.[4]
Caption: Inhibition of a signaling pathway by the target compound.
Broad-Spectrum Biological Activity
While kinase inhibition is a primary focus, derivatives of the 2-aminothiazolone scaffold have demonstrated a wide range of biological effects, suggesting the potential for multi-target activity.[5] These include:
-
Antiproliferative Activity: Numerous studies report potent cytotoxicity of thiazolidin-4-one derivatives against various cancer cell lines, including lung, breast, and colon cancer.[2][6][7]
-
Anti-inflammatory Effects: Inhibition of inflammatory signaling pathways has been noted.[8]
-
Antimicrobial Properties: The scaffold has been explored for activity against both bacterial and fungal pathogens.[3][9]
Section 3: Structure-Activity Relationship (SAR) Analysis
Understanding how structural modifications impact biological activity is crucial for rational drug design. The this compound core offers several positions for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
| Position of Modification | Structural Change | Rationale & Predicted Impact on Activity | Supporting Evidence |
| C2-Amino Phenyl Ring | Varying substituents (e.g., -Cl, -CH₃, -OCH₃) at ortho, meta, para positions. | The electronic nature and size of substituents critically influence binding in the hydrophobic pocket of the kinase. Para-substituents are often crucial for potent Aurora kinase inhibition. | [10] |
| C5 of Thiazolone Ring | Introduction of aryl or alkyl groups via Knoevenagel condensation. | Adding substituents at C5 can introduce new interaction points with the target protein, often dramatically increasing antiproliferative potency. 5-arylidene derivatives are a well-established class of potent anticancer agents. | [6][11] |
| N3 of Thiazolone Ring | Alkylation or arylation. | Modifying the N3 position can alter the molecule's solubility and cell permeability. It can also be used to introduce linkers for hybrid molecules or probes. | [12] |
Section 4: Essential Experimental Protocols
Validating the biological activity of synthesized compounds requires robust and reproducible assays. Below are detailed protocols for two fundamental evaluations.
Protocol 1: In Vitro Antiproliferative MTT Assay
-
Objective: To determine the concentration of the compound that inhibits the metabolic activity (and thus proliferation) of cancer cells by 50% (IC₅₀).
-
Causality: The MTT assay measures the activity of mitochondrial reductase enzymes in living cells, which convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.[6]
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in growth medium and add 100 µL to the appropriate wells, resulting in final concentrations typically ranging from 0.01 µM to 100 µM. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
-
Objective: To directly measure the inhibitory effect of the compound on a specific kinase (e.g., Src, Abl, EGFR).
-
Causality: This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. The amount of ADP is detected via a coupled luciferase reaction that generates a luminescent signal. Lower luminescence indicates less ADP produced, and thus, greater kinase inhibition.
-
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine the purified kinase enzyme, its specific substrate peptide, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add the test compound at various concentrations (typically in a dose-response format). Include a no-inhibitor control (100% activity) and a no-enzyme control (background).
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and its substrate, to convert the newly formed ADP into ATP, which then drives the luminescent reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition versus the log of the compound concentration.
-
Conclusion and Future Outlook
The this compound scaffold represents a highly tractable starting point for the development of novel therapeutic agents, particularly in the realm of oncology. Its straightforward synthesis, coupled with a mechanism of action that is well-understood and validated in clinically successful drugs, makes it an attractive core for further exploration.
Future research should focus on the synthesis of focused libraries to comprehensively map the structure-activity relationships around this core. Key efforts should be directed towards identifying the specific kinase targets (kinome profiling), optimizing for selectivity to minimize off-target effects, and improving pharmacokinetic profiles to advance lead compounds towards in vivo efficacy studies. The combination of rational design, robust synthesis, and rigorous biological evaluation will be paramount in unlocking the full therapeutic potential of this promising class of molecules.
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An In-Depth Technical Guide to the Discovery and Development of Aminothiazole Kinase Inhibitors
Abstract
The 2-aminothiazole scaffold has cemented its role as a "privileged structure" in medicinal chemistry, particularly in the design of potent protein kinase inhibitors. This guide provides a comprehensive technical overview of the discovery and development lifecycle of aminothiazole-based kinase inhibitors, from initial hit identification and lead optimization to preclinical validation and clinical application. We will explore the fundamental chemistry of the scaffold, dissect the structure-activity relationships that govern potency and selectivity, and detail the key experimental methodologies employed in their characterization. A central focus will be a case study on the development of Dasatinib, a clinically successful pan-Src and Bcr-Abl inhibitor, to illustrate the practical application of these principles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a thorough understanding of this important class of therapeutic agents.
Introduction: The Power of Kinase Inhibition and the Aminothiazole Scaffold
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways. By catalyzing the phosphorylation of specific substrate proteins, they act as key signaling nodes in processes such as cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.
The 2-aminothiazole ring is a five-membered heterocyclic scaffold that has emerged as a cornerstone in the development of kinase inhibitors.[1] Its prevalence is due to several key features:
-
Versatile Chemistry: The scaffold allows for facile substitution at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired potency and selectivity.
-
Hydrogen Bonding Capability: The ring nitrogen and the exocyclic amino group can act as hydrogen bond donors and acceptors, facilitating strong interactions with the hinge region of the ATP-binding pocket of many kinases.
-
Structural Rigidity: The relatively rigid nature of the ring system helps to pre-organize the molecule for binding, reducing the entropic penalty upon interaction with the target protein.
These properties have led to the development of numerous successful drugs, including the anticancer agent Dasatinib and the PI3K inhibitor Alpelisib, both of which feature the 2-aminothiazole core.[2]
The Discovery Engine: From Hit to Lead
The journey to a potent and selective aminothiazole kinase inhibitor typically begins with the identification of an initial "hit" compound. This process has evolved from broad screening campaigns to more rational, structure-guided approaches.
Hit Identification Strategies
Historically, High-Throughput Screening (HTS) of large, diverse compound libraries was the primary method for finding initial hits. The 2-aminothiazole scaffold was first identified as a novel Src family kinase inhibitor template through such a screening of an internal compound collection.[3][4][5] This initial hit, while often weak in potency, provides a critical starting point for chemical optimization.[4] More recently, fragment-based drug discovery (FBDD) has gained traction, though the 2-aminothiazole scaffold itself has been identified as a potential "frequent hitter" in these screens, necessitating careful validation to ensure specific binding.[6]
Lead Optimization and Structure-Activity Relationship (SAR)
Once a hit is validated, the iterative process of lead optimization begins. This involves synthesizing and testing a series of analogs to build a detailed Structure-Activity Relationship (SAR) profile. The goal is to systematically modify the hit structure to enhance potency against the target kinase while improving selectivity and drug-like properties (e.g., solubility, metabolic stability).
For the aminothiazole scaffold, SAR studies have revealed several key principles:
-
Substitution at the 2-amino position: This position is crucial for interacting with the hinge region of the kinase. Attaching a complementary heterocyclic ring system, such as a pyrimidine, can significantly enhance potency.
-
Modification of the thiazole C4 and C5 positions: These positions project out of the ATP binding pocket and can be modified to improve selectivity and physicochemical properties. For example, installing a carboxamide side chain at the C5 position was a key step in the development of Dasatinib.[5]
The optimization process is greatly accelerated by the use of parallel synthesis techniques, which allow for the rapid generation of hundreds of analogs for SAR analysis.[7]
Table 1: Illustrative SAR Data for a Generic Aminothiazole Scaffold
| Compound ID | R1 Group (at 2-Amino) | R2 Group (at C5) | Kinase IC50 (nM) |
| Hit-1 | Phenyl | -H | 5,200 |
| Analog-1a | Pyrimidinyl | -H | 850 |
| Analog-1b | Phenyl | -CONH-Phenyl | 450 |
| Lead-2 | Pyrimidinyl | -CONH-Phenyl | 12 |
This table represents hypothetical data to illustrate the SAR optimization process.
Case Study: The Development of Dasatinib (BMS-354825)
The story of Dasatinib provides an exemplary case study in the successful development of an aminothiazole-based kinase inhibitor.
Originally developed as an inhibitor of Src family kinases (SFKs), screening of the parent compound revealed potent activity against the Bcr-Abl fusion protein, the causative agent of Chronic Myelogenous Leukemia (CML).[8] This dual Src/Abl inhibitory profile became a key feature of the drug.[9] The discovery process began with a 2-aminothiazole hit identified via HTS.[3][5]
Successive iterations of SAR studies led to the identification of Dasatinib, which demonstrated nanomolar to subnanomolar potency in both biochemical and cellular assays.[3][5] A critical insight from molecular modeling, later confirmed by X-ray crystallography, was how the aminothiazole core and its substituents formed key hydrogen bonds with the hinge region residues Met-318 and Thr-315 in the Abl kinase domain.[3][10]
Dasatinib binds to the active conformation of the Bcr-Abl kinase, a distinct mechanism compared to the first-generation inhibitor imatinib, which binds to the inactive conformation.[11] This allows Dasatinib to overcome resistance in many patients who have developed mutations in the Abl kinase domain that prevent imatinib binding.[10] Following promising preclinical data in xenograft models and a favorable pharmacokinetic profile, Dasatinib entered clinical trials.[8] It received FDA approval in 2006 for CML and is now a standard of care for newly diagnosed patients.[9][12]
Key Experimental Methodologies
The discovery and characterization of aminothiazole kinase inhibitors rely on a suite of robust biochemical and cell-based assays. The causality behind choosing a specific assay is critical for generating reliable and translatable data.
Biochemical Kinase Inhibition Assays
-
Purpose: To determine the direct inhibitory activity of a compound on a purified kinase enzyme (IC50 value).
-
Methodology of Choice (for HTS): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Principle: This assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and an acceptor fluorophore (e.g., APC) on the substrate into close proximity, allowing FRET to occur. The resulting signal is proportional to kinase activity.
-
Causality: TR-FRET is a homogeneous ("mix-and-read") assay, meaning it does not require separation or wash steps. This makes it highly amenable to automation and miniaturization, which is essential for screening hundreds of thousands of compounds in an HTS campaign. Its ratiometric and time-resolved nature minimizes interference from compound fluorescence and light scatter.
-
Protocol: TR-FRET Kinase Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, kinase, biotinylated substrate peptide, ATP, and a stock solution of the aminothiazole inhibitor.
-
Compound Plating: Serially dilute the inhibitor in DMSO and dispense into a 384-well assay plate.
-
Kinase Reaction: Add the kinase and substrate peptide solution to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding a detection mix containing EDTA, a europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC). Incubate for 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the acceptor and donor wavelengths.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation: Include no-enzyme (negative) and no-inhibitor (positive) controls on every plate to establish the assay window and calculate Z' factor, a measure of assay quality.
-
Cellular Assays
-
Purpose: To confirm that the inhibitor can enter cells, engage its target, and modulate downstream signaling pathways.
-
Methodology of Choice: Western Blotting for Phospho-Protein Levels
-
Principle: Cells are treated with the inhibitor, lysed, and the proteins are separated by gel electrophoresis. The proteins are then transferred to a membrane, which is probed with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
Causality: Western blotting provides direct evidence of target engagement in a physiological context. A reduction in the phosphorylation of a key substrate confirms that the inhibitor is hitting its intended target and exerting a biological effect. For example, an inhibitor of Src would be expected to reduce the phosphorylation of downstream substrates like STAT3 or FAK.
-
Visualizations
Logical Workflow: Kinase Inhibitor Discovery Cascade
The following diagram illustrates the typical workflow for discovering and advancing a kinase inhibitor from initial screening to a candidate drug.
Caption: A streamlined workflow for kinase inhibitor drug discovery.
Signaling Pathway: Simplified Bcr-Abl Pathway Inhibition by Dasatinib
This diagram shows the central role of the Bcr-Abl oncoprotein in CML and its inhibition by Dasatinib.
Caption: Dasatinib inhibits the Bcr-Abl kinase, blocking pro-survival signals.
Future Directions and Conclusion
The 2-aminothiazole scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Current research focuses on several key areas:
-
Targeting Novel Kinases: While effective against well-established targets like Abl and Src, efforts are underway to develop aminothiazole inhibitors for other kinase families implicated in disease, such as Aurora kinases and LIM kinases.[13][14]
-
Overcoming Resistance: The emergence of drug resistance remains a major clinical challenge. The design of next-generation inhibitors often involves strategies to overcome known resistance mutations, such as the T315I "gatekeeper" mutation in Bcr-Abl.
-
Improving Selectivity: While polypharmacology (inhibiting multiple targets) can be beneficial, as seen with Dasatinib, enhancing kinase selectivity is often a primary goal to minimize off-target toxicities.
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Spectroscopic Characterization of 2-Aminothiazol-4(5H)-ones: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-aminothiazol-4(5H)-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] Understanding the nuanced spectroscopic features of this scaffold is critical for confirming chemical structures, elucidating tautomeric forms, and ensuring the quality and purity of synthesized compounds. This guide is intended for researchers, scientists, and drug development professionals actively working with this important molecular core.
The Structural and Tautomeric Complexity of 2-Aminothiazol-4(5H)-ones
Before delving into the spectroscopic details, it is paramount to appreciate the structural nuances of the 2-aminothiazol-4(5H)-one core. These compounds can exist in different tautomeric forms, primarily the amino and imino forms, which significantly influences their spectroscopic signatures.[3][4] The equilibrium between these tautomers can be affected by factors such as the substitution pattern, solvent polarity, and temperature.[3]
Caption: Tautomeric equilibrium in 2-aminothiazol-4(5H)-ones.
The prevalence of one tautomer over the other will dictate the observed spectroscopic data. Therefore, a multi-technique approach is often necessary for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of 2-aminothiazol-4(5H)-ones. Both ¹H and ¹³C NMR provide detailed information about the molecular framework and the subtle electronic effects of substituents.
¹H NMR Spectroscopy
The proton NMR spectrum of a 2-aminothiazol-4(5H)-one derivative will typically display characteristic signals for the protons of the heterocyclic ring and any substituents.
Key ¹H NMR Signals:
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| N-H (ring) | 8.0 - 9.0 | Broad singlet | Chemical shift and broadness are dependent on solvent and concentration. |
| NH₂ (exo) | 6.5 - 7.5 | Broad singlet | Often exchanges with D₂O. The presence of two distinct N-H signals can be indicative of the amino tautomer. |
| C5-H₂ | 3.5 - 4.5 | Singlet | The chemical shift is influenced by substituents at the C5 position. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-aminothiazol-4(5H)-one derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice as it can help in observing exchangeable protons like N-H.[5]
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 300 MHz for adequate signal dispersion.[5]
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
To confirm the presence of exchangeable N-H protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the N-H protons will diminish or disappear.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.
Key ¹³C NMR Signals:
| Carbon | Typical Chemical Shift (ppm) | Notes |
| C4 (C=O) | 170 - 180 | The carbonyl carbon is typically found in this downfield region. |
| C2 (C=N) | 155 - 165 | The chemical shift of this carbon is a key indicator of the tautomeric form. |
| C5 | 35 - 50 | The chemical shift is sensitive to substitution at this position. |
The chemical shift of the C2 carbon can be particularly informative in distinguishing between the amino and imino tautomers. Theoretical calculations and experimental data suggest that the C2 carbon in the imino form is generally more shielded (appears at a lower ppm value) compared to the amino form.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in 2-aminothiazol-4(5H)-ones.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine/imine) | 3400 - 3100 | Medium to Strong, often broad |
| C=O Stretch (lactone) | 1750 - 1680 | Strong |
| C=N Stretch (imine/ring) | 1650 - 1550 | Medium to Strong |
| C-N Stretch | 1350 - 1250 | Medium |
The position and shape of the N-H and C=O stretching bands can provide clues about hydrogen bonding and the solid-state structure of the compound.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR accessory is clean.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Data Acquisition:
-
Lower the ATR anvil to bring the sample into contact with the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of 2-aminothiazol-4(5H)-ones. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.
Fragmentation Patterns:
The fragmentation of 2-aminothiazol-4(5H)-ones in the mass spectrometer can provide valuable structural information. Common fragmentation pathways include:
-
Loss of CO: A neutral loss of 28 Da from the molecular ion is often observed due to the expulsion of the carbonyl group.
-
Ring Cleavage: The thiazolone ring can undergo cleavage at various points, leading to characteristic fragment ions.
-
Loss of Substituents: Fragmentation of the side chains attached to the core ring will also be observed.
The NIST WebBook provides mass spectral data for the parent compound, 2-imino-1,3-thiazol-4-one, which can serve as a reference.[6]
Caption: A generalized workflow for mass spectrometric analysis.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems. The chromophore in 2-aminothiazol-4(5H)-ones typically gives rise to absorption bands in the UV region. The position of the absorption maximum (λmax) can be influenced by the tautomeric form and the nature of any chromophoric substituents.[7] Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the absorption maxima for different tautomers and aid in the interpretation of experimental spectra.[4][8]
A Holistic Approach to Characterization
For an unambiguous and comprehensive characterization of 2-aminothiazol-4(5H)-ones, it is essential to employ a combination of the spectroscopic techniques discussed above. The data from each method provides complementary information, and together they allow for a complete picture of the molecule's structure, purity, and tautomeric state.
Caption: Interconnectivity of spectroscopic techniques for comprehensive analysis.
By carefully applying these spectroscopic methods and critically analyzing the resulting data, researchers can confidently characterize novel 2-aminothiazol-4(5H)-one derivatives, paving the way for their further investigation and application in drug discovery and development.
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EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available at: [Link]
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ResearchGate. UV-vis spectra of 2-aminothiazole (AT) and PATs synthesized with.... Available at: [Link]
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PubMed. 2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors: enzyme-ligand co-crystal structure and demonstration of pharmacodynamic effects in C57Bl/6 mice. Available at: [Link]
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ResearchGate. (PDF) 2-Amino-5,5-dimethylthiazol-4(5H)-one. Available at: [Link]
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PubMed. Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Available at: [Link]
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PubMed. Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one in water solution. Available at: [Link]
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Semantic Scholar. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link]
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ResearchGate. 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Available at: [Link]
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MDPI. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Available at: [Link]
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Navigating the Synthesis and Application of 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one: A Technical Guide for Researchers
For Immediate Release
This guide serves as an in-depth technical resource for researchers, chemists, and professionals in drug development on the synthesis, properties, and potential applications of 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one. This molecule belongs to the versatile class of 2-aminothiazol-4(5H)-ones, a scaffold of significant interest in medicinal chemistry.
While a specific CAS number for this compound is not readily found in public databases, this guide provides a comprehensive overview of the synthesis of the core 2-(arylamino)-1,3-thiazol-4(5H)-one structure, its chemical characteristics, and the biological significance of its derivatives. The focus on synthetic methodology empowers researchers to produce this and related compounds for further investigation.
Chemical Identity and Physicochemical Properties
Systematic Name: this compound
This compound is a derivative of pseudothiohydantoin, characterized by a 4-fluorophenyl group attached to the amino function at the 2-position of the thiazol-4(5H)-one ring. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive modification in drug design.
Table 1: Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₉H₇FN₂OS |
| Molecular Weight | 210.23 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Note: These properties are predicted as a specific entry for this compound is not available.
Synthesis of the 2-(Arylamino)-1,3-thiazol-4(5H)-one Scaffold
The synthesis of 2-(arylamino)-1,3-thiazol-4(5H)-ones is well-established in the chemical literature. The most common and efficient method involves the cyclocondensation of an N-arylthiourea with an α-haloacetic acid or its ester. This approach provides a direct and versatile route to the desired heterocyclic core.
Key Starting Materials:
-
N-(4-fluorophenyl)thiourea: This key intermediate can be synthesized from 4-fluoroaniline and a source of thiocyanate or by reacting 4-fluorophenyl isothiocyanate with ammonia.
-
Chloroacetic acid or Ethyl chloroacetate: These are readily available commercial reagents that provide the two-carbon unit required to form the thiazolidinone ring.
General Synthetic Protocol:
-
Reaction Setup: N-(4-fluorophenyl)thiourea and an equimolar amount of chloroacetic acid are dissolved in a suitable solvent, such as ethanol or acetic acid.
-
Catalyst/Promoter: The reaction is typically facilitated by the addition of a base, like sodium acetate, which acts as a catalyst and neutralizes the hydrogen chloride formed during the reaction.
-
Reaction Conditions: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is often precipitated by pouring the mixture into water. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent like ethanol to yield the pure this compound.
The causality behind this experimental choice lies in the nucleophilic character of the sulfur atom in the thiourea, which attacks the electrophilic carbon of the α-haloester, followed by an intramolecular cyclization and elimination of water to form the stable thiazol-4(5H)-one ring.
Caption: General workflow for the synthesis of this compound.
Potential Biological and Pharmacological Significance
Thiazole and thiazolidinone cores are prevalent in a wide range of biologically active compounds.[1] Derivatives of 2-aminothiazol-4(5H)-one have been reported to exhibit a variety of pharmacological activities, making this scaffold a privileged structure in medicinal chemistry.
-
Kinase Inhibition: Several studies have identified substituted 2-(phenylamino)thiazole derivatives as potent inhibitors of various protein kinases.[2][3] These enzymes play a crucial role in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer. The this compound structure could serve as a valuable starting point for the design of novel kinase inhibitors.
-
Antimicrobial Activity: The thiazole nucleus is a key component of many antimicrobial agents. Research has shown that derivatives of 2-aminothiazolidin-4-one possess antibacterial and antifungal properties.[4][5][6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes.
-
Anti-inflammatory Effects: Some thiazolidin-4-one derivatives have demonstrated anti-inflammatory activity, suggesting their potential for the treatment of inflammatory disorders.[4]
The presence of both a nitrogen and a sulfur atom in the thiazole ring provides unique electronic and structural features that enable these molecules to interact with a diverse range of biological targets.[4]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound and its precursors. Based on data for related compounds, the following should be considered:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
For specific handling and safety information, it is crucial to consult the Safety Data Sheet (SDS) for the specific reagents being used in the synthesis.
Sourcing of Precursors and Related Compounds
While a direct commercial source for this compound is not readily identifiable, the key precursors for its synthesis are widely available from various chemical suppliers. Additionally, a range of related thiazole derivatives can be procured for comparative studies.
Table 2: Major Suppliers of Key Precursors and Related Compounds
| Supplier | Compound Type | Website |
| Sigma-Aldrich | 2-Amino-4-(4-fluorophenyl)-1,3-thiazole, Precursors | |
| Echemi | 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylic acid | |
| Smolecule | Thiazole derivatives | |
| Labsolu | 2-(4-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
This guide provides a foundational understanding for researchers interested in the synthesis and exploration of this compound and its analogues. The outlined synthetic procedures and the discussion of the scaffold's biological importance are intended to facilitate further discovery and innovation in the field of medicinal chemistry.
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- Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. SciELO. [Link]
- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. National Institutes of Health. [Link]
- Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
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safety and handling of 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one
An In-Depth Technical Guide to the Safe Handling and Application of 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one
Abstract
This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and toxicological profile of this compound, a member of the versatile thiazolidin-4-one class of heterocyclic compounds. Thiazolidin-4-ones are recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who may synthesize, handle, or utilize this compound in a laboratory setting. By synthesizing data from analogous structures and established chemical safety principles, this guide explains the causality behind experimental choices to ensure a self-validating system of safety and best practices.
Compound Profile and Significance
Chemical Identity and Properties
This compound (hereafter referred to as 4-FPTA) is an aromatic heterocyclic compound. Its structure features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen, substituted with a 4-fluorophenylamino group. This substitution pattern is common in the development of novel therapeutic agents.[4] While specific experimental data for 4-FPTA is not publicly available, its properties can be estimated based on closely related analogs.
| Property | Value (Estimated/Analog Data) | Source |
| Molecular Formula | C₉H₇FN₂OS | - |
| Molecular Weight | 210.23 g/mol | - |
| Physical Form | Solid | [5] |
| Melting Point | 102-110 °C (for 2-Amino-4-(4-fluorophenyl)-1,3-thiazole) | [5] |
| Boiling Point | ~359 °C (for 2-Amino-4-(4-fluorophenyl)-1,3-thiazole) | [5] |
| Purity | Typically >98% for research grade | [5] |
The Thiazolidin-4-one Scaffold in Drug Discovery
The thiazolidin-4-one ring is a cornerstone in medicinal chemistry due to its susceptibility to modification at the 2, 3, and 5 positions.[2] This structural flexibility allows for the creation of vast libraries of derivatives to probe structure-activity relationships (SAR). Compounds built on this scaffold have been reported to possess a wide spectrum of biological activities, making them attractive candidates for drug development programs.[1][2]
Context of Use: Potential Biological Activities
Derivatives of 2-aminothiazole and thiazolidin-4-one are extensively investigated for numerous therapeutic applications. Understanding this context is critical for appreciating the rationale behind its synthesis and handling. Reported activities include:
-
Anticancer: Many derivatives exhibit potent antiproliferative activity against various cancer cell lines, including leukemia, breast, and colon cancer.[1][2][6]
-
Antimicrobial: The scaffold is a key component in compounds showing activity against bacterial and fungal pathogens, including multidrug-resistant strains.[7][8]
-
Anti-inflammatory & Analgesic: Certain analogs have demonstrated significant anti-inflammatory and pain-reducing effects.[3]
-
Anticonvulsant: Thiazole-containing compounds have been successfully developed as agents for controlling seizures.[4]
The 4-fluorophenyl moiety is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability or binding affinity. Therefore, 4-FPTA is a logical target for synthesis in programs aimed at discovering new agents within these therapeutic areas.
Hazard Identification and Risk Assessment
Specific toxicological data for 4-FPTA is not available. Therefore, a conservative risk assessment must be performed based on data from structurally similar compounds, such as 2-amino-4-(4-fluorophenyl)thiazole and other thiazole derivatives.
GHS Classification (Anticipated)
Based on analogs, 4-FPTA should be handled as a hazardous substance.[5][9][10]
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | GHS07 (Exclamation Mark) | Warning |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation. | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation. | GHS07 (Exclamation Mark) | Warning |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation. | GHS07 (Exclamation Mark) | Warning |
| Skin Sensitization (Category 1) - Possible | H317: May cause an allergic skin reaction. | GHS07 (Exclamation Mark) | Warning |
| Carcinogenicity (Category 1B) - Precautionary | H350: May cause cancer. | GHS08 (Health Hazard) | Danger |
Rationale : The H302, H315, H319, and H335 classifications are derived directly from close analogs.[5][9][10] The potential for skin sensitization (H317) and carcinogenicity (H350) is noted from other, more complex thiazole derivatives and should be considered as a precautionary measure until specific data proves otherwise.
Toxicological Profile Summary
-
Acute Toxicity: Expected to be harmful if ingested. The primary risk in a laboratory setting is accidental ingestion via contaminated hands.[10] Animal studies on related triazole-thiol compounds suggest they belong to the IV class of toxicity (low toxicity), but this should not lead to complacency.[11]
-
Irritation: The compound is expected to be a skin, eye, and respiratory irritant. Direct contact with the solid powder or solutions can cause redness and inflammation.[12] Inhalation of dust can lead to irritation of the nasal passages and throat.[10]
-
Sensitization: Repeated skin contact may lead to allergic contact dermatitis in susceptible individuals.
-
Chronic Effects: Due to the lack of data and the potential for some heterocyclic compounds to have long-term health effects, chronic exposure should be minimized. The precautionary classification for carcinogenicity underscores the importance of stringent handling controls.
Primary Routes of Exposure
-
Inhalation: Breathing in aerosolized dust during weighing or transfer.
-
Dermal Contact: Touching the compound with unprotected hands.
-
Ingestion: Oral intake, typically through poor hygiene practices (e.g., not washing hands before eating).
-
Ocular Contact: Direct contact of dust or splashes with the eyes.
Risk Assessment Workflow
A systematic approach to risk assessment is crucial before any handling of 4-FPTA.
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- 8. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: A Robust and Validated Protocol for the Synthesis of 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocol is built upon the foundational principles of the Hantzsch thiazole synthesis, optimized for high yield and purity. We delve into the causality behind experimental choices, from reagent selection to reaction monitoring and purification. This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating system that includes detailed procedural steps, characterization data, and troubleshooting insights to ensure reproducible success.
Introduction and Scientific Context
The 1,3-thiazol-4(5H)-one core is a privileged structure in modern pharmacology. Derivatives of this scaffold are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific target compound, this compound, incorporates a fluorophenyl moiety, a common bioisostere used to enhance metabolic stability and binding affinity.
The synthesis of this class of compounds is most reliably achieved through the Hantzsch thiazole synthesis, a classic and versatile method involving the condensation of an α-halocarbonyl compound with a thiourea derivative.[4][5][6] This application note presents a detailed, one-pot procedure that is efficient, scalable, and utilizes readily available starting materials.
Reaction Principle and Mechanism
The synthesis proceeds via a one-pot condensation reaction between 1-(4-fluorophenyl)thiourea and chloroacetic acid in the presence of a weak base, typically fused sodium acetate, which acts as a catalyst and neutralizes the HCl byproduct.[2]
Mechanism Breakdown:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the sulfur atom from 1-(4-fluorophenyl)thiourea on the electrophilic α-carbon of chloroacetic acid. This forms an S-alkylated isothiourea intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the amino group then performs an intramolecular nucleophilic attack on the carbonyl carbon of the carboxylic acid moiety.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the stable five-membered 2-imino-1,3-thiazolidin-4-one ring. The product exists in tautomeric equilibrium, favoring the more stable 2-amino-1,3-thiazol-4(5H)-one form.
The following diagram illustrates the proposed reaction mechanism.
Caption: Proposed mechanism for the Hantzsch synthesis of the target thiazolone.
Detailed Experimental Protocol
This protocol has been optimized for a laboratory scale synthesis and can be scaled accordingly with appropriate adjustments to reagent quantities and vessel sizes.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Recommended Purity | Supplier |
| 1-(4-fluorophenyl)thiourea | 1645-00-7 | C₇H₇FN₂S | >98% | Sigma-Aldrich |
| Chloroacetic Acid | 79-11-8 | C₂H₃ClO₂ | >99% | Merck |
| Fused Sodium Acetate | 127-09-3 | C₂H₃NaO₂ | Anhydrous, >99% | Lancaster |
| Ethanol | 64-17-5 | C₂H₆O | Reagent Grade, 95% | Sigma-Aldrich |
| Deionized Water | 7732-18-5 | H₂O | - | - |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | TLC Grade | - |
| Hexane | 110-54-3 | C₆H₁₄ | TLC Grade | - |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filtration flask
-
Glass rod
-
TLC plates (Silica Gel 60 F₂₅₄)
-
Melting point apparatus
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, combine 1-(4-fluorophenyl)thiourea (10.0 mmol, 1.70 g) and chloroacetic acid (10.0 mmol, 0.95 g).
-
Solvent and Catalyst Addition: Add fused sodium acetate (20.0 mmol, 1.64 g) and 50 mL of 95% ethanol to the flask. The sodium acetate acts as the catalyst and neutralizes the in-situ generated HCl.
-
Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 80-85°C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour.[4][7] Use a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting materials indicates reaction completion. The typical reaction time is 3-5 hours.
-
Precipitation and Isolation: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture slowly into 150 mL of ice-cold deionized water while stirring vigorously with a glass rod. A solid precipitate will form.[8]
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with two portions of 50 mL deionized water to remove any unreacted sodium acetate and other water-soluble impurities.
-
Purification: Purify the crude product by recrystallization from ethanol. Dissolve the solid in a minimal amount of hot ethanol, then allow it to cool slowly to room temperature and subsequently in an ice bath to maximize crystal formation.
-
Drying: Filter the purified crystals and dry them in a vacuum oven at 50°C to a constant weight.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approximately 210-215 °C (uncorrected)[4] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~10.2 (s, 1H, NH), 7.5-7.6 (m, 2H, Ar-H), 7.1-7.2 (t, 2H, Ar-H), 3.9 (s, 2H, CH₂)[9][10][11] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~175 (C=O), ~160 (C-F, d), ~158 (C=N), ~135 (Ar-C), ~120 (Ar-CH, d), ~115 (Ar-CH, d), ~35 (CH₂)[7][10] |
| Mass Spec (ESI+) | m/z: 211.0 [M+H]⁺[4][7] |
| IR (KBr) | ν (cm⁻¹): ~3250 (N-H stretch), ~1710 (C=O stretch), ~1600 (C=N stretch), ~1220 (C-F stretch)[4] |
Experimental Workflow Visualization
The overall experimental process can be summarized in the following workflow diagram.
Caption: A high-level workflow for the synthesis and purification of the target compound.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive reagents (e.g., hydrated sodium acetate).- Insufficient reflux time or temperature. | - Ensure sodium acetate is anhydrous/fused.- Extend reflux time and confirm the temperature is at least 80°C.- Re-verify the purity of starting materials. |
| Product is Oily or Fails to Crystallize | - Presence of significant impurities.- Incomplete removal of solvent. | - Wash the crude product thoroughly.- If recrystallization fails, attempt purification via column chromatography on silica gel using an ethyl acetate/hexane gradient.[4] |
| Multiple Spots on TLC of Final Product | - Incomplete reaction.- Formation of side products. | - Increase reflux time to ensure starting materials are consumed.- Optimize the recrystallization process; a second recrystallization may be necessary.- Ensure the reaction is not overheated, which can lead to decomposition. |
Conclusion
This application note details a robust and reproducible Hantzsch synthesis protocol for this compound. By carefully following the outlined steps for synthesis, monitoring, and purification, researchers can reliably obtain the target compound in high purity and good yield. The provided characterization data serves as a benchmark for validating the final product's identity and quality. This procedure provides a solid foundation for the synthesis of analogous thiazolone derivatives for further investigation in drug discovery programs.
References
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Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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Kavitha, S., et al. (2010). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 15(9), 6037-6048. Retrieved from [Link]
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Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9459-9470. Retrieved from [Link]
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ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
El-Sayed, N. N. E. (2017). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Mini-Reviews in Organic Chemistry, 14(3), 185-201. Retrieved from [Link]
-
Gomha, S. M., et al. (2014). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. Oriental Journal of Chemistry, 30(2), 543-549. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐amino 4‐acyl thiazole derivatives. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2014). One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. Retrieved from [Link]
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de Oliveira, R. B., et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Future Medicinal Chemistry, 11(20), 2631-2644. Retrieved from [Link]
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K P, A., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. International Journal of Molecular Sciences, 24(8), 7252. Retrieved from [Link]
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Al-Obaid, A. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. Retrieved from [Link]
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Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. Retrieved from [Link]
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Application Note: High-Purity Isolation of 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one using Chromatographic Techniques
Abstract
This application note provides a comprehensive guide to the purification of 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3][4] The protocols detailed herein are designed for researchers and scientists, offering robust methodologies for achieving high purity using both flash column chromatography and high-performance liquid chromatography (HPLC). The document explains the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability for professionals in the field.
Introduction: The Significance of 2-Aminothiazolones
The 2-aminothiazole scaffold and its derivatives, including the 2-aminothiazol-4(5H)-one core, are privileged structures in medicinal chemistry. These compounds exhibit a wide array of biological activities, serving as foundational frameworks for the development of novel therapeutics.[1][2][3][4] Given their potential, the synthesis and subsequent purification of these molecules are critical steps in the drug discovery pipeline. Impurities from the synthesis, such as unreacted starting materials or by-products, can confound biological assays and compromise the integrity of research findings.
This guide focuses on this compound, a compound whose purity is paramount for its downstream applications. The presence of a polar thiazolone ring, an amino linkage, and a fluorophenyl group imparts specific physicochemical properties that must be considered for an effective chromatographic separation. This document outlines systematic approaches to achieve >98% purity, a standard often required for preclinical studies.
Foundational Principles of Separation
The successful chromatographic purification of this compound hinges on exploiting differences in polarity between the target compound and its associated impurities. The general structure possesses several polar functional groups (amide, amine, sulfur and nitrogen heterocycle), suggesting that it is a moderately polar molecule.
Choosing the Right Chromatography Mode
-
Normal-Phase Chromatography (NPC): Utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase. In this mode, polar compounds like our target molecule will have a strong affinity for the stationary phase, requiring a more polar mobile phase for elution. This is a cost-effective and common choice for initial bulk purification.
-
Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). This technique is highly effective for resolving complex mixtures and is the standard for final purity analysis and preparative HPLC.
The selection between these modes depends on the specific impurity profile of the crude sample. It is highly recommended to first analyze the crude mixture by Thin Layer Chromatography (TLC) using both normal and reversed-phase plates to determine the optimal separation strategy.
Workflow for Method Development and Purification
A logical and systematic workflow is essential for developing an efficient purification protocol. The process begins with small-scale analysis and progresses to larger-scale preparative separation.
Figure 1: A systematic workflow for the purification of the target compound.
Protocol 1: Bulk Purification via Normal-Phase Flash Chromatography
This protocol is designed for the initial, large-scale purification of the crude reaction mixture, aiming to remove major impurities. The choice of a normal-phase separation is based on protocols for structurally similar hindered thiols and other heterocyclic compounds which often employ silica gel with polar solvent systems.[5]
Materials and Equipment
-
Stationary Phase: Silica gel (60 Å, 40-63 µm particle size).
-
Mobile Phase Solvents: Dichloromethane (DCM) and Methanol (MeOH) (HPLC grade).
-
Sample Adsorbent: Celite® or a small amount of silica gel.
-
Equipment: Flash chromatography system (manual or automated), glass column, TLC plates (silica gel 60 F254), UV lamp (254 nm).
Step-by-Step Protocol
-
TLC Method Development:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or acetone).
-
Spot the solution onto a silica TLC plate.
-
Develop the plate in various solvent systems. Start with a non-polar system (e.g., 100% DCM) and gradually increase the polarity by adding methanol.
-
Objective: Find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.35, and is well-separated from major impurities. A good starting point for polar compounds like this is a mixture of Dichloromethane and Methanol.[6]
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude solid (e.g., 1.0 g) in a minimal amount of a solvent in which it is highly soluble (e.g., DCM/MeOH).
-
Add 2-3 times the mass of the crude product in silica gel (e.g., 2-3 g) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This technique prevents solvent effects that can decrease resolution.
-
-
Column Packing and Equilibration:
-
Select a column size appropriate for the amount of crude material. A common rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product mass, depending on the separation difficulty.
-
Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Equilibrate the packed column by flushing with at least 3-5 column volumes of the initial mobile phase (e.g., 100% DCM).
-
-
Elution and Fraction Collection:
-
Carefully load the dry sample onto the top of the silica bed.
-
Begin elution with the initial mobile phase.
-
Increase the polarity of the mobile phase in a stepwise or linear gradient fashion based on the TLC analysis. For instance, a gradient from 0% to 10% Methanol in Dichloromethane is a common strategy for polar compounds.[5]
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions containing the target compound.
-
Evaporate the solvent under reduced pressure to yield the purified product.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard, cost-effective polar stationary phase for normal-phase chromatography. |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) Gradient | A versatile solvent system for polar heterocyclic compounds, allowing for a wide polarity range to be covered.[6] |
| Sample Loading | Dry Loading | Minimizes band broadening and improves resolution, especially for samples dissolved in a strong solvent. |
| TLC Rf Target | 0.2 - 0.35 | Ensures good separation from impurities and a reasonable elution time from the column. |
Protocol 2: High-Purity Polishing by Reversed-Phase HPLC
For applications requiring very high purity (>98%), a final polishing step using preparative reversed-phase HPLC is recommended. This method is highly effective at separating closely related impurities. The selection of a C18 column and an acetonitrile/water mobile phase is based on established methods for other anilino-thiazole and thiazolidinone derivatives.[7]
Materials and Equipment
-
Stationary Phase: C18-bonded silica column (e.g., 10 µm particle size for preparative scale).
-
Mobile Phase: Deionized water (A) and Acetonitrile (ACN) (B), both containing 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA).
-
Sample Solvent: A mixture of Water/Acetonitrile or Dimethyl Sulfoxide (DMSO).
-
Equipment: Preparative HPLC system with a UV detector (diode array detector recommended for peak purity analysis).
Step-by-Step Protocol
-
Analytical Method Development:
-
Using an analytical HPLC system with a C18 column, inject a small amount of the sample from the flash chromatography step.
-
Run a scouting gradient, for example, from 5% to 95% Acetonitrile (with 0.1% FA) over 15-20 minutes.
-
Identify the retention time of the target compound. The UV detector should be set to monitor at a wavelength where the compound has strong absorbance (a UV scan from 200-400 nm is recommended to find the λmax).
-
Optimize the gradient to maximize the resolution between the target peak and any remaining impurities.
-
-
Preparative HPLC Run:
-
Dissolve the semi-purified compound in a minimal amount of a suitable solvent (preferably the initial mobile phase). If solubility is low, DMSO can be used, but the injection volume should be kept small.
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the sample and run the optimized gradient method at an appropriate flow rate for the column size.
-
Collect the fraction corresponding to the main peak of the target compound.
-
-
Product Isolation:
-
Analyze the collected fraction by analytical HPLC to confirm its purity.
-
If the mobile phase contains a volatile acid like formic acid, the solvent can often be removed directly by lyophilization (freeze-drying) or rotary evaporation.
-
If a non-volatile buffer was used, a subsequent desalting step may be necessary.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18-bonded Silica | Provides excellent retention and separation for moderately polar organic molecules.[7] |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | A standard, MS-compatible mobile phase for reversed-phase HPLC. The acid improves peak shape by protonating basic sites on the analyte and residual silanols.[7] |
| Detector | UV Diode Array Detector (DAD) | Allows for monitoring at the optimal wavelength (λmax) and performing peak purity analysis. |
| Isolation | Lyophilization | Efficiently removes aqueous/organic mobile phases containing volatile additives, yielding a dry, fluffy solid. |
Characterization and Purity Assessment
Following purification, the identity and purity of this compound should be rigorously confirmed.
Figure 2: Post-purification analytical validation workflow.
-
Analytical HPLC: To confirm the final purity, inject a small sample onto a calibrated analytical HPLC system. The purity is determined by integrating the area of the main peak relative to the total area of all peaks.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure and ensure no structural rearrangement occurred during purification.
Conclusion
The successful purification of this compound is readily achievable through a systematic, multi-step chromatographic approach. A preliminary bulk purification using normal-phase flash chromatography effectively removes major impurities, followed by a final polishing step with reversed-phase preparative HPLC to achieve high purity suitable for demanding research applications. The protocols provided herein serve as a robust starting point, which can be further optimized based on the specific impurity profile of the crude synthetic material.
References
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Metwally, M. A., et al. (2012). 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Anonymous. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]
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Alasmi, A., et al. (n.d.). Synthesis and Characterization of 2-(Aminothiazole-4-yl) Coumarin-2-One, and Studying Its Nanoparticles as Antibacterial Activity. Nanosystems: Physics, Chemistry, Mathematics. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of 1,3,4-Thiadiazole-2(3H)-thione, 5-anilino- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Vukovic, N., et al. (2008). Synthesis and antimicrobial evaluation of some novel 2-aminothiazole derivatives of 4-hydroxy-chromene-2-one. Archiv der Pharmazie. Available at: [Link]
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Samadhiya, P., et al. (2014). Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents. Arabian Journal of Chemistry. Available at: [Link]
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PubChem. (n.d.). 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. PubChem. Available at: [Link]
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Lesyk, R., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences. Available at: [Link]
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Josey, D. J., et al. (2019). 2-Amino-5,5-dimethylthiazol-4(5H)-one. IUCrData. Available at: [Link]
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Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]
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Kaminskyy, D., et al. (2022). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. Pharmaceuticals. Available at: [Link]
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Szymańska, E., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules. Available at: [Link]
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Le, T. H., et al. (2021). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances. Available at: [Link]
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Anonymous. (2025). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv. Available at: [Link]
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Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
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Anonymous. (2021). Physicochemical, pharmacokinetic, and medicinal chemistry properties of the final compounds (by SwissAdme) 3a-3i. ResearchGate. Available at: [Link]
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Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
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Kaur, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
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Anonymous. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. Available at: [Link]
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Anonymous. (2023). triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise an. Frontiers in Chemistry. Available at: [Link]
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Application Notes and Protocols for the In Vitro Characterization of 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one
Introduction: Unveiling the Therapeutic Potential of a Novel Thiazolone Scaffold
The compound 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one belongs to a class of heterocyclic compounds containing a thiazolone core. This structural motif is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with a wide array of biological activities.[1] Derivatives of the parent rhodanine structure, of which this compound is a variation, have been investigated for their potential as antimicrobial and anticancer agents, as well as enzyme inhibitors.[1][2][3][4] The aminothiazole substructure is also a key component in numerous FDA-approved drugs and clinical candidates, known for its diverse pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties.[5][6][7][8]
Given the therapeutic promise embedded in its chemical architecture, a systematic in vitro evaluation of this compound is a critical first step in its journey as a potential drug candidate. This guide provides a comprehensive, two-tiered approach to characterizing its biological activity. We will begin with a foundational cell-based assay to determine its effect on cell viability and proliferation. Subsequently, we will delve into a more mechanistic assay to probe its potential impact on a key signaling pathway frequently implicated in cancer, the PI3K/Akt pathway.[9][10][11][12]
This document is designed to be a practical and intellectually robust resource, explaining not just the "how" but the "why" behind each experimental step, ensuring that the data generated is both reliable and insightful.
Tier 1: Primary Screening - Assessing General Cytotoxicity and Anti-Proliferative Effects
The initial step in characterizing a novel compound is to determine its fundamental effect on living cells. Does it inhibit cell growth? Is it cytotoxic at certain concentrations? The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[14] The intensity of this color change is directly proportional to the number of viable cells.[15]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound (herein "Test Compound")
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
Sterile 96-well flat-bottom plates.
-
Phosphate-Buffered Saline (PBS).
-
Dimethyl sulfoxide (DMSO), cell culture grade.
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.[15]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the Test Compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Include a "vehicle control" group treated with the same concentration of DMSO as the highest compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control medium) to the respective wells.
-
Incubate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[13]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
-
Solubilization and Measurement:
-
After the incubation, add 100 µL of the Solubilization solution to each well.[13][15]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to facilitate the dissolution of the formazan crystals. Pipette gently if needed to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[13]
-
Data Analysis and Interpretation:
The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from this assay. It represents the concentration of the compound that reduces cell viability by 50%.
| Parameter | Description | Example Calculation |
| Corrected Absorbance | The absorbance of the sample minus the absorbance of the media-only blank. | Absorbance (Treated) - Absorbance (Blank) |
| Percent Viability | The corrected absorbance of treated cells relative to the vehicle-treated control cells. | [(Corrected Abs (Treated)) / (Corrected Abs (Vehicle))] x 100 |
| IC₅₀ Value | The concentration of the compound that results in 50% cell viability. | Determined by plotting Percent Viability vs. log(Compound Concentration) and fitting a non-linear regression curve. |
A low IC₅₀ value suggests potent cytotoxic or anti-proliferative activity and warrants further investigation into the compound's mechanism of action.
Tier 2: Mechanistic Insight - Probing the PI3K/Akt Signaling Pathway
Should the Tier 1 screening reveal significant anti-proliferative activity, a logical next step is to investigate the underlying molecular mechanism. The phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a hallmark of many cancers.[9][10][16] Many small molecule inhibitors target this pathway.[11][12] We can assess the effect of this compound on this pathway by measuring the phosphorylation status of Akt, a key downstream kinase.
Western blotting is the gold-standard technique for this purpose. It allows for the detection and semi-quantification of specific proteins from a complex mixture of cell lysates.[9] By using antibodies specific to the phosphorylated forms of Akt (p-Akt at Ser473 and Thr308), we can determine if the test compound inhibits its activation.[9][17]
Signaling Pathway and Assay Principle
Caption: The PI3K/Akt pathway and the point of Western blot analysis.
Detailed Protocol: Western Blot for Akt Phosphorylation
Materials:
-
Cell line showing compound sensitivity from Tier 1 assay.
-
Test Compound.
-
Growth factor for pathway stimulation (e.g., Insulin-like Growth Factor-1, IGF-1).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST).[18][19]
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-phospho-Akt (Thr308), Rabbit anti-Total Akt, and Mouse anti-β-actin.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) detection reagents.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours to reduce basal pathway activity.
-
Pre-treat cells with the Test Compound (at its IC₅₀ and a higher concentration, e.g., 2x IC₅₀) or vehicle (DMSO) for 2-4 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to robustly activate the PI3K/Akt pathway. Include an unstimulated, vehicle-treated control.
-
-
Lysate Preparation and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in 2x SDS-PAGE sample buffer for 5 minutes.[18]
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an anti-Total Akt antibody, and subsequently with an anti-β-actin antibody as a loading control.
-
Data Analysis and Interpretation:
The key outcome is the relative intensity of the phospho-Akt bands compared to the total Akt and loading control bands. A reduction in the p-Akt/Total Akt ratio in compound-treated cells compared to the stimulated vehicle control indicates inhibition of the PI3K/Akt pathway.
| Treatment Group | Expected p-Akt Level | Expected Total Akt Level | Interpretation |
| Unstimulated Control | Low / Basal | Normal | Baseline pathway activity |
| Stimulated + Vehicle | High | Normal | Pathway is activated |
| Stimulated + Test Compound | Reduced | Normal | Compound inhibits pathway activation |
A dose-dependent decrease in Akt phosphorylation provides strong evidence that this compound may exert its anti-proliferative effects through modulation of the PI3K/Akt signaling cascade, marking it as a promising candidate for further preclinical development.
Conclusion and Future Directions
This guide outlines a foundational in vitro testing cascade for this compound. The initial cell viability screening provides crucial IC₅₀ data, establishing the compound's potency. A positive result in this primary assay justifies progression to more complex, mechanistic studies like Western blotting to elucidate its mode of action. If the compound is confirmed to inhibit Akt phosphorylation, further studies could include direct biochemical assays against PI3K isoforms or other upstream kinases to identify the precise molecular target.[20][21][22] This systematic approach ensures a logical and resource-efficient progression from a novel chemical entity to a well-characterized lead compound.
References
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Roche Diagnostics. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Pouvreau, S., et al. (2020). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX. Retrieved from [Link]
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Abdel-Moneim, D., et al. (2016). In Vitro Antibacterial Activity of Rhodanine Derivatives against Pathogenic Clinical Isolates. PLOS ONE. Retrieved from [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Krátký, M., et al. (2016). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Ghorab, M. M., et al. (2015). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential antimicrobial activities. Der Pharma Chemica. Retrieved from [Link]
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Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]
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Zhang, M., et al. (2021). Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). Journal of Hematology & Oncology. Retrieved from [Link]
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Janku, F., et al. (2011). Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer. Current Opinion in Oncology. Retrieved from [Link]
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Ghandil, A. M., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules. Retrieved from [Link]
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MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
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MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]
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Cell-Based Assay Strategies for the Characterization of 2-Aminothiazole Compounds in Drug Discovery
An Application Guide by a Senior Application Scientist
Abstract
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and its ability to engage a wide array of biological targets.[1] Its derivatives have shown significant therapeutic potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] However, the scaffold can also be a "frequent hitter" in screening campaigns and has been flagged as a potential toxicophore, necessitating a rigorous and systematic evaluation of any new compound series.[1][4] This guide provides an integrated, tiered strategy for the cell-based characterization of 2-aminothiazole compounds. We present detailed protocols for essential assays—from initial cytotoxicity screening to target engagement and pathway analysis—designed to build a comprehensive pharmacological profile, validate mechanisms of action, and ensure the trustworthiness of research findings.
The 2-Aminothiazole Scaffold: A Privileged Core with Caveats
The versatility of the 2-aminothiazole ring system is exemplified by its central role in blockbuster drugs like Dasatinib, a multi-targeted kinase inhibitor for cancer therapy.[5][6] This scaffold's success stems from its ability to form key hydrogen bond interactions with protein targets, particularly the hinge region of kinases.[6] Consequently, 2-aminothiazoles have been developed as potent inhibitors of numerous enzyme families, including Cyclin-Dependent Kinases (CDKs), Src family kinases, Aurora kinases, and phosphodiesterases (PDEs).[5][7][8]
However, this high reactivity also presents challenges. The scaffold is known to be promiscuous in some contexts and can undergo metabolic activation to form reactive metabolites, raising safety concerns.[1] Therefore, a drug discovery campaign built on this core must employ a robust filtering cascade to distinguish true, on-target activity from non-specific effects or inherent cytotoxicity. A well-designed series of cell-based assays is critical for this purpose.
A Tiered Approach to Cell-Based Screening
We advocate for a hierarchical screening cascade that progressively builds confidence in a compound's biological activity and mechanism of action (MOA). This approach efficiently allocates resources by using broad, cost-effective assays to filter large numbers of compounds initially, followed by more complex, target-specific assays for promising hits.
Caption: A tiered workflow for characterizing 2-aminothiazole compounds.
Core Protocols and Methodologies
This section provides detailed, step-by-step protocols for key assays in the screening cascade. The choice of cell line is critical and should be based on the biological context of the intended target. Many studies on 2-aminothiazoles utilize common cancer cell lines such as A549 (lung), HeLa (cervical), K562 (leukemia), and MDA-MB-231 (breast).[5]
Protocol 3.1: Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures cellular metabolic activity as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[9] The absorbance of the dissolved formazan is directly proportional to the number of living cells.
Rationale: This is a foundational assay to determine a compound's general toxicity profile and to establish a concentration range for subsequent, more specific functional assays. It is crucial to distinguish desired anti-proliferative effects from non-specific cytotoxicity.
Materials:
-
Selected cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom cell culture plates
-
2-aminothiazole compounds dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "no-cell" blank wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
| Parameter | Recommended Value |
| Cell Density | 5,000 - 10,000 cells/well |
| Compound Conc. Range | 0.01 µM to 100 µM (8-point dilution) |
| Incubation Time | 48 or 72 hours |
| Final DMSO Conc. | ≤ 0.5% |
Protocol 3.2: Target Engagement in Live Cells (NanoBRET™ Assay)
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay quantifies molecular proximity in living cells. A target protein is genetically fused to a bright, energy-efficient NanoLuc® luciferase (the donor). A fluorescently labeled tracer compound that binds the target protein acts as the energy acceptor. When an unlabeled test compound is added, it competes with the tracer for binding to the target, leading to a decrease in the BRET signal.
Rationale: Before investigating downstream functional effects, it is essential to confirm that the compound physically interacts with its intended target within the complex environment of a live cell. This assay provides direct evidence of target engagement and allows for the determination of cellular target affinity (IC₅₀).
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Plasmid encoding the target protein fused to NanoLuc® (e.g., Target-NanoLuc®)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer specific for the target protein family
-
Nano-Glo® Substrate
-
96-well or 384-well white, opaque cell culture plates
-
Luminescent plate reader with 450 nm and >600 nm filters
Procedure:
-
Transfection: Co-transfect HEK293 cells with the Target-NanoLuc® plasmid according to the manufacturer's protocol. Plate the transfected cells into a white assay plate and incubate for 24 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of the 2-aminothiazole test compound. In a separate plate, combine the compound dilutions with the fluorescent tracer at its predetermined optimal concentration.
-
Cell Treatment: Transfer the compound/tracer mix to the cells. Include "no inhibitor" controls (tracer only) and "no tracer" controls (for background correction).
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 2 hours.
-
Lysis and Signal Detection: Add the Nano-Glo® Substrate, which lyses the cells and provides the substrate for the luciferase.
-
Data Acquisition: Immediately read the plate on a luminometer, measuring both the donor emission (450 nm) and acceptor emission (>600 nm) simultaneously.
Data Analysis:
-
Calculate the raw BRET ratio for each well: (Acceptor Emission / Donor Emission).
-
Correct the BRET ratio by subtracting the background ratio from the "no tracer" control wells.
-
Normalize the data to the "no inhibitor" control wells (representing 100% BRET signal).
-
Plot the normalized BRET signal against the log of the compound concentration and fit a competitive binding curve to determine the cellular IC₅₀.
Protocol 3.3: Signaling Pathway Analysis (Reporter Gene Assay)
Principle: Reporter gene assays measure the transcriptional activity of a specific signaling pathway.[10] A reporter construct contains a promoter with response elements for a pathway-specific transcription factor (e.g., NF-κB, AP-1) placed upstream of a reporter gene like firefly luciferase.[11] When the pathway is activated, the transcription factor binds to the promoter and drives the expression of luciferase, which can be quantified by adding its substrate, luciferin.
Rationale: This assay provides a functional readout of a compound's effect on an entire signaling cascade, confirming that target engagement translates into the desired downstream biological consequence (activation or inhibition). Many 2-aminothiazoles function as anti-inflammatory agents by inhibiting pathways like NF-κB.[2]
Caption: A generic signaling pathway leading to reporter gene activation.
Materials:
-
Cell line stably expressing the reporter construct (e.g., HEK293-NF-κB-luc)
-
Pathway stimulus (e.g., TNF-α for NF-κB activation)
-
2-aminothiazole compounds and a known inhibitor (positive control)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed 20,000 cells per well in 100 µL of medium into a white 96-well plate and incubate overnight.
-
Compound Pre-treatment: Add desired concentrations of the 2-aminothiazole compound or controls to the cells. Incubate for 1-2 hours.
-
Pathway Stimulation: Add the pathway stimulus (e.g., 10 ng/mL TNF-α) to all wells except the "unstimulated" control.
-
Incubation: Incubate for 6-8 hours to allow for reporter gene expression.
-
Signal Detection: Equilibrate the plate to room temperature. Add 100 µL of luciferase assay reagent to each well. This reagent lyses the cells and contains the luciferin substrate.
-
Data Acquisition: Measure luminescence on a plate reader after a 10-minute incubation to stabilize the signal.
Data Analysis:
-
Subtract the average luminescence of the "unstimulated" control from all other readings.
-
Normalize the data, setting the "stimulated vehicle" control as 100% pathway activity and the "unstimulated" control as 0%.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀.
Protocol 3.4: Mechanism of Action (Western Blotting)
Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. It is particularly useful for assessing the phosphorylation state of key signaling proteins, which is a direct indicator of kinase activity.[9]
Rationale: This assay provides granular, mechanistic insight into how a compound affects its target and downstream effectors. For a kinase inhibitor, a successful outcome would be a dose-dependent decrease in the phosphorylation of its direct substrate.
Materials:
-
6-well plates for cell culture
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Once confluent, treat with various concentrations of the 2-aminothiazole compound for a specified time (e.g., 2 hours). Wash cells with cold PBS and lyse with 100-200 µL of ice-cold RIPA buffer.
-
Protein Quantification: Clear the lysates by centrifugation. Determine the protein concentration of each supernatant using the BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20 µg) and run on an SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate with the primary antibody (e.g., anti-phospho-Akt, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., total-Akt) and a loading control (e.g., β-actin) to ensure equal protein loading.
Data Analysis:
-
Use densitometry software (e.g., ImageJ) to quantify the band intensity for the phosphorylated protein, total protein, and loading control.
-
Normalize the phospho-protein signal to the total protein signal for each lane.
-
Observe the dose-dependent decrease in the normalized phospho-protein signal in compound-treated samples compared to the vehicle control.
Conclusion
The 2-aminothiazole scaffold remains a highly valuable starting point for the design of novel therapeutics. However, its successful development hinges on a deep understanding of its cellular behavior. The integrated assay cascade presented here provides a robust framework for researchers to move confidently from initial hit identification to a validated mechanism of action. By systematically assessing cytotoxicity, confirming on-target engagement, and measuring functional pathway modulation, scientists can effectively de-risk 2-aminothiazole-based projects and prioritize compounds with the highest potential for clinical success.
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Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
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Prachayasittikul, V., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]
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Abdel-Wahab, B.F., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances. Available at: [Link]
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Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available at: [Link]
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Yadav, P., et al. (2025). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv. Available at: [Link]
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Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. Available at: [Link]
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
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Developing a Cell Migration Assay for Thiazole Derivatives: Protocols and Insights
An Application Guide
Abstract
Cell migration is a fundamental biological process integral to physiological events like wound healing and immune responses, and pathological conditions, most notably cancer metastasis.[1][2][3] The ability to modulate cell migration is therefore a significant focus in drug discovery. Thiazole derivatives have emerged as a promising class of small molecules with the potential to inhibit these processes, often by interacting with key components of the cellular motility machinery.[4][5][6] This guide provides a comprehensive framework for researchers developing and executing robust cell migration assays to screen and characterize thiazole derivatives. We delve into the critical preliminary steps, offer detailed, validated protocols for both Scratch (Wound Healing) and Transwell assays, and discuss the principles of data interpretation and hit validation.
Introduction: The Rationale for Screening Thiazole Derivatives
The metastatic cascade, the primary cause of cancer-related mortality, is fundamentally dependent on the ability of tumor cells to migrate from a primary site and invade distant tissues.[1] This complex process involves dynamic remodeling of the actin cytoskeleton, which provides the protrusive force necessary for cell movement.[7] Thiazole-containing compounds have demonstrated potent anti-migration and anti-invasion activities in various cancer cell lines.[7][8] Mechanistic studies suggest that some derivatives may exert their effects by impairing cytoskeleton dynamics, potentially through the inhibition of actin-bundling proteins like fascin.[4][5]
Developing a reliable screening platform is the first step in identifying novel thiazole-based therapeutic leads. The choice of assay and the design of the experimental workflow are paramount to generating reproducible and biologically relevant data.
Foundational Principle: Assay Selection
Two principal in vitro methods are widely used to assess collective cell migration: the Scratch Assay and the Transwell Assay.[9][10][11]
-
Scratch (Wound Healing) Assay: This method involves creating a cell-free gap ("wound") in a confluent cell monolayer. The rate at which cells collectively migrate to "heal" the wound provides a measure of cell motility.[1][9][12] It is a straightforward, cost-effective technique for studying directional, collective migration.[12]
-
Transwell (Boyden Chamber) Assay: This assay uses a permeable membrane to separate two compartments. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber to create a chemical gradient.[10][13] The number of cells that actively migrate through the membrane's pores toward the attractant is quantified. This method is ideal for studying chemotaxis.[3][10] By coating the membrane with an extracellular matrix (ECM) like Matrigel®, it can be adapted to measure cell invasion.[10][13][14]
The choice between these assays depends on the specific biological question. The scratch assay is often used for initial high-throughput screening of large compound libraries, while the Transwell assay provides more specific insights into chemotactic responses.[11][15]
Experimental Design Workflow
A robust screening cascade is essential for minimizing false positives and ensuring that observed effects are due to specific inhibition of migration, not other confounding factors.
Caption: Workflow for screening thiazole derivatives for anti-migratory activity.
Critical Prerequisite: Cytotoxicity Assessment
Rationale: A compound that kills cells will invariably "inhibit" cell migration. It is absolutely critical to differentiate true anti-migratory effects from cytotoxicity. Thiazole derivatives have been reported to possess cytotoxic activity against various cancer cell lines.[16][17][18][19][20] Therefore, the first step is to determine the highest concentration of each derivative that does not significantly impact cell viability over the time course of the migration assay.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a "vehicle-only" control (e.g., DMSO) and a "no-treatment" control.
-
Incubation: Incubate the plate for a period equivalent to the planned migration assay (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-only control. Select concentrations for the migration assay that show >90% cell viability.
| Parameter | Recommendation | Rationale |
| Cell Type | Highly migratory (e.g., MDA-MB-231, HeLa, A549) | Provides a robust and measurable migration window.[8] |
| Compound Conc. | Based on prior MTT assay | Ensures observed effects are on migration, not viability.[16] |
| Proliferation Control | Serum starvation or Mitomycin C | Isolates migration from cell division, which can confound results.[21][22][23] |
Protocol 1: The Scratch (Wound Healing) Assay
This assay measures the collective migration of a sheet of cells.[1] Its simplicity makes it well-suited for initial screening.[12]
Caption: Workflow of the scratch (wound healing) assay.
Detailed Methodology
-
Materials
-
Selected cell line (e.g., MDA-MB-231)
-
12- or 24-well tissue culture plates[24]
-
Sterile p200 or p1000 pipette tips[9]
-
Phosphate-Buffered Saline (PBS)
-
Culture medium (with/without serum, as optimized)
-
Thiazole derivatives and vehicle control (e.g., DMSO)
-
Inverted microscope with a camera and imaging software (e.g., ImageJ)
-
-
Procedure
-
Cell Seeding: Seed cells into wells at a density that will form a 95-100% confluent monolayer within 24 hours.[9] Uneven seeding or overconfluency can lead to artifacts like monolayer peeling.[21][25]
-
(Optional) Proliferation Arrest: Once confluent, you may replace the medium with low-serum (0.5-1%) medium for overnight starvation or add a proliferation inhibitor like Mitomycin C (e.g., 10 µg/mL for 2 hours) to ensure wound closure is due to migration only.[21][22]
-
Creating the Scratch: Using a sterile p200 pipette tip, make a single, straight scratch down the center of the cell monolayer.[9] Apply firm, consistent pressure and hold the pipette perpendicular to the plate to ensure a uniform wound width.[12][24] To create a crosshatch, a second scratch perpendicular to the first can be made.[24]
-
Washing: Gently wash the wells twice with 1 mL of PBS to remove detached cells and debris.[12][22] Be careful not to disturb the remaining monolayer.
-
Treatment: Add fresh culture medium containing the desired non-toxic concentration of the thiazole derivative or vehicle control.
-
Imaging: Immediately place the plate on a microscope stage and capture the first image (T=0). Mark the position on the plate to ensure the same field is imaged each time. Continue to capture images at regular intervals (e.g., every 4, 8, 12, 24 hours) until the wound in the control wells is nearly closed.[24]
-
-
Data Analysis
-
Use imaging software (like ImageJ or other automated systems) to measure the area of the cell-free gap at each time point.[21][24]
-
Calculate the Percent Wound Closure using the formula: % Wound Closure = [(Area_T0 - Area_Tx) / Area_T0] * 100 Where Area_T0 is the initial wound area and Area_Tx is the wound area at a specific time point.
-
Plot the percent wound closure over time for each treatment condition. The slope of the line represents the rate of cell migration.
-
| Treatment Group | Initial Wound Area (pixels²) at T=0 | Wound Area (pixels²) at T=24h | % Wound Closure |
| Vehicle (0.1% DMSO) | 500,000 | 50,000 | 90.0% |
| Positive Control (EGF, 50 ng/mL) | 502,000 | 10,000 | 98.0% |
| Negative Control (Cytochalasin D) | 498,000 | 480,000 | 3.6% |
| Thiazole Derivative A (1 µM) | 505,000 | 250,000 | 50.5% |
| Thiazole Derivative B (1 µM) | 495,000 | 400,000 | 19.2% |
Protocol 2: The Transwell (Boyden Chamber) Assay
This assay is a more robust method for quantifying chemotaxis, or directed cell migration.[3]
Caption: Principle of the Transwell migration assay.
Detailed Methodology
-
Materials
-
24-well plates with Transwell inserts (typically 8.0 µm pore size for most epithelial/fibroblast cells)
-
Selected cell line
-
Serum-free culture medium
-
Chemoattractant (e.g., medium with 10% Fetal Bovine Serum (FBS))[13]
-
Thiazole derivatives and vehicle control
-
Cotton swabs[26]
-
Fixing solution (e.g., 70% Ethanol or 4% Paraformaldehyde)[13][14]
-
Staining solution (e.g., 0.1% Crystal Violet)[27]
-
-
Procedure
-
Preparation: Rehydrate the Transwell insert membranes by adding serum-free medium to the upper and lower chambers and incubating for at least 1 hour at 37°C.[10]
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells (using a gentle dissociation reagent if receptor integrity is crucial) and resuspend them in serum-free medium at a concentration of ~1 x 10⁵ cells/mL.[23]
-
Assay Setup:
-
Lower Chamber: Aspirate the rehydration medium and add 600 µL of chemoattractant medium (e.g., with 10% FBS) to the lower well of the 24-well plate.[13]
-
Upper Chamber: Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.[14] To this suspension, add the thiazole derivative at the desired final concentration.
-
-
Incubation: Incubate the plate for a duration optimized for your cell type (typically 12-24 hours) at 37°C to allow for migration.[10]
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove all non-migrated cells from the upper surface of the membrane.[26][27]
-
Fixation & Staining:
-
Fix the migrated cells on the bottom of the membrane by submerging the insert in 70% ethanol for 10-15 minutes.[14]
-
Allow the membrane to air dry completely.
-
Stain the cells by immersing the insert in 0.1% Crystal Violet solution for 20-30 minutes.
-
-
Washing: Gently wash the insert in a beaker of water to remove excess stain. Allow it to dry.
-
-
Data Analysis
-
Using a light microscope, count the number of stained, migrated cells on the underside of the membrane.
-
Count at least 4-5 random fields of view per membrane and calculate the average number of migrated cells per field.
-
Plot the average number of migrated cells for each treatment condition. Results can be expressed as a percentage of the migration observed in the vehicle control.
-
Data Interpretation and Validating Hits
-
Controls are Key: Your experiments must include proper controls to be interpretable.[13][28]
-
Negative Control: Serum-free medium in the lower chamber (to measure random migration) or a known migration inhibitor (e.g., Cytochalasin D).[28]
-
Positive Control: A known chemoattractant (e.g., 10% FBS, EGF) to confirm the cells are capable of migrating.[28][29]
-
Vehicle Control: The solvent used for the thiazole derivatives (e.g., DMSO) at the same final concentration.[1]
-
-
IC₅₀ Determination: For promising "hit" compounds from the primary screen, perform a dose-response experiment to calculate the IC₅₀ (the concentration that inhibits 50% of cell migration). This provides a quantitative measure of potency.[4][8]
References
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Application Notes and Protocols for the Structural Elucidation of 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one
Abstract
This document provides a comprehensive guide to the analytical characterization of 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] We present detailed, field-proven protocols for structural confirmation and purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS). The methodologies are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices to ensure robust and reproducible results.
Introduction: The Analytical Imperative
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[2] The specific derivative, this compound, incorporates a fluorinated phenyl ring, a modification often used to enhance metabolic stability and binding affinity. Unambiguous structural verification and purity assessment are critical checkpoints in the synthesis and development pipeline to ensure that downstream biological data is reliable.
This guide details the synergistic use of NMR and HRMS to provide a complete analytical profile of the title compound. NMR spectroscopy offers precise information about the molecular framework and the electronic environment of each atom, while HRMS provides an exact mass measurement, confirming the elemental composition.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following standardized numbering scheme will be used throughout this document.
Caption: Structure of this compound with IUPAC numbering for spectral assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of small molecule structural elucidation. The combination of ¹H, ¹³C, and ¹⁹F NMR, potentially supplemented with 2D techniques like HSQC, provides an unambiguous confirmation of the compound's identity.[3][4]
Rationale for Experimental Design
-
Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the target compound, and its high boiling point is suitable for temperature-variable studies if needed. Critically, it allows for the observation of the exchangeable N-H proton, which might be lost or broadened in protic solvents like D₂O or methanol-d₄.
-
Spectrometer Frequency: A spectrometer operating at 400 MHz for ¹H or higher is recommended to achieve sufficient signal dispersion, particularly for resolving the complex spin systems of the aromatic protons.
Protocol: Sample Preparation for NMR
-
Weighing: Accurately weigh 5-10 mg of the dried this compound sample directly into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Homogenization: Gently vortex or sonicate the sample for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be obtained.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Sealing: Cap the NMR tube securely. The sample is now ready for analysis.
Protocol: NMR Data Acquisition
The following table outlines the recommended acquisition parameters for a standard 400 MHz spectrometer.
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Operating Frequency | 400 MHz | 100 MHz | 376 MHz |
| Solvent | DMSO-d₆ | DMSO-d₆ | DMSO-d₆ |
| Pulse Program | Standard (zg30) | Proton-decoupled (zgpg30) | Standard (zg30) |
| Acquisition Time (AQ) | ~4 seconds | ~1.5 seconds | ~2 seconds |
| Relaxation Delay (D1) | 2 seconds | 2 seconds | 2 seconds |
| Number of Scans (NS) | 16 | 1024 or higher | 64 |
| Spectral Width (SW) | 16 ppm (approx. -2 to 14 ppm) | 240 ppm (approx. -10 to 230 ppm) | 100 ppm (approx. -100 to -200 ppm) |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | 298 K (25 °C) |
Expected Spectra and Data Interpretation
The following data represents predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz. Actual values may vary slightly based on concentration and instrument calibration.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data
| Atom No. | Type | Predicted ¹H NMR (δ, mult., J) | Predicted ¹³C NMR (δ, mult., J) | Predicted ¹⁹F NMR (δ, mult., J) |
| N3-H | ¹H | ~9.8 (s, broad) | - | - |
| C5-H₂ | ¹H | ~4.0 (s) | ~35.0 (t) | - |
| C8-H , C12-H | ¹H | ~7.6 (dd, J ≈ 9.0, 5.0 Hz) | ~118.0 (d, J ≈ 8 Hz) | - |
| C9-H , C11-H | ¹H | ~7.2 (t, J ≈ 9.0 Hz) | ~115.5 (d, J ≈ 22 Hz) | - |
| C2 | ¹³C | - | ~165.0 (s) | - |
| C4 | ¹³C | - | ~172.0 (s) | - |
| C5 | ¹³C | - | ~35.0 (t) | - |
| C7 | ¹³C | - | ~136.0 (s) | - |
| C8, C12 | ¹³C | - | ~118.0 (d, J ≈ 8 Hz) | - |
| C9, C11 | ¹³C | - | ~115.5 (d, J ≈ 22 Hz) | - |
| C10 | ¹³C | - | ~158.0 (d, J ≈ 240 Hz) | - |
| F 13 | ¹⁹F | - | - | ~ -118 (m) |
-
¹H NMR Insights: The singlet for the C5 methylene protons indicates their chemical equivalence. The N-H proton is expected to be a broad singlet due to quadrupole broadening and chemical exchange; its integration should correspond to one proton. The aromatic region will show two distinct signals for the fluorophenyl ring, appearing as complex multiplets (a triplet of doublets or pseudo-triplets) due to both ortho/meta H-H coupling and H-F coupling.
-
¹³C NMR Insights: The carbonyl carbon (C4) will be the most downfield signal.[5] The carbon directly bonded to fluorine (C10) will appear as a doublet with a large one-bond C-F coupling constant (~240 Hz). The ortho (C9, C11) and meta (C8, C12) carbons will also show smaller C-F couplings.[6]
-
¹⁹F NMR Insights: A single multiplet is expected, with its fine structure arising from coupling to the two ortho protons (C9-H, C11-H).
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS is essential for confirming the elemental formula of a synthesized compound by providing a highly accurate mass-to-charge ratio (m/z).[7][8]
Rationale for Experimental Design
-
Ionization Technique: Electrospray Ionization (ESI) is the method of choice for this molecule. It is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, making it ideal for determining the molecular weight.
-
Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) mass analyzer is required to achieve the high resolution (<5 ppm mass accuracy) needed to distinguish the target compound from other potential species with the same nominal mass.[8][9]
-
Solvent System: A mixture of water and a polar organic solvent (acetonitrile or methanol) with a small amount of acid (formic acid) is used. The organic solvent aids in desolvation, while the acid promotes protonation to form the [M+H]⁺ ion.
Caption: General workflow for HRMS analysis of the target compound.
Protocol: Sample Preparation and HRMS Acquisition
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol.
-
Working Solution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a mobile phase mimic (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
Analysis Method: Analyze the working solution via direct infusion or a rapid liquid chromatography (LC) method.
-
Instrument Parameters (Typical):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Scan Range: 50-500 m/z
-
Resolution: >70,000 (FWHM)
-
Sheath/Aux Gas: Nitrogen
-
Gas Temperature: 300 °C
-
Expected Results and Fragmentation Analysis
The primary goal is to observe the protonated molecular ion and confirm its elemental composition.
Table 2: Predicted HRMS Data
| Species | Elemental Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ (Target Ion) | [C₉H₈FN₂OS]⁺ | 211.03416 |
| [M+Na]⁺ (Potential Adduct) | [C₉H₇FN₂OSNa]⁺ | 233.01609 |
A measured mass within 5 ppm of the calculated value (e.g., 211.03416 ± 0.00106) provides high confidence in the assigned elemental formula.
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can provide further structural confirmation. While the fragmentation pattern depends on the collision energy, a plausible pathway is shown below.[10][11][12][13]
Caption: Plausible MS/MS fragmentation pathways for the protonated molecule.
-
Loss of Carbon Monoxide (-CO): A common fragmentation for carbonyl-containing compounds, leading to a fragment at m/z 194.0314.
-
Cleavage of the C-N bond: Scission of the bond between the thiazole ring and the amino nitrogen can lead to the fluorophenylaminium radical cation (m/z 110.0406) or the protonated thiazolone fragment (m/z 115.9939).
Conclusion
The orthogonal application of NMR spectroscopy and High-Resolution Mass Spectrometry provides a robust and definitive analytical workflow for the characterization of this compound. The protocols and expected data outlined in this document serve as a reliable guide for researchers to confirm the structure and purity of this and related compounds, ensuring the integrity of data in the drug discovery and development process.
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Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
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PubMed Central. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Retrieved from [Link]
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ResearchGate. (2014). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]
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Waters Corporation. (n.d.). Routine High Resolution Mass Spectrometry (HRMS) for the Screening of Per- and Polyfluoroalkyl Substances (PFAS) Using the Waters ACQUITY™ RDa™ Mass Detector. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. [Image]. Retrieved from [Link]
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EXCLI Journal. (2021). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
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PubChem. (n.d.). N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. Retrieved from [Link]
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Avicenna Journal of Clinical Medicine. (2012). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2018). Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Retrieved from [Link]
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MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]
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E-Journal of Chemistry. (2008). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Retrieved from [Link]
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National Institutes of Health. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]
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ResearchGate. (2020). High-Resolution Mass Spectrometry (HRMS) Methods for Nontarget Discovery and Characterization of Poly- and Per-fluoroalkyl Substances (PFASs) in Environmental and Human Samples. Retrieved from [Link]
-
MDPI. (2016). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide. Retrieved from [Link]
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ResearchGate. (2021). Derivatives from Thiazole Derivative. Retrieved from [Link]
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Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]
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MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
ACS Publications. (2024). Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from [Link]
-
American Scientific Publishers. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
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MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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Iraqi Journal of Pharmaceutical Sciences. (2018). Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Retrieved from [Link]
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ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]
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Application Notes and Protocols: Utilizing 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one for Kinase Inhibition Studies
Introduction: The Thiazolidinone Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases, orchestrating the vast majority of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The thiazolidinone core, a five-membered heterocyclic motif, represents a "privileged scaffold" in medicinal chemistry, capable of interacting with a multitude of biological targets, including a wide array of protein kinases.[2] This application note focuses on a specific thiazolidinone derivative, 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one , a compound poised for exploration in kinase inhibition studies based on the well-documented activities of its structural analogs.
The core structure, often referred to as a rhodanine or 2-iminothiazolidin-4-one, has been identified in inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and tyrosine kinases such as c-Src.[1][3][4][5] The presence of the 4-fluorophenyl group suggests a potential for specific interactions within the ATP-binding pocket of kinases, a common feature for type I and type II kinase inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization and application of this compound in kinase inhibition assays, from initial biochemical screening to cell-based functional studies.
Hypothesized Mechanism of Action
Based on the extensive literature on related thiazolidinone and aminothiazole compounds, this compound is hypothesized to function as an ATP-competitive kinase inhibitor. The planar thiazolidinone ring system, coupled with the appended aromatic fluorophenyl group, likely orients itself within the hydrophobic region of the kinase ATP-binding site. The nitrogen and sulfur atoms of the thiazole ring, along with the carbonyl group, can form critical hydrogen bonds with the hinge region of the kinase, a hallmark of many potent kinase inhibitors.
Caption: Hypothesized ATP-competitive inhibition mechanism.
Biochemical Kinase Profiling: A Tiered Approach
A critical first step in characterizing a novel compound is to determine its kinase selectivity profile.[6] A broad kinase panel screening provides an initial landscape of potential targets and off-targets.
Protocol 1: Broad Panel Kinase Screen (Illustrative Example)
This protocol outlines a typical workflow for an initial screen against a panel of representative kinases.
1. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Serially dilute the stock solution to create a concentration range for testing (e.g., 10 µM to 1 nM).
2. Assay Principle (Luminescence-Based - ADP-Glo™ Kinase Assay):
- This assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is produced, resulting in a lower luminescence signal.
3. Experimental Setup (384-well plate format):
- Reactions: In each well, combine the kinase, substrate, ATP, and the test compound in a suitable kinase buffer.
- Controls:
- Positive Control: Kinase reaction without inhibitor (maximum activity).
- Negative Control: Reaction components without the kinase (background).
- Reference Inhibitor: A known inhibitor for each kinase to validate assay performance.
- Incubation: Incubate the plate at 30°C for 60 minutes.
4. Detection:
- Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Read the luminescence on a compatible plate reader.
5. Data Analysis:
- Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
- Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Illustrative Kinase Selectivity Data
The following table presents hypothetical IC50 values for this compound against a selection of kinases, demonstrating a potential selectivity profile.
| Kinase Target | Kinase Family | Hypothetical IC50 (nM) |
| EGFR | Tyrosine Kinase | 85 |
| c-Src | Tyrosine Kinase | 150 |
| Aurora A | Serine/Threonine | 450 |
| Aurora B | Serine/Threonine | 600 |
| PIM1 | Serine/Threonine | 250 |
| VEGFR2 | Tyrosine Kinase | >10,000 |
| CDK2 | Serine/Threonine | >10,000 |
Note: This data is for illustrative purposes and is based on the activities of structurally related compounds.[1][3][4]
Delving Deeper: Cell-Based Assays for Functional Validation
Biochemical assays confirm direct enzyme inhibition, but cell-based assays are crucial to assess a compound's activity in a more physiologically relevant context. These assays can determine cell permeability, target engagement, and the impact on downstream signaling pathways.
Protocol 2: Cellular Target Engagement using Western Blot
This protocol describes how to assess the inhibition of a specific kinase signaling pathway in a cellular context, using EGFR as an example.
1. Cell Culture and Treatment:
- Culture a relevant cancer cell line (e.g., A549, a human lung carcinoma cell line with EGFR expression) in appropriate media.
- Seed cells in 6-well plates and allow them to adhere overnight.
- Starve the cells in serum-free media for 12-24 hours to reduce basal kinase activity.
- Pre-treat the cells with varying concentrations of this compound for 2 hours.
2. Kinase Activation and Cell Lysis:
- Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes to activate the EGFR pathway.
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
3. Protein Quantification and Western Blotting:
- Determine the protein concentration of each lysate using a BCA assay.
- Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
- Phospho-EGFR (to detect active EGFR)
- Total EGFR (as a loading control)
- Phospho-Akt and Phospho-ERK1/2 (to assess downstream signaling)
- Total Akt and Total ERK1/2 (as loading controls)
- GAPDH or β-actin (as a general loading control)
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
4. Data Interpretation:
- A dose-dependent decrease in the phosphorylation of EGFR and its downstream targets (Akt, ERK) in the presence of the compound indicates effective target engagement and pathway inhibition.
"EGF" [label="EGF", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
"EGFR" [label="EGFR", fillcolor="#FFFFFF", fontcolor="#202124"];
"Inhibitor" [label="2-[(4-fluorophenyl)amino]\n-1,3-thiazol-4(5H)-one", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];
"PI3K" [label="PI3K", fillcolor="#FFFFFF", fontcolor="#202124"];
"Akt" [label="Akt", fillcolor="#FFFFFF", fontcolor="#202124"];
"Ras" [label="Ras", fillcolor="#FFFFFF", fontcolor="#202124"];
"Raf" [label="Raf", fillcolor="#FFFFFF", fontcolor="#202124"];
"MEK" [label="MEK", fillcolor="#FFFFFF", fontcolor="#202124"];
"ERK" [label="ERK", fillcolor="#FFFFFF", fontcolor="#202124"];
"Proliferation" [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"EGF" -> "EGFR" [label="Binds & Activates"];
"EGFR" -> "PI3K";
"EGFR" -> "Ras";
"PI3K" -> "Akt";
"Ras" -> "Raf" -> "MEK" -> "ERK";
"Akt" -> "Proliferation";
"ERK" -> "Proliferation";
"Inhibitor" -> "EGFR" [label="Inhibits", color="#EA4335", arrowhead=tee];
}
Caption: Simplified EGFR signaling pathway and point of inhibition.
Protocol 3: Cell Proliferation/Viability Assay
This assay determines the functional consequence of kinase inhibition on cell growth and survival.
1. Cell Seeding:
- Seed cancer cells (e.g., A549) in a 96-well plate at an appropriate density and allow them to attach overnight.
2. Compound Treatment:
- Treat the cells with a serial dilution of this compound for 72 hours.
3. Viability Assessment (e.g., using MTT or CellTiter-Glo®):
- MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl) and read the absorbance at 570 nm.
- CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells). Read the luminescence.
4. Data Analysis:
- Calculate the percentage of cell viability relative to untreated control cells.
- Plot the percent viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion and Future Directions
The compound this compound, based on its structural features and the known activities of related thiazolidinone derivatives, presents a compelling starting point for kinase inhibitor discovery programs. The protocols detailed in this application note provide a robust framework for its initial characterization, from broad biochemical profiling to validation in cellular models. Further studies should focus on confirming the specific kinase targets through kinome-wide scanning, elucidating the binding mode through co-crystallization studies, and optimizing the scaffold to enhance potency and selectivity. The versatility of the thiazolidinone core suggests that with further investigation, this compound and its analogs could be developed into valuable tools for cancer research and potentially as therapeutic agents.
References
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-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). Molecules. [Link]
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Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol- 4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Dockin. (2022). ScienceOpen. [Link]
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Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. (2022). Nature. [Link]
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Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (2023). Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022). ResearchGate. [Link]
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Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (2020). Molecules. [Link]
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Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (2022). Molecules. [Link]
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The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2022). MDPI. [Link]
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Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (2023). PubMed. [Link]
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Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents. (2023). Arabian Journal of Chemistry. [Link]
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Application Note: A Strategic Guide to the Formulation of 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one for Preclinical In Vivo Evaluation
Abstract
This guide provides a comprehensive framework for the formulation of novel thiazolone derivatives, specifically 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one, for in vivo preclinical studies. Thiazole-containing heterocyclic compounds represent a promising class of molecules with a wide range of biological activities.[1][2] However, like many new chemical entities (NCEs), they often exhibit poor aqueous solubility, a significant challenge that can impede accurate assessment of their pharmacokinetic profiles and efficacy.[3][4] This document outlines a systematic, tiered approach to formulation development, beginning with essential pre-formulation characterization and progressing from simple aqueous suspensions to more complex solubilization techniques. The protocols provided are designed to be self-validating, emphasizing the rationale behind each step to ensure robust and reproducible preclinical data.
Introduction: The Solubility Hurdle in Preclinical Development
The therapeutic potential of this compound and its analogs can only be realized if the compound can be delivered effectively to the target site in vivo. The rate and extent of absorption of orally administered drugs are fundamentally dependent on their solubility and dissolution in gastrointestinal fluids.[5] Compounds with low aqueous solubility are often categorized as Biopharmaceutics Classification System (BCS) Class II or IV, leading to challenges such as incomplete absorption, high inter-animal variability, and an underestimation of potential toxicity due to limited systemic exposure.[4][6]
The Formulation Development Workflow: A Decision-Making Framework
A rational approach to formulation begins with understanding the compound's fundamental properties and the requirements of the planned animal study. The following workflow provides a decision-making path for selecting an appropriate formulation strategy.
Caption: Formulation development decision workflow.
Part 1: Pre-formulation Assessment
Before any formulation work begins, a baseline understanding of the compound's physicochemical properties must be established. This data guides the entire development process.
Physicochemical Characterization
Key parameters to determine include:
-
pKa: Influences solubility at different pH values, which is critical for oral absorption in the varying pH environments of the GI tract.
-
LogP/LogD: Indicates the lipophilicity of the compound, which affects its solubility in both aqueous and lipid-based vehicles and its membrane permeability.
-
Melting Point & DSC: A high melting point often correlates with low solubility. Differential Scanning Calorimetry (DSC) can confirm the crystalline nature of the solid.
-
Particle Size and Morphology: Smaller particles have a larger surface area, which can enhance the dissolution rate of poorly soluble compounds.[3]
Protocol: Solubility Screening
This protocol aims to identify a suitable vehicle by testing the compound's solubility in a range of commonly used, pharmaceutically acceptable excipients.[7]
Methodology:
-
Accurately weigh an excess amount of this compound (e.g., 10 mg) into separate 2 mL glass vials.
-
Add 1 mL of each test vehicle to the respective vials.
-
Seal the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect for undissolved solid material.
-
Centrifuge the samples (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol).
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Data Presentation: The results should be compiled into a clear table to facilitate the selection of the lead vehicle.
| Vehicle | Type | Estimated Solubility (mg/mL) | Remarks |
| Water (pH 7.4) | Aqueous | < 0.01 | Practically insoluble. |
| 0.5% (w/v) Na-CMC in Water | Aqueous Suspension | Not applicable | Forms a uniform dispersion. |
| 0.5% (w/v) HPMC in Water | Aqueous Suspension | Not applicable | Forms a uniform dispersion. |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 15.2 | Potential for use in a solution formulation. |
| Propylene Glycol (PG) | Co-solvent | 8.5 | Moderate solubility. |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | > 50 | High solubility, but use with caution in vivo. |
| Corn Oil | Lipid | 2.1 | Potential for lipid-based formulation. |
| 20% Solutol HS 15 in Water | Surfactant Solution | 5.6 | Surfactant enhances aqueous solubility. |
Table 1: Example solubility screening data for a hypothetical poorly soluble compound.
Part 2: Formulation Strategies & Protocols
Based on the pre-formulation data, a suitable strategy can be selected. It is best practice to start with the simplest approach that meets the study's requirements.[8]
Strategy A: Aqueous Suspension (for Oral Administration)
A suspension is often the most straightforward and preferred formulation for initial oral PK and efficacy studies when solubility in simple aqueous vehicles is low.[7][9]
Causality: By suspending fine particles of the drug in a viscous aqueous vehicle, we can ensure a homogenous mixture that allows for accurate and repeatable dosing. The use of a suspending agent like carboxymethylcellulose (CMC) increases the viscosity of the vehicle, slowing down the sedimentation of drug particles and maintaining uniformity.[8][9]
Protocol 2: Preparation of a 0.5% CMC-Based Suspension
Caption: Workflow for preparing an aqueous suspension.
Materials:
-
This compound
-
Sodium carboxymethylcellulose (Na-CMC), low viscosity grade
-
Sterile water or purified water
-
Mortar and pestle, magnetic stirrer, calibrated balance, volumetric flasks
Step-by-Step Methodology:
-
Vehicle Preparation: To prepare a 0.5% (w/v) Na-CMC vehicle, weigh 0.5 g of Na-CMC. While stirring a vortex of 80 mL of water, slowly sprinkle in the Na-CMC powder to prevent clumping. Continue stirring until the Na-CMC is fully dissolved and the solution is clear and viscous. Transfer to a 100 mL volumetric flask and add water to the final volume.
-
Compound Preparation: Accurately weigh the required amount of the test compound for the target concentration (e.g., for a 10 mg/mL suspension, weigh 100 mg for a 10 mL final volume). If particles are large, gently grind them to a fine, consistent powder using a mortar and pestle.
-
Levigation: In the mortar (or a small beaker), add a small amount of the prepared CMC vehicle (~1-2 mL) to the powdered compound. Mix thoroughly to create a smooth, uniform paste. This wetting step is critical for preventing particle aggregation.[9]
-
Suspension Formulation: Gradually add the remaining CMC vehicle to the paste in geometric proportions while stirring continuously.
-
Homogenization: Transfer the mixture to a final container and continue to stir with a magnetic stirrer for at least 30-60 minutes to ensure a homogenous suspension.
-
Quality Control: Before dosing, visually inspect the suspension for uniformity. It should be re-suspended by gentle shaking. For validation, samples from the top, middle, and bottom of the suspension should be analyzed by HPLC to confirm dose homogeneity (acceptance criteria: 90-110% of target concentration).
Strategy B: Co-Solvent Solution (for Oral or IV Administration)
If a true solution is required (e.g., for intravenous administration) or if higher exposure is needed than what a suspension can provide, a co-solvent system may be necessary.[7][8]
Causality: Co-solvents are water-miscible organic solvents that increase the solubility of lipophilic drugs by reducing the polarity of the aqueous vehicle.[10] Common examples include PEG 400, propylene glycol (PG), ethanol, and DMSO. However, their use must be carefully managed due to potential toxicity and the risk of the drug precipitating out of solution upon dilution in the bloodstream or GI tract.[11]
Protocol 3: Preparation of a PEG 400-Based Solution
Materials:
-
This compound
-
Polyethylene Glycol 400 (PEG 400)
-
Saline (0.9% NaCl) or Water
-
Vortex mixer, sonicator
Step-by-Step Methodology:
-
Solubilization: Weigh the required amount of the test compound into a sterile vial. Add the minimum amount of PEG 400 necessary to fully dissolve the compound. Gentle warming (to 30-40°C) and sonication can aid dissolution.
-
Dilution: Once the compound is fully dissolved, slowly add the aqueous component (e.g., saline) dropwise while vortexing. A common ratio for preclinical studies is 10-20% PEG 400 in the final formulation.
-
Clarity Check: Observe the solution carefully during dilution. If the solution becomes cloudy or precipitation occurs, the formulation is not viable at that concentration and the ratio of co-solvent to aqueous vehicle needs to be increased.
-
Final Preparation: For IV administration, the final formulation must be sterile-filtered through a 0.22 µm filter. Ensure the filter material is compatible with the co-solvent (e.g., PTFE). The pH and osmolality should also be measured to ensure they are within a physiologically tolerable range.[12][13]
Part 3: Quality Control and Administration
A well-prepared formulation must be stable and administered correctly to yield reliable data.
Stability and Homogeneity
-
Physical Stability: Formulations should be visually inspected for any changes such as precipitation, crystallization, or phase separation over the intended period of use.[9] Suspensions should be easily re-suspendable to a uniform state.
-
Chemical Stability: The concentration of the active compound should be confirmed by an analytical method (e.g., HPLC) in formulations stored for the duration of the experiment to ensure no significant degradation has occurred. It is best practice to prepare formulations fresh before each use.[8]
Administration Considerations
The choice of vehicle and formulation type is heavily influenced by the route of administration and the animal species.
| Species | Oral Gavage (PO) Volume | Intravenous (IV) Volume |
| Mouse | 5-10 mL/kg | 5-10 mL/kg |
| Rat | 5-10 mL/kg | 5 mL/kg |
Table 2: General guidelines for maximum administration volumes in rodents.[11] Always consult institutional IACUC guidelines.
Conclusion
The formulation of a poorly soluble compound like this compound is a critical step that directly impacts the quality and reliability of in vivo data. There is no single "best" formulation; the optimal choice depends on the compound's properties and the specific aims of the preclinical study. By following a systematic approach—beginning with thorough pre-formulation screening and progressing from simple suspensions to more complex solutions as needed—researchers can develop a robust, well-characterized, and appropriate vehicle. This methodical process minimizes confounding variables, ensures accurate dose delivery, and ultimately enables a more confident evaluation of the compound's therapeutic potential.
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Application Note: A Comprehensive Guide to Purity Determination of 2-Aminothiazoles
Introduction: The Critical Role of Purity in 2-Aminothiazole-Based Pharmaceuticals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] Given that these compounds are intended for therapeutic use, establishing their purity with unimpeachable accuracy is not merely a procedural step but a fundamental requirement for ensuring drug safety and efficacy. The presence of impurities, even in minute quantities, can alter pharmacological activity, introduce toxicity, or affect the stability of the final drug product.
Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous analytical validation to demonstrate that a chosen method is fit for its intended purpose.[4][5] This application note provides a detailed guide to the principal analytical methods for determining the purity of 2-aminothiazoles, offering both theoretical grounding and practical, step-by-step protocols. We will explore the causality behind experimental choices, focusing on High-Performance Liquid Chromatography (HPLC) as the primary workhorse technique and Quantitative Nuclear Magnetic Resonance (qNMR) as a powerful orthogonal method for absolute purity assessment.
Understanding Potential Impurities
The selection of an appropriate analytical strategy begins with understanding the potential impurity profile. For 2-aminothiazoles, impurities typically originate from the synthetic route, most commonly the Hantzsch thiazole synthesis or its variations, which involves the condensation of an α-haloketone with a thiourea derivative.[6][7]
Common Process-Related Impurities Include:
-
Unreacted Starting Materials: Residual α-haloketones, thiourea, or substituted thioureas.
-
Intermediates: Incomplete cyclization or side-reactions can lead to various intermediates.
-
By-products: Products from side reactions, such as the formation of isomeric thiazole structures or dimers.
-
Reagents: Catalysts or reagents used in the synthesis, such as iodine or N-bromosuccinimide.[8][9]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the most widely used technique for purity determination due to its high resolving power, sensitivity, and robustness. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the 2-aminothiazole active pharmaceutical ingredient (API) from its potential impurities.
Causality of Method Design
The goal is to create a chromatographic environment where the API and all potential impurities have distinct retention times.
-
Column Selection: A C18 (octadecylsilane) column is the conventional choice for moderately polar compounds like 2-aminothiazoles.[10][11] The hydrophobic C18 stationary phase provides effective separation based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase.
-
Mobile Phase: A mixture of an aqueous buffer (often with an acid modifier) and an organic solvent (typically acetonitrile or methanol) is used.[10][12] The acidic modifier (e.g., formic acid, orthophosphoric acid) serves a crucial purpose: it protonates the basic nitrogen atoms in the 2-aminothiazole ring. This suppresses silanol interactions with the column, leading to sharper, more symmetrical peaks and improved reproducibility.
-
Detection: The thiazole ring contains a chromophore, making UV detection the most straightforward and common choice.[10] The detection wavelength (λmax) is selected by running a UV scan of the analyte to find the wavelength of maximum absorbance, ensuring high sensitivity. For a novel aminothiazole, a λmax of 272 nm has been reported.[10][11]
Workflow for HPLC Purity Analysis
The following diagram illustrates the typical workflow for determining the purity of a 2-aminothiazole sample using HPLC.
Caption: General workflow for HPLC-based purity determination.
Detailed Protocol: Purity of 2-Aminothiazole by RP-HPLC
1. Reagents and Materials:
-
2-Aminothiazole sample
-
Reference Standard (if available, of known purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic Acid or Orthophosphoric Acid (OPA) (Analytical grade)[10][12]
-
Volumetric flasks, pipettes, autosampler vials
2. Chromatographic Conditions (Example):
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for small molecule separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for peak shape improvement. |
| Mobile Phase B | Acetonitrile | Common organic modifier. |
| Gradient | 80% A to 20% A over 20 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Detection | UV at 272 nm (or determined λmax) | Wavelength for sensitive detection of the thiazole moiety.[10] |
| Injection Vol. | 10 µL | Standard volume to avoid column overload. |
3. Sample Preparation:
-
Diluent Preparation: Prepare a mixture of Water:Acetonitrile (1:1 v/v).
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the 2-aminothiazole reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the 2-aminothiazole sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
4. System Suitability Test (SST):
-
Before running samples, inject the Standard Solution five times.
-
Causality: The SST is a self-validating step that confirms the chromatographic system is performing adequately on the day of analysis.
-
Acceptance Criteria:
-
The relative standard deviation (%RSD) of the peak area for the main peak should be ≤ 2.0%.[4]
-
Tailing factor should be ≤ 2.0.
-
Theoretical plates should be ≥ 2000.
-
5. Chromatographic Run:
-
Inject a blank (diluent), followed by the standard solution, and then the sample solution.
6. Data Analysis and Purity Calculation:
-
Integrate all peaks in the chromatogram for the sample solution, excluding those from the blank.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method Validation according to ICH Guidelines
For use in a regulated environment, the HPLC method must be validated to prove its suitability.[13] The core parameters are summarized below.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method accurately measures the analyte in the presence of impurities, degradants, and excipients.[14] | Peak for the analyte is pure and resolved from other peaks. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response over a defined range.[4][13] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the test results to the true value.[4] | % Recovery of spiked samples is typically 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements (repeatability and intermediate precision). | %RSD ≤ 2.0% for assay of the main component.[4] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14] | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters are met under varied conditions. |
Quantitative NMR (qNMR): An Absolute Purity Method
Quantitative NMR (qNMR) is a powerful primary analytical technique that determines purity based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to it.[15][16] Unlike HPLC, it does not require a reference standard of the analyte itself for quantification, making it invaluable for characterizing new chemical entities or qualifying in-house reference standards.[17][18]
Principle of qNMR
The purity of an analyte is calculated by comparing the integral of a specific, well-resolved analyte proton signal to the integral of a signal from a certified internal standard (IS) of known purity and weight.[16]
The Purity Equation: Purity (% w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value of the signal
-
N = Number of protons generating the signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard[15]
Decision Logic: When to Use qNMR
Caption: Decision tree for selecting between HPLC and qNMR.
Detailed Protocol: Purity of 2-Aminothiazole by ¹H-qNMR
1. Causality of Component Selection:
-
Internal Standard (IS) Selection: The IS is the most critical component. It must:
-
Be of high, certified purity (e.g., traceable to SI units).
-
Be chemically stable and non-reactive with the analyte or solvent.
-
Have proton signals that are sharp singlets and do not overlap with any analyte or impurity signals. Maleic acid is a common choice.[16]
-
Be accurately weighable (not hygroscopic).
-
-
Solvent Selection: A deuterated solvent (e.g., DMSO-d₆, CDCl₃) that fully dissolves both the analyte and the IS is required.[15] DMSO-d₆ is often a good choice for polar heterocyclic compounds.[16]
2. Sample Preparation:
-
Accurately weigh ~10 mg of the 2-aminothiazole sample into a clean vial.
-
Accurately weigh ~10 mg of the certified internal standard (e.g., maleic acid) into the same vial.
-
Record the exact masses.
-
Add ~0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Vortex thoroughly until both components are fully dissolved.
-
Transfer the solution to a clean, dry NMR tube.
3. Data Collection:
-
Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (≥400 MHz recommended).
-
Key Parameters: Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. This is critical for accurate integration. A D1 of 30 seconds is a safe starting point.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1) for the signals being integrated.
4. Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, non-exchangeable proton signal for the 2-aminothiazole and a signal for the internal standard.
-
Use the purity equation provided in Section 4.1 to calculate the absolute purity of the sample.
Complementary and Orthogonal Techniques
While HPLC and qNMR are the primary quantitative methods, other techniques provide essential supporting data.
| Technique | Application in Purity Analysis | Rationale & Justification |
| LC-MS | Impurity Identification | Provides mass-to-charge ratio (m/z) data, enabling the structural elucidation of unknown peaks observed in the HPLC chromatogram.[19] |
| GC-MS | Analysis of Volatile Impurities | Suitable for volatile starting materials or by-products. Derivatization may be required for the polar 2-aminothiazole API to increase its volatility.[20] |
| FTIR Spectroscopy | Identity Confirmation | Provides a molecular "fingerprint." The spectrum of the sample should match that of a pure reference standard. Any significant extra peaks can indicate impurities.[21] |
| Titrimetry | Assay of Basic Functionality | An acid-base titration can determine the total amount of basic substance present.[22] However, it is non-specific and will not distinguish the API from basic impurities. |
Conclusion and Recommended Strategy
A robust and reliable determination of 2-aminothiazole purity requires a multi-faceted approach. For routine quality control and release testing, a validated RP-HPLC method is the industry standard, offering excellent precision and throughput for quantifying known and unknown impurities. For the initial characterization of a new drug substance or the qualification of a primary reference standard, ¹H-qNMR is the superior method, providing an absolute measure of purity without reliance on an identical standard.
A comprehensive purity assessment strategy should leverage these methods orthogonally:
-
Characterize the primary reference standard using qNMR to assign an absolute purity value.
-
Develop and validate a stability-indicating HPLC method for routine analysis, using the qNMR-characterized material as the standard.
-
Identify any significant unknown impurities observed during HPLC analysis using LC-MS .
By combining these powerful analytical techniques, researchers and drug development professionals can build a complete and accurate purity profile for 2-aminothiazole compounds, ensuring the quality, safety, and efficacy of these vital pharmaceutical agents.
References
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
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Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. Retrieved from [Link]
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Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Retrieved from [Link]
-
qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020, March 20). YouTube. Retrieved from [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved from [Link]
- Kuh, E., & Neier, W. B. (1949). U.S. Patent No. 2,489,038. Washington, DC: U.S. Patent and Trademark Office.
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved from [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved from [Link]
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ICH Q2(R2) Validation of analytical procedures. (2024, June 14). European Medicines Agency. Retrieved from [Link]
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NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. (n.d.). Jetir.Org. Retrieved from [Link]
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Sinyukov, D., et al. (2020). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors (Basel), 20(18), 5129. Retrieved from [Link]
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Kumar, D., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Biomedical Chromatography, 38(1), e5782. Retrieved from [Link]
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How can spectroscopy be used to assess purity? (n.d.). TutorChase. Retrieved from [Link]
-
Ghaemmaghami, S., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of Medicinal Chemistry, 57(15), 6939-6949. Retrieved from [Link]
-
How Is Infrared Spectroscopy Used To Test Purity? (2025, January 23). YouTube. Retrieved from [Link]
-
Harvey, D. (n.d.). Spectroscopic Methods. Analytical Chemistry 2.0. Retrieved from [Link]
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Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). ResearchGate. Retrieved from [Link]
-
2-Aminothiazole. (n.d.). In Wikipedia. Retrieved from [Link]
-
Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. Retrieved from [Link]
- Liu, J. (2014). EP Patent No. 2,682,390. Munich, Germany: European Patent Office.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1435. Retrieved from [Link]
-
Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. Retrieved from [Link]
-
Lu, X., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 56(21), 8443-8455. Retrieved from [Link]
-
Kesicki, E. A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155209. Retrieved from [Link]
-
Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances, 13, 10141-10153. Retrieved from [Link]
-
Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Retrieved from [Link]
-
Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(16), 10141-10153. Retrieved from [Link]
-
Kesicki, E. A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155209. Retrieved from [Link]
-
Kesicki, E. A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155209. Retrieved from [Link]
-
Harvey, D. (n.d.). Overview of Titrimetry. In Analytical Chemistry 2.0. Retrieved from [Link]
-
The 2-Aminothiazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Titrimetric Determinations of Some Amino Acids. (n.d.). ResearchGate. Retrieved from [Link]
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Troubleshooting & Optimization
optimizing reaction conditions for 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one synthesis
Welcome to the technical support center for the synthesis and optimization of 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering robust troubleshooting strategies and detailed FAQs to navigate the complexities of this synthesis. Our goal is to provide a self-validating system of protocols grounded in established chemical principles.
Reaction Fundamentals: The Hantzsch-Type Condensation
The synthesis of the 2-amino-1,3-thiazol-4(5H)-one core is most commonly achieved via a variation of the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an N-substituted thiourea with an α-halo carbonyl compound. In our case, this translates to the reaction between N-(4-fluorophenyl)thiourea and an α-haloacetylating agent , typically chloroacetic acid or a derivative thereof.[1][2]
The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack (SN2): The sulfur atom of the thiourea, being a potent nucleophile, attacks the α-carbon of the halo-compound, displacing the halide.
-
Intramolecular Cyclization: The nitrogen atom then performs an intramolecular nucleophilic attack on the carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the final thiazolone ring.[3][4]
The aromaticity of the resulting thiazole ring system is a significant driving force for this reaction.[4]
Sources
common byproducts in 2-aminothiazole synthesis and their removal
Welcome to the technical support center for 2-aminothiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the versatile 2-aminothiazole scaffold. Here, we address common challenges encountered during synthesis, with a focus on byproduct identification and removal, providing both the theoretical "why" and the practical "how" to ensure your success in the lab.
Frequently Asked Questions (FAQs): Troubleshooting Common Synthesis Issues
Q1: My Hantzsch synthesis of a 2-aminothiazole has a low yield and the crude NMR is messy. What are the most likely byproducts?
A1: The Hantzsch thiazole synthesis, the reaction of an α-haloketone with a thiourea, is a robust and widely used method.[1][2] However, its simplicity can be deceptive. Several side reactions can occur, leading to a complex crude mixture.
The most common culprits include:
-
Unreacted Starting Materials: Residual α-haloketone and thiourea are frequent impurities. Thiourea, being polar, is often removable with an aqueous workup, while the α-haloketone may require chromatography.
-
Isomeric Iminothiazoline: Under acidic conditions, the reaction can yield the isomeric 2-imino-2,3-dihydrothiazole alongside the desired 2-aminothiazole.[3][4] Running the reaction under neutral or basic conditions can help favor the desired product.[3]
-
Self-Condensation of α-Haloketone: α-haloketones can undergo self-condensation, especially under basic conditions, to form complex furan or dicarbonyl impurities.
-
Hydrolysis Products: If significant water is present in the reaction solvent or starting materials, the α-haloketone can hydrolyze back to the parent ketone.
Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial for identifying the formation of multiple products early.[3][5]
Q2: I observe two closely-running spots on TLC after my reaction. How can I distinguish between the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole byproduct?
A2: This is a classic challenge. These isomers often have very similar polarities, making chromatographic separation difficult. Spectroscopic analysis is the most reliable method for differentiation. In ¹H NMR spectroscopy, the proton at the 5-position (5-H) of the thiazole ring provides a key diagnostic signal. The chemical shift of this proton is characteristically different between the two isomers.[4] Additionally, infrared (IR) spectroscopy of their trifluoroacetate derivatives can show distinct C=O stretching bands, aiding in their identification.[4]
Q3: My reaction is complete, but upon workup with sodium carbonate solution, I get an insoluble solid. Is this my product?
A3: Yes, this is a common and effective workup procedure for isolating 2-aminothiazole products.[3][6] The initial reaction often forms the hydrohalide salt (e.g., HBr salt) of the 2-aminothiazole, which is typically soluble in polar solvents like methanol or ethanol.[7] Adding a base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate, neutralizes this salt.[8] The resulting free base of the 2-aminothiazole is often poorly soluble in water and precipitates out, allowing for easy isolation by filtration.[6] Washing the collected solid with water removes any remaining inorganic salts.[3][6]
Visual Guide 1: Hantzsch Synthesis & Common Side Reactions
This diagram illustrates the primary pathway for the Hantzsch synthesis and the competing reactions that lead to common impurities.
Caption: Key reaction pathways in the Hantzsch synthesis of 2-aminothiazoles.
Troubleshooting Guide: Step-by-Step Byproduct Removal
Even with optimized reaction conditions, purification is almost always necessary. The choice of method depends on the physical properties of your product and the nature of the impurities.
Method 1: Recrystallization (For Crystalline Solids)
Recrystallization is a powerful technique for purifying solid compounds to a high degree, often superior to column chromatography.[9][10] It relies on the difference in solubility of the desired compound and impurities in a chosen solvent at different temperatures.
Step-by-Step Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Common solvents for 2-aminothiazoles include ethanol, methanol, or ethanol/water mixtures.[2][11]
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and heat for a few minutes.[11]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (like the activated carbon).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystal formation. Slow cooling generally yields larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Buchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Method 2: Acid-Base Extraction (Liquid-Liquid Extraction)
This method is excellent for removing non-basic or weakly basic organic impurities from your 2-aminothiazole product. It exploits the basicity of the exocyclic amino group and the ring nitrogen.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic 2-aminothiazole will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separation: Separate the aqueous layer containing the product salt.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or Na₂CO₃ solution) with stirring until the solution is basic (check with pH paper). The 2-aminothiazole free base will precipitate if it is a solid or can be extracted.
-
Extraction: Extract the neutralized aqueous layer multiple times with an organic solvent.
-
Drying & Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Method 3: Silica Gel Column Chromatography
When recrystallization or extraction fails to provide adequate purity, column chromatography is the method of choice.[5][12] It separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase.
Step-by-Step Protocol:
-
TLC Analysis: First, determine an appropriate mobile phase (eluent) using TLC.[6][13] A good solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) will show good separation between your product and impurities, with the product having an Rf value of ~0.2-0.4.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.
-
Elution: Run the mobile phase through the column, collecting fractions. You can use an isocratic (constant solvent mixture) or gradient (increasing polarity) elution.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
Visual Guide 2: Purification Workflow
This decision tree provides a logical workflow for purifying a crude 2-aminothiazole product.
Sources
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- 8. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 9. scs.illinois.edu [scs.illinois.edu]
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- 13. excli.de [excli.de]
Technical Support Center: Synthesis of 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one
Welcome to the technical support center for the synthesis of 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to optimize their synthetic protocols for this important heterocyclic scaffold. As your dedicated application scientist, my goal is to provide you with not just procedures, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and enhance your experimental outcomes. This document is structured to address common challenges encountered during this synthesis, providing a logical framework for problem-solving and yield improvement.
Introduction: The Hantzsch Thiazole Synthesis Framework
The synthesis of the 2-aminothiazolone core typically follows a variant of the Hantzsch thiazole synthesis.[1][2] This cornerstone reaction involves the condensation of a thiourea derivative with an α-halocarbonyl compound. In our specific case, the primary reactants are N-(4-fluorophenyl)thiourea and an α-haloacetylating agent, such as ethyl chloroacetate. The reaction proceeds through an initial SN2 substitution, followed by an intramolecular cyclization and dehydration to form the target thiazolone ring.[1] Understanding this mechanism is the first step in diagnosing and resolving synthetic hurdles.
Caption: Simplified Hantzsch reaction pathway for thiazolone formation.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems in a direct question-and-answer format.
Question 1: My overall yield is consistently low (<40%). What are the primary factors to investigate?
A low yield is the most common complaint and can stem from multiple sources. A systematic approach is crucial.
Answer: We can break down the potential causes into three main areas: starting material integrity, reaction conditions, and workup/purification inefficiencies.
A. Starting Material Purity: The quality of your N-(4-fluorophenyl)thiourea and α-haloester is paramount.
-
N-(4-fluorophenyl)thiourea: This starting material can be synthesized from 4-fluoroaniline.[3] Impurities from this synthesis, such as unreacted 4-fluoroaniline or isothiocyanate precursors, can interfere with the main reaction. It is a versatile building block in medicinal chemistry due to the fluorine substitution enhancing lipophilicity.[3]
-
Recommendation: Verify the purity of your thiourea by melting point and NMR. If in doubt, recrystallize from an appropriate solvent like ethanol or synthesize it fresh (see Protocol 1).
-
-
α-Haloester (e.g., Ethyl Chloroacetate): This reagent is susceptible to hydrolysis, especially if old or improperly stored, forming chloroacetic acid and ethanol. The presence of the acid can alter the reaction pH and lead to unwanted side products. α-halo ketones are generally reactive alkylating agents.[4][5]
-
Recommendation: Use a freshly opened bottle or distill the ethyl chloroacetate before use. Store it under an inert atmosphere and away from moisture.
-
B. Reaction Conditions: This is where fine-tuning can lead to significant yield improvements.
-
Base Selection: A base is typically required to neutralize the HCl formed during the S-alkylation step. The choice of base is critical.
-
Strong Bases (e.g., Sodium Methoxide): While effective at deprotonation, they can aggressively promote the hydrolysis of the ester, reducing the amount of reactant available for cyclization.[6]
-
Weak Bases (e.g., Sodium Acetate, Triethylamine (TEA), DIPEA): These are generally preferred. They are strong enough to neutralize the acid but minimize ester hydrolysis. DIPEA is a good choice for reactions in solvents like ethanol.[6]
-
-
Solvent: Polar protic solvents like ethanol or methanol are standard as they effectively solvate the reactants and intermediates.[1][7]
-
Recommendation: Anhydrous ethanol is the recommended starting point. If solubility is an issue, consider DMF, but be aware it can complicate purification.
-
-
Temperature: Most Hantzsch-type syntheses require heating to proceed at a reasonable rate.[6][8]
-
Recommendation: Refluxing in ethanol (~78°C) is a common condition. However, if you observe significant byproduct formation (darkening of the reaction mixture), consider running the reaction at a lower temperature (e.g., 50-60°C) for a longer duration.
-
C. Workup & Purification: Product can be lost during isolation.
-
Recommendation: The product is often poorly soluble in water and can be precipitated by pouring the cooled reaction mixture into water.[1] Ensure the pH is near neutral before filtration. Purification can often be achieved by simple recrystallization from ethanol or by column chromatography on silica gel.[9]
Caption: A logical flow for troubleshooting low product yield.
Question 2: My TLC/LC-MS shows a significant amount of unreacted starting material, even after prolonged reaction time. What should I do?
Answer: This indicates that the reaction has stalled or is proceeding very slowly. The activation energy for a key step is not being overcome.
-
Cause 1: Insufficient Temperature. The most straightforward explanation. The Hantzsch synthesis is a multi-step process, and both the initial SN2 reaction and the final dehydration step require energy.[10]
-
Solution: Gradually increase the reaction temperature by 10-20°C and monitor by TLC every hour. If you are running at 60°C, move to reflux.
-
-
Cause 2: Ineffective Base/Catalyst. If a base is used, it may not be sufficiently strong or soluble to facilitate the reaction.
-
Solution: If using a heterogeneous base like potassium carbonate, ensure vigorous stirring. Consider switching to a soluble organic base like triethylamine (TEA) or DIPEA.
-
-
Cause 3: Reagent Stoichiometry. Ensure you are using the correct molar ratios. A slight excess (1.1 to 1.2 equivalents) of the α-haloester can sometimes help drive the reaction to completion.
-
Solution: Perform a small-scale trial with 1.2 equivalents of ethyl chloroacetate.
-
Question 3: I am observing a major byproduct that I cannot identify. What are the likely side reactions?
Answer: Several side reactions are possible, and identifying them can help you adjust conditions to suppress their formation.
-
Side Product 1: Hydrolysis of Ethyl Chloroacetate. As mentioned, this forms chloroacetic acid. This can be detected by LC-MS or by a change in the reaction mixture's pH.
-
Mitigation: Use anhydrous solvents and reagents. Avoid overly strong bases.
-
-
Side Product 2: Formation of 2,5-piperazinedione derivatives. The intermediate formed after the initial S-alkylation can potentially react with another molecule of itself, especially under basic conditions.
-
Mitigation: Use controlled, slow addition of the base or α-haloester to keep its instantaneous concentration low.
-
-
Side Product 3: Thiazolidine-2,4-dione formation. If there is any hydrolysis of the amino group or reaction with water, other related heterocyclic cores could form.
-
Mitigation: Maintain anhydrous conditions and an inert (N₂ or Argon) atmosphere to prevent oxidative side reactions and exclude moisture.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal molar ratio for N-(4-fluorophenyl)thiourea to ethyl chloroacetate? A: A good starting point is a 1:1 molar ratio. To ensure full conversion of the more valuable thiourea starting material, a slight excess of the less expensive ethyl chloroacetate (e.g., 1.1 equivalents) is often beneficial.
Q: How should I monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The product is typically more polar than the starting α-haloester but may have a similar polarity to the thiourea. Co-spotting with starting materials is essential. Staining with potassium permanganate can help visualize the spots.
Q: Can I use a different α-halo compound? A: Yes. α-bromoesters (like ethyl bromoacetate) are more reactive than their chloro- counterparts and may allow the reaction to proceed at lower temperatures or shorter times.[5] However, they are also more expensive and less stable. Chloroacetic acid can also be used, but this will directly yield the carboxylic acid product at position 5, which may or may not be desired.
Q: Is an inert atmosphere necessary? A: While not always strictly required, running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice. It prevents potential oxidation of the sulfur atom and minimizes the introduction of atmospheric moisture, which can lead to hydrolysis side reactions.
Optimized Reaction Parameters (Summary Table)
| Parameter | Recommended Value | Rationale & Citation |
| Thiourea:Haloester Ratio | 1 : 1.1 | A slight excess of the haloester drives the reaction to completion. |
| Solvent | Anhydrous Ethanol | Good solubility for reactants and intermediates; easy to remove.[1][6] |
| Base | DIPEA or Sodium Acetate (1.2 eq) | Mild, non-nucleophilic base minimizes ester hydrolysis.[6] |
| Temperature | 78 °C (Reflux) | Provides sufficient energy for cyclization and dehydration steps.[8] |
| Reaction Time | 4-12 hours | Monitor by TLC to determine completion. |
| Atmosphere | Nitrogen or Argon | Prevents oxidative side reactions and hydrolysis. |
Experimental Protocols
Protocol 1: Synthesis of N-(4-fluorophenyl)thiourea
This protocol is adapted from standard procedures for thiourea synthesis.[3][11]
-
To a solution of 4-fluoroaniline (1.0 eq) in a suitable solvent like acetone or THF, add benzoyl isothiocyanate (1.05 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the aniline.
-
Add a solution of aqueous sodium hydroxide (2.5 eq) and stir the mixture vigorously for 4-6 hours at room temperature to hydrolyze the benzoyl group.
-
Acidify the mixture with concentrated HCl to pH ~2-3.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield N-(4-fluorophenyl)thiourea. Confirm identity via ¹H NMR and melting point.
Protocol 2: Synthesis of this compound
This protocol is a generalized procedure based on the Hantzsch synthesis.[1][6]
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-(4-fluorophenyl)thiourea (1.0 eq) and anhydrous ethanol (approx. 0.1 M concentration).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to the suspension.
-
Add ethyl chloroacetate (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC (e.g., 40% Ethyl Acetate/Hexanes).
-
Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature.
-
Pour the cooled reaction mixture into an equal volume of cold deionized water with stirring.
-
A precipitate should form. Continue stirring for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold water and a small amount of cold ethanol.
-
Dry the solid under high vacuum to obtain the crude product.
Protocol 3: Purification by Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 30-60 minutes to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
-
Assess purity by melting point, TLC, and NMR analysis.
References
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Kavitha, S., et al. (2019). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. Available at: [Link]
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Siwek, A., et al. (2022). Synthesis of Novel 2-(Isopropylamino)thiazol-4(5H)-one Derivatives and Their Inhibitory Activity of 11β-HSD1 and 11β-HSD2 in Aspect of Carcinogenesis Prevention. MDPI. Available at: [Link]
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Prachayasittikul, V., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]
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El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
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da Silva, G. M., et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. PubMed Central. Available at: [Link]
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Mahmood, A. A. R., & Hameed, N. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available at: [Link]
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El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available at: [Link]
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Siwek, A., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5 H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. PubMed. Available at: [Link]
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
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Xu, X., et al. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances. Available at: [Link]
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El-Faham, A., et al. (2019). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). MDPI. Available at: [Link]
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Wang, Z., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. PubMed Central. Available at: [Link]
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Sollis, S. L. (2019). A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Wang, Z., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). α-Halo ketone. Wikipedia. Available at: [Link]
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Lee, J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. PubMed. Available at: [Link]
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Tzani, A., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI. Available at: [Link]
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Ayati, A., et al. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. Available at: [Link]
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Waghmare, S. B., & Kalyankar, T. M. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Journal of Advanced Scientific Research. Available at: [Link]
- CN106397240A - 2-haloacetamide synthesis method. Google Patents.
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El-Faham, A., et al. (2019). (PDF) Synthesis of N-P-Fluorothiosemicarbazone and of bis(N-P-Fluorophenylthiourea). Crystal Structure and Conformational Analysis of N, N'-bis(4-Fluorophenyl)hydrazine-1,2-Bis(carbothioamide). ResearchGate. Available at: [Link]
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Kumar, S., et al. (2018). Synthesis of thiourea-derived thiazolines. ResearchGate. Available at: [Link]
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Patel, M. P., & Chaudhari, K. C. (2016). (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. Available at: [Link]
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Al-Ghorbani, M., et al. (2015). Overview of the Chemistry of 2-Thiazolines. ACS Publications. Available at: [Link]
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Yang, L., et al. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. PubMed Central. Available at: [Link]
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Caille, S., et al. (2008). New Methods for the Synthesis of 2-Aminothiazolones. Sci-Hub. Available at: [Link]
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Pop-Began, D., et al. (2023). Aminothiazolone Inhibitors Disrupt the Protein–RNA Interaction of METTL16 and Modulate the m6A RNA Modification. ACS Publications. Available at: [Link]
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Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
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ChemSynthesis. (n.d.). N-(4-fluorophenyl)thiourea. ChemSynthesis. Available at: [Link]
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Al-Ostath, A. I. H., et al. (2025). (PDF) Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. ResearchGate. Available at: [Link]
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Al-Zaydi, K. M. (2016). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PubMed Central. Available at: [Link]
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Royal Society of Chemistry. (2014). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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Al-Masoudi, W. A., & Al-Amiery, A. A. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. AIP Publishing. Available at: [Link]
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Patel, N. B., & Patel, H. R. (2023). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. Available at: [Link]
-
El-Faham, A., et al. (2019). Synthesis of N-P- Fluorothiosemicarbazone and of bis(N- P-Fluorophenylthiourea). Crystal Structure and Conformational Analysis o. Preprints.org. Available at: [Link]
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CUTM Courseware. (n.d.). Thiazole. CUTM Courseware. Available at: [Link]2020/05/THIAZOLE.pdf)
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2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one solubility issues and solutions
Introduction
Welcome to the technical support center for 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a molecule with a fused heterocyclic ring system and an aromatic amine, it presents a classic profile for poor aqueous solubility, often categorized as a "brick-dust" molecule due to strong crystal lattice energy.[1] This document provides in-depth troubleshooting, detailed experimental protocols, and a comprehensive FAQ section to help you overcome these hurdles and ensure the success of your experiments.
Part 1: Troubleshooting Guide & Core Concepts
This section addresses the most common issues encountered when working with this compound.
Issue 1: My compound is precipitating out of my aqueous assay buffer when diluted from a DMSO stock.
Question: What is causing this precipitation and how can I prevent it?
Answer: This phenomenon, known as "precipitation upon dilution," is the most frequent issue for poorly soluble compounds. Your compound is soluble in the 100% DMSO stock but crashes out when the concentration of the organic solvent drops significantly upon dilution into an aqueous buffer. The core issue is that the aqueous buffer cannot maintain the compound in solution at the desired final concentration.
Immediate Corrective Actions:
-
Lower the Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that your assay can tolerate (typically ≤0.5%) without compromising the compound's solubility at the required test concentration.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can sometimes keep the compound in solution.
-
Utilize Co-solvents: Prepare your stock solution in a mixture of DMSO and a less non-polar, water-miscible co-solvent like ethanol, PEG 400, or N-methyl-2-pyrrolidone (NMP). This can improve the "solubility runway" during dilution into the aqueous phase.[2][3]
Logical Flow for Troubleshooting Precipitation
Below is a DOT script for a diagram illustrating the decision-making process when encountering precipitation.
Caption: Troubleshooting workflow for precipitation upon dilution.
Issue 2: I need to prepare a stable aqueous solution for an in vivo study, but the compound has negligible water solubility.
Question: What formulation strategies can I employ to achieve a suitable concentration for animal dosing?
Answer: For in vivo applications, simple co-solvent systems are often insufficient or may introduce toxicity. More advanced formulation strategies are required to significantly enhance aqueous solubility.[4][5] The choice of strategy depends on the required dose, the route of administration, and the physicochemical properties of your compound.
Key Formulation Strategies:
-
pH Adjustment (Salt Formation): The aminothiazole moiety in your compound has a basic nitrogen atom.[6] Protonating this site by lowering the pH can dramatically increase aqueous solubility by forming a more soluble salt.[3] This is often the most effective and straightforward initial approach.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like yours, effectively shielding them from the aqueous environment and increasing their apparent solubility.[2][7]
-
Amorphous Solid Dispersions (ASDs): By dispersing the compound in a polymer matrix at a molecular level, you can disrupt the stable crystal lattice that contributes to its low solubility.[1][8] This amorphous form is thermodynamically less stable but kinetically more soluble. Common techniques to create ASDs include spray drying and hot-melt extrusion.[9]
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which in turn increases the dissolution rate according to the Noyes-Whitney equation.[5][10] Techniques like micronization or nanosuspension can be employed.[11]
Part 2: Detailed Experimental Protocols & Data
This section provides step-by-step methodologies for the key solubilization techniques.
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the solubility of this compound as a function of pH to identify the optimal pH for solubilization.
Methodology:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of the compound to a vial containing a known volume of each buffer.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After agitation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.[9][12]
-
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the buffer pH.
Expected Outcome: For a basic compound like this compound, solubility is expected to be significantly higher at lower pH values.[13][14]
| pH | Expected Solubility Profile | Rationale |
| 2.0 | High | The amine group is fully protonated, forming a soluble salt.[6] |
| 4.0 | Moderate to High | Significant protonation still occurs. |
| 7.4 | Low | The compound is predominantly in its neutral, poorly soluble form. |
| 10.0 | Very Low | The compound remains in its neutral form. |
| Caption: Predicted pH-solubility profile for the target compound. |
Protocol 2: Formulation with Cyclodextrins
Objective: To prepare a cyclodextrin inclusion complex to enhance the aqueous solubility of the compound.
Methodology:
-
Cyclodextrin Selection: Start with a commonly used cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high water solubility and low toxicity.
-
Complexation (Kneading/Lyophilization Method):
-
Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v).
-
Slowly add the this compound powder to the cyclodextrin solution while stirring continuously. A 1:1 or 1:2 molar ratio of compound to cyclodextrin is a good starting point.[2]
-
Stir the mixture at room temperature for 24-72 hours to allow for complex formation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize (freeze-dry) the frozen sample until a dry, fluffy powder is obtained. This powder is the inclusion complex.
-
-
Solubility Confirmation: Determine the aqueous solubility of the lyophilized complex using the shake-flask method described in Protocol 1 (at pH 7.4) and compare it to the intrinsic solubility of the unformulated compound.
Workflow for Formulation Strategy Selection
The following diagram outlines a logical approach to selecting a suitable formulation strategy.
Caption: Decision tree for selecting a solubility enhancement strategy.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the expected LogP of this compound and how does it relate to its solubility? A1: While an experimental LogP is not readily available, the structure, containing a fluorophenyl group and a thiazolone core, suggests a lipophilic character. A higher LogP generally correlates with lower aqueous solubility. Such compounds are often termed "grease-ball" molecules and may benefit from lipid-based formulations if pH modification is not viable.[1]
Q2: Can I just use more DMSO in my cell-based assay to get my compound into solution? A2: While tempting, increasing the final DMSO concentration above 0.5-1% can introduce artifacts, including direct cytotoxicity, altered cell signaling, and off-target effects, which can confound your experimental results. It is always best to optimize the formulation to work within a low, non-perturbing DMSO concentration range.
Q3: How do I measure the solubility of my compound if I don't have access to an HPLC? A3: While HPLC is the gold standard for its accuracy and specificity, other methods can be used for preliminary assessments.[12] These include UV-Vis spectrophotometry (if the compound has a unique chromophore and you can generate a standard curve) and turbidimetric solubility assays, which measure light scattering from precipitated particles as a proxy for insolubility.[15]
Q4: My compound is a weak base. Will the solubility always be better in acidic conditions? A4: Generally, yes. The solubility of a weak base increases as the pH drops below its pKa because the compound converts to its more soluble ionized (protonated) form.[14] However, there can be a "common ion effect" or interactions with buffer salts that can influence solubility, which is why experimental determination across a pH range is crucial.
Q5: Are there any safety concerns with using cyclodextrins? A5: Cyclodextrins like HP-β-CD are generally considered safe and are used in FDA-approved drug products. However, at very high concentrations, they can cause osmotic effects or renal toxicity, particularly with parenteral administration. It is essential to use the lowest effective concentration and consult toxicological literature for the specific cyclodextrin and route of administration you plan to use.[5]
References
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved from [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. Retrieved from [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved from [Link]
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Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate. Retrieved from [Link]
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High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific. Retrieved from [Link]
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Solubility estimation and rapid structural characterization of small molecule drugs in polymers. (n.d.). Purdue e-Pubs. Retrieved from [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]
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Solubility and pH of amines. (n.d.). Retrieved from [Link]
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Amines and Heterocycles. (2018, November 16). Retrieved from [Link]
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4-(4-Fluorophenyl)-1,3-thiazol-2-amine. (n.d.). PubChem. Retrieved from [Link]
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5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
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Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate. Retrieved from [Link]
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Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. Retrieved from [Link]
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Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved from [Link]
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Amines and Heterocycles. (2020, March 4). Retrieved from [Link]
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Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. Retrieved from [Link]
-
(PDF) Thiazole derivatives: prospectives and biological applications. (2024, April 24). ResearchGate. Retrieved from [Link]
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- 13. issr.edu.kh [issr.edu.kh]
- 14. researchgate.net [researchgate.net]
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Technical Support Center: Stability and Degradation of 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one in Solution
Sources
- 1. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
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- 6. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Low Bioactivity of Synthesized 2-Aminothiazole Compounds
From the desk of a Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminothiazole compounds. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] However, it is not uncommon for researchers to encounter lower-than-expected biological activity after a successful synthesis. This guide is designed to provide in-depth troubleshooting strategies and address common issues encountered during the experimental validation of these promising compounds.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you might be facing in the lab. The underlying principle of this guide is to systematically verify the integrity of your compound and the validity of your biological assay.
Q1: My synthesized 2-aminothiazole compound shows significantly lower bioactivity than expected. Where do I even begin to troubleshoot?
This is a common and often frustrating situation. The first step is to systematically rule out the most frequent culprits. We recommend a tiered approach, starting with the compound itself before moving to the biological assay.
Initial Checks: Compound Identity and Purity
Before questioning the intrinsic activity of your molecule, you must be confident in what you have synthesized.
-
Verify Structural Integrity: The first and most critical step is to confirm the chemical structure of your synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is non-negotiable. Do the observed shifts and coupling constants match the expected structure? Are there any unexpected peaks that could indicate an isomeric byproduct or a significant impurity?
-
Mass Spectrometry (MS): Does the molecular ion peak in your mass spectrum correspond to the molecular weight of your target compound? High-resolution mass spectrometry (HRMS) can provide further confidence in the elemental composition.
-
-
Assess Purity: A "clean" NMR spectrum does not always guarantee sufficient purity for biological assays.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. An HPLC analysis will reveal the presence of any minor impurities that may not be visible in the NMR spectrum. For bioassays, a purity of >95% is generally recommended.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This combines the separation power of HPLC with the identification capabilities of MS, allowing you to get a mass for each peak and identify potential impurities.[4]
-
Here is a logical workflow to begin your troubleshooting process:
Caption: Initial troubleshooting workflow for low bioactivity.
Q2: I've confirmed the structure and purity of my compound, but the bioactivity is still low. Could impurities from the synthesis be the issue?
Even with high purity, certain process-related impurities from the common Hantzsch synthesis can interfere with biological assays.[2][5]
Common Impurities and Their Impact:
-
Unreacted Starting Materials: Residual α-haloketones or thiourea can be cytotoxic or interfere with assay readouts.
-
Side Products: The Hantzsch synthesis can sometimes yield isomeric byproducts, such as 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[6] These isomers may have different bioactivities.
-
Reagents and Catalysts: Residual catalysts or reagents used in the synthesis can be toxic to cells or inhibit enzymes.[7]
Mitigation Strategies:
-
Rigorous Purification: If you suspect impurities, re-purification is necessary.
-
Column Chromatography: This is effective for removing impurities with different polarities.
-
Recrystallization: This can be a highly effective method for achieving high purity if a suitable solvent system is found.
-
-
Thorough Characterization: Ensure your analytical methods can detect potential impurities. For instance, check for the characteristic signals of starting materials in your NMR spectra.
Caption: Products and byproducts of Hantzsch synthesis.
Q3: My compound is pure, but the activity is still poor. Could the compound's intrinsic properties be the problem?
Yes. Several physicochemical properties of your specific 2-aminothiazole derivative can lead to low apparent bioactivity.
1. Tautomerism:
2-aminothiazoles exist in an equilibrium between the amino and imino tautomeric forms.[5][8] While the amino form is typically predominant in solution, the specific tautomer that binds to the biological target might be the less abundant one.[8][9] The position of this equilibrium can be influenced by the solvent and pH of your assay buffer.[8]
-
What to do: While directly controlling tautomerism is difficult, be aware of this phenomenon. If possible, test your compound in a range of buffer conditions to see if activity changes. Computational docking studies might also provide insight into which tautomer is more likely to bind to your target.[9]
2. Stereoisomerism:
If your molecule has chiral centers, the different enantiomers or diastereomers can have vastly different biological activities.
-
What to do: If you have synthesized a racemic mixture, consider chiral separation (e.g., using chiral HPLC) to test the individual enantiomers. This is crucial for accurate structure-activity relationship (SAR) studies.
3. Compound Stability:
Is your compound stable under the assay conditions (e.g., in aqueous buffer, at 37°C, in the presence of light)? Degradation over the course of the experiment will lead to a lower effective concentration and thus lower apparent activity.
-
What to do: Assess the stability of your compound by incubating it in the assay buffer for the duration of the experiment. Analyze the sample by HPLC or LC-MS at different time points to check for degradation.
4. Solubility:
Poor aqueous solubility is a major reason for low bioactivity in in-vitro assays.[10][11] If your compound precipitates in the assay medium, the actual concentration in solution will be much lower than the nominal concentration you added.
-
What to do:
-
Visually inspect: After adding your compound to the assay medium, check for any cloudiness or precipitate.
-
Measure solubility: Use techniques like nephelometry or UV-Vis spectroscopy after centrifugation to determine the actual solubility in your assay buffer.
-
Use co-solvents: A small amount of a biocompatible solvent like DMSO is often used to dissolve compounds.[12] However, ensure the final concentration of the co-solvent is low (typically <0.5%) and does not affect the assay.
-
Formulation strategies: For in-vivo studies, or if solubility is a persistent issue, more advanced formulation strategies like using cyclodextrins or creating lipid-based formulations may be necessary.[10][13][14]
-
Quantitative Data Summary: Impact of Purity and Solubility
| Parameter | Ideal State for Bioassay | Potential Impact of Non-Ideal State | Troubleshooting Action |
| Purity | >95% (by HPLC) | - False negative results due to lower effective concentration.- Masking of true activity by interfering impurities. | Re-purify (Column Chromatography, Recrystallization). |
| Solubility | Soluble in assay buffer at test concentrations | - Compound precipitation leads to lower-than-nominal concentration.- Inaccurate IC₅₀/EC₅₀ values. | - Measure solubility.- Adjust co-solvent concentration.- Explore formulation strategies. |
| Stability | No significant degradation during assay | - Loss of active compound over time.- Underestimation of potency. | - Perform stability study in assay buffer (analyze by HPLC over time). |
Q4: I've ruled out issues with my compound. How can I be sure my bioassay is appropriate for 2-aminothiazole derivatives?
The design of your biological assay is critical. 2-aminothiazoles, as a class, can sometimes be problematic in certain high-throughput screening formats.
1. Pan-Assay Interference Compounds (PAINS):
The 2-aminothiazole scaffold has been identified as a potential PAINS moiety.[15][16] PAINS are compounds that show activity in many different assays through non-specific mechanisms, such as aggregation, reactivity, or interference with the assay technology (e.g., fluorescence).
-
What to do:
-
Run control experiments: Test your compound in a counter-screen or an orthogonal assay to confirm its activity is specific to your target.
-
Check for aggregation: Dynamic light scattering (DLS) can be used to see if your compound forms aggregates at the concentrations used in your assay.
-
Vary target concentration: True inhibitors should show an IC₅₀ that is independent of the target protein/enzyme concentration, whereas non-specific inhibitors often do not.
-
2. Assay Conditions:
-
Non-specific binding: Your compound might be binding to plastics or other components of the assay system, reducing its effective concentration. Using low-binding plates can sometimes help.
-
Inappropriate buffer/pH: As mentioned, pH can affect tautomerism and the ionization state of your compound, which in turn affects its interaction with the target.
-
Cell-based vs. Biochemical Assays: If you are seeing low activity in a cell-based assay, it could be due to poor cell permeability. Consider testing the compound in a cell-free biochemical assay first to confirm it is active against the isolated target. Prodrug strategies might be needed to improve cell permeability.[17]
Frequently Asked Questions (FAQs)
Q: What are the most common side products in the Hantzsch synthesis of 2-aminothiazoles? A: Besides unreacted starting materials, the most common side products are often isomers formed through alternative cyclization pathways, especially under different pH conditions.[6] Over-alkylation or reaction with solvent are also possibilities depending on the specific substrates and conditions used.
Q: How does the substitution pattern on the 2-aminothiazole ring generally influence bioactivity? A: The nature and position of substituents on the thiazole ring are critical determinants of biological activity.[1] For example, in anticancer studies, lipophilic substituents at the C4 and/or C5 positions have been explored, but the specific impact varies greatly depending on the target.[1][18] Structure-activity relationship (SAR) studies are essential to understand the effects of substitution for a given biological target.[18]
Q: Are 2-aminothiazoles known to be toxic? A: The parent 2-aminothiazole compound is known to be toxic.[7] Derivatives can also exhibit cytotoxicity, which might be a desired effect in anticancer research but can be a confounding factor in other assays. It is important to assess the general cytotoxicity of your compound (e.g., using an MTT assay) to distinguish between specific, target-mediated activity and non-specific toxicity.
Q: What are the key stability considerations for storing 2-aminothiazole compounds? A: Like many heterocyclic compounds, 2-aminothiazoles can be sensitive to light, air (oxidation), and extreme pH. It is recommended to store them as dry solids in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). For solutions, prepare them fresh and store them at low temperatures for short periods. Long-term storage in solution, especially in protic solvents, is generally not recommended without prior stability studies.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of a synthesized 2-aminothiazole derivative.
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas.
-
-
Sample Preparation:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO, methanol, or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
Gradient: A typical gradient would be 5-95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and then a 5-minute re-equilibration at 5% B. This gradient should be optimized for your specific compound.
-
-
Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is used to assess the general cytotoxicity of a compound, which is a common bioassay for this class of molecules.[19]
-
Cell Seeding:
-
Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.[19]
-
-
Compound Treatment:
-
Prepare a series of dilutions of your 2-aminothiazole compound in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells (medium with the same concentration of DMSO) and "no treatment" wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[19]
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[19]
-
-
Data Acquisition:
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
-
Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration (on a log scale) to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
References
- BenchChem. (2025). Tautomerism in 2-Aminothiazole Derivatives: An In-depth Technical Guide. BenchChem.
- BenchChem. (2025). A Comparative Analysis of the Biological Activity of 2-Aminothiazole Isomers and Derivatives. BenchChem.
- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1-22.
- ChemicalBook. (2023). 2-Aminothiazole: synthesis, biological activities and toxicity. ChemicalBook.
- BenchChem. (2025). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers. BenchChem.
- Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
- García-Martínez, J. C., et al. (2005). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 5(11), 1208-1213.
- BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal.
- Sci-Hub. (2006). Density functional theory study of tautomerization of 2‐aminothiazole in the gas phase and in solution. International Journal of Quantum Chemistry.
- BenchChem. (2025). A Comparative Guide to the Bioactivity of 2-Aminothiazole Analogs Versus 2-Chlorothiazole Derivatives. BenchChem.
- Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(2), 195-217.
- ResearchGate. (2025). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Request PDF.
- PubMed. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed.
- Tekale, A. S., et al. (2018). Synthesis and Evaluation of 2-Aminothiazole Derivative. International Journal of Universal Science and Technology, 3(1), 12-17.
- ACS Publications. (n.d.). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry.
- Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
- MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules.
- Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- ChemRxiv. (2025). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv.
- ResearchGate. (n.d.). Various synthetic routes to the 2-aminothiazole core preparation. ResearchGate.
- NIH. (n.d.). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. NIH.
- Semantic Scholar. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Semantic Scholar.
- PubMed. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.
- Lubrizol. (n.d.). Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms. Lubrizol.
- ACS Publications. (n.d.). Derivatives of 2-Amino-4-methylthiazole. Journal of the American Chemical Society.
- Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Future4200.
- NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
- American Pharmaceutical Review. (n.d.). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. American Pharmaceutical Review.
- Wikipedia. (n.d.). 2-Aminothiazole. Wikipedia.
- ResearchGate. (2025). Synthesis of 2-aminothiazole derivatives. ResearchGate.
- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. Google Patents.
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Technical Support Center: Scaling Up the Synthesis of 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one
Welcome to the technical support center for the synthesis of 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. We will address frequently asked questions and provide in-depth troubleshooting guides based on established chemical principles and field experience.
Introduction to the Synthesis
The synthesis of this compound is a variation of the well-established Hantzsch thiazole synthesis. It typically involves the condensation and cyclization of N-(4-fluorophenyl)thiourea with a haloacetic acid derivative, such as chloroacetic acid or ethyl chloroacetate. While the reaction appears straightforward on a lab scale, scaling up introduces challenges related to reaction control, product purity, and yield.
This guide will provide practical solutions to overcome these hurdles, ensuring a robust and scalable process.
Frequently Asked Questions (FAQs)
Here are some of the common questions encountered when scaling up the synthesis of this compound:
Q1: What is the most common side product, and how can I minimize its formation?
A1: The most common side product is the formation of a pseudothiohydantoin. This occurs when the cyclization happens at the nitrogen atom instead of the sulfur atom of the thiourea. To minimize this, it is crucial to control the reaction temperature and the rate of addition of the haloacetic acid derivative. Running the reaction at a lower temperature and adding the haloacetic acid derivative slowly will favor the desired cyclization pathway.
Q2: My reaction is stalling and not going to completion. What could be the cause?
A2: Incomplete conversion is often due to insufficient heating or poor mixing. On a larger scale, ensuring uniform heat distribution is critical. Use a jacketed reactor with an overhead stirrer to maintain a consistent temperature throughout the reaction mixture. Additionally, verify the quality of your starting materials, as impurities can inhibit the reaction.
Q3: I am observing a significant color change in my reaction mixture that is not typical. Should I be concerned?
A3: A significant and unexpected color change can indicate decomposition or the formation of colored impurities. Overheating is a common cause. It is recommended to monitor the internal reaction temperature closely. If the color change is accompanied by a drop in yield or the appearance of multiple spots on a TLC plate, an investigation into potential side reactions is warranted.
Q4: What is the best solvent system for this reaction at scale?
A4: While various solvents can be used, ethanol or a mixture of ethanol and water is often preferred for scale-up. Ethanol is a good solvent for the starting materials and the product at elevated temperatures, but it allows for precipitation of the product upon cooling, which aids in isolation. The choice of solvent can also influence the reaction rate and selectivity, so it is an important parameter to optimize.
Q5: How can I improve the filtration of the final product? It is very slow.
A5: Slow filtration is often due to very fine particle size. To improve this, consider implementing a controlled cooling profile after the reaction is complete. A slower cooling rate can promote the growth of larger crystals, which are easier to filter. You can also experiment with adding a co-solvent at the end of the reaction to induce crystallization and control particle size.
Troubleshooting Guide
This section provides a more detailed approach to troubleshooting specific issues you may encounter during the scale-up synthesis.
Problem 1: Low Yield
Low yield is a common issue when scaling up. The following decision tree can help you diagnose and resolve the problem.
Caption: Troubleshooting workflow for low product yield.
In-depth Analysis:
-
Starting Material Purity: Impurities in N-(4-fluorophenyl)thiourea or the haloacetic acid derivative can lead to side reactions or inhibit the main reaction. Always use materials with confirmed purity for scalable synthesis.
-
Reaction Conditions:
-
Temperature: Excursions above the optimal temperature can lead to decomposition and byproduct formation. A jacketed reactor connected to a chiller/heater is essential for precise temperature control in large-scale reactions.
-
Mixing: Inadequate mixing can result in localized "hot spots" or areas of high reactant concentration, both of which can promote side reactions. An overhead stirrer with a properly designed impeller is necessary to ensure homogeneity.
-
-
Work-up and Isolation: The product has some solubility in common organic solvents. During washing steps, minimize the volume of solvent used or use a solvent in which the product is poorly soluble to avoid significant losses.
Problem 2: Product Purity Issues
Achieving high purity is critical for downstream applications. This section addresses common purity challenges.
Caption: Troubleshooting workflow for product purity issues.
In-depth Analysis:
-
Impurity Identification: Before you can solve a purity problem, you must know what the impurity is. Techniques like LC-MS and NMR are invaluable for identifying byproducts and unreacted starting materials.
-
Controlling Side Reactions: As mentioned, the formation of pseudothiohydantoin is a common issue. Careful control of the reaction conditions is the primary way to prevent this.
-
Purification Optimization:
-
Recrystallization: This is often the most effective and scalable method for purifying the final product. A thorough solvent screen is recommended to find a system that provides good recovery and excellent impurity rejection.
-
Washing: Washing the crude product with an appropriate solvent can remove unreacted starting materials and some side products. The choice of wash solvent is critical to avoid dissolving the desired product.
-
Experimental Protocols
General Procedure for Scale-up Synthesis
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reactor Setup: Equip a clean, dry, jacketed glass reactor with an overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet.
-
Charge Reactants: Charge the reactor with N-(4-fluorophenyl)thiourea and the chosen solvent (e.g., ethanol). Begin agitation to form a slurry.
-
Inert Atmosphere: Purge the reactor with nitrogen to create an inert atmosphere.
-
Heat to Temperature: Heat the mixture to the desired reaction temperature (e.g., 60-70 °C) with continued stirring.
-
Controlled Addition: Slowly add the chloroacetic acid (or its ester derivative), either neat or as a solution in the reaction solvent, over a period of 1-2 hours. Monitor the internal temperature to ensure there is no significant exotherm.
-
Reaction Monitoring: Maintain the reaction at temperature and monitor its progress by TLC or HPLC until the starting material is consumed.
-
Cooling and Crystallization: Once the reaction is complete, implement a controlled cooling profile to allow the product to crystallize.
-
Isolation: Isolate the product by filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove residual impurities.
-
Drying: Dry the product under vacuum at an appropriate temperature.
Data Presentation
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Key Considerations for Scale-up |
| Solvent Volume | 10 mL | 1 L | Ensure efficient stirring and heat transfer. |
| Addition Time | 5 minutes | 1-2 hours | Control exotherm and minimize side reactions. |
| Stirring | Magnetic stir bar | Overhead stirrer | Maintain a homogeneous mixture. |
| Heating | Heating mantle | Jacketed reactor | Ensure uniform temperature distribution. |
| Cooling | Ice bath | Controlled cooling | Control crystal size and improve filtration. |
| Typical Yield | 85-95% | 80-90% | Yield may slightly decrease on scale-up. |
Conclusion
Scaling up the synthesis of this compound requires careful attention to reaction parameters and a systematic approach to troubleshooting. By understanding the underlying chemistry and implementing robust process controls, you can achieve high yields and purity on a larger scale. This guide provides a framework for addressing common challenges, but it is essential to adapt these principles to your specific laboratory or manufacturing environment.
References
-
Hantzsch, A. & Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.20 , 3118–3132 (1887). Available at: [Link]
Technical Support Center: Purification of Polar 2-Aminothiazole Derivatives
Welcome to the technical support center for the purification of polar 2-aminothiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable but often problematic compounds. The inherent basicity of the exocyclic amine, coupled with the polar thiazole core, frequently leads to purification issues ranging from poor chromatographic resolution to difficulties in crystallization.
This document moves beyond simple protocols to explain the underlying chemical principles governing these challenges. By understanding the "why" behind a purification strategy, you can make informed decisions to troubleshoot and optimize your specific separation needs.
Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses the most frequent and frustrating issues encountered during the purification of polar 2-aminothiazole derivatives in a practical question-and-answer format.
Issue 1: Severe Tailing and Poor Separation in Silica Gel Chromatography
Q: My 2-aminothiazole derivative is streaking badly on my silica gel column, and I'm getting very broad peaks with poor separation from impurities. What's causing this and how can I fix it?
A: This is the most common issue and is caused by a fundamental mismatch between your basic analyte and the acidic stationary phase.
-
Expertise & Experience (The "Why"): Standard silica gel is characterized by a surface covered in silanol groups (Si-OH). These groups are weakly acidic (pKa ≈ 4.5) and readily interact with basic compounds like the amino group on your thiazole. This strong, non-specific binding leads to a "stick-and-release" mechanism where your compound moves unevenly down the column, resulting in severe peak tailing.[1][2] This interaction can be so strong that some of your product may even be irreversibly adsorbed onto the silica.[3]
-
Trustworthiness (The Solution): To achieve sharp, symmetrical peaks, you must disrupt this acid-base interaction. There are two primary strategies: modifying the mobile phase or changing the stationary phase.
This is often the quickest and most cost-effective solution. The goal is to add a "competing base" to the eluent that will saturate the acidic silanol sites, allowing your compound of interest to elute based on polarity rather than basicity.[4]
-
Select a Base Modifier: Triethylamine (TEA) is the most common choice. Add 0.5-2% (v/v) TEA to your entire mobile phase. A 1% solution is a good starting point.
-
Solvent System Selection:
-
Begin with a standard solvent system like Ethyl Acetate/Hexanes or Dichloromethane/Methanol.
-
Run TLC plates with your chosen solvent system plus the 1% TEA to determine the optimal polarity for separation.
-
-
Column Equilibration (Critical Step): Before loading your sample, flush the packed column with at least 5 column volumes of your TEA-containing mobile phase. This ensures the entire silica bed is neutralized. Failure to do so will result in tailing at the beginning of your run.
-
Sample Loading and Elution: Load your sample (preferably dry-loaded onto a small amount of silica) and run the chromatography as usual with the TEA-modified eluent.
| Modifier | Typical Concentration | Pros | Cons |
| Triethylamine (TEA) | 0.5 - 2% | Highly effective, volatile (easy to remove) | Strong odor |
| Ammonia (in MeOH) | 1-2% of a 7N solution | Very effective | Less volatile than TEA, can alter polarity significantly |
If mobile phase modification is insufficient, or if your compound is exceptionally basic, changing the stationary phase is the next logical step.[5]
-
Basic Alumina: Alumina is a basic stationary phase and is an excellent choice for purifying basic compounds. It eliminates the acidic interaction problem entirely. Note that the elution order of compounds may differ from silica.
-
Amine-Functionalized Silica: This is silica gel that has been chemically modified to have amino groups on its surface.[3] It provides a less interactive surface for basic analytes, significantly reducing tailing without needing a mobile phase modifier.[1][2]
Issue 2: Difficulty Removing Unreacted Thiourea
Q: I've synthesized my 2-aminothiazole via the Hantzsch reaction, but I can't get rid of the unreacted thiourea. It's very polar and co-elutes with my product.
A: Unreacted thiourea is a common and challenging impurity in this synthesis due to its high polarity and water solubility. [6] Standard chromatography can be difficult. An acid-base extraction is often the most effective strategy.
-
Expertise & Experience (The "Why"): Your 2-aminothiazole product is basic, while thiourea is essentially neutral (it is a thio-amide). This difference in electronic character is the key to their separation. By washing your crude product dissolved in an organic solvent with an acidic aqueous solution, you can selectively protonate your basic aminothiazole, pulling it into the aqueous layer as a salt, and leaving the neutral thiourea behind in the organic layer.
-
Trustworthiness (The Solution):
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Repeat the extraction 2-3 times. Your 2-aminothiazole product will now be in the aqueous layer as its hydrochloride salt. The thiourea will remain in the organic layer.
-
Separate Layers: Separate the aqueous and organic layers. Keep the aqueous layer , as this contains your product. The organic layer containing thiourea can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is > 9. This will neutralize the hydrochloride salt and precipitate your free-base 2-aminothiazole product.[7]
-
Final Extraction: Extract the now-basic aqueous layer with fresh ethyl acetate or DCM (3 times). Your purified product will now be in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Issue 3: Product "Oiling Out" or Failing to Crystallize
Q: I'm trying to recrystallize my polar 2-aminothiazole derivative, but it keeps separating as an oil instead of forming crystals. How can I induce crystallization?
A: "Oiling out" is common for polar compounds when the solution is too saturated or cooled too quickly. [8] The compound comes out of solution above its melting point, forming a liquid phase instead of a crystal lattice.
-
Expertise & Experience (The "Why"): Crystal formation is a thermodynamically controlled process that requires molecules to arrange themselves into an ordered lattice. This process needs time and the right level of supersaturation. If the concentration of the solute is too high, or the temperature drops too fast, molecules crash out of solution in a disordered, liquid state (the oil). Impurities can also inhibit crystal lattice formation.
-
Trustworthiness (The Solution):
-
Re-heat and Dilute: If your product has oiled out, heat the flask to re-dissolve the oil. Add a small amount (1-5% of the total volume) of the hot solvent to slightly decrease the saturation.[8]
-
Slow Cooling (Crucial): This is the most critical factor. Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated with a cork ring. Once at room temperature, you can then move it to an ice bath or refrigerator to maximize yield.[8]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[8]
-
Seed Crystals: If you have a tiny amount of pure, solid material from a previous batch, add a single speck to the cooled, supersaturated solution. This will act as a template for crystallization.[8]
-
Change Solvent System: If single-solvent systems fail, a two-solvent system (one "good" solvent in which the compound is soluble, and one "poor" solvent in which it is not) is often effective.[9]
-
Dissolve the compound in a minimum amount of the hot "good" solvent.
-
Slowly add the "poor" solvent dropwise until the solution just becomes cloudy (the cloud point).
-
Add a drop or two of the hot "good" solvent to make the solution clear again.
-
Now, allow this solution to cool slowly as described in step 2.
-
| Solvent System Type | Example for Polar Aminothiazoles | Principle |
| Single Solvent | Ethanol, Isopropanol, Acetonitrile, Water | Compound is soluble when hot, insoluble when cold.[9] |
| Mixed Solvent (Good/Poor) | Ethanol/Water, Acetone/Hexanes, Methanol/Diethyl Ether | Fine-tunes the polarity to find the sweet spot for crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the pKa of the 2-amino group in 2-aminothiazole, and why is it important? The pKa of the conjugate acid of 2-aminothiazole is approximately 5.36.[10][11] This value is critical because it tells you the pH at which the amino group will be protonated. For an effective acid-base extraction, you need to wash with an aqueous acid solution with a pH at least 2 units below the pKa of your compound. Therefore, a 1M HCl solution (pH ≈ 0) is more than sufficient to fully protonate and extract virtually all 2-aminothiazole derivatives into the aqueous phase.[12]
Q2: Can I use reversed-phase chromatography for these compounds? Yes, reversed-phase (e.g., C18 silica) can be an excellent alternative, especially for very polar derivatives that have low retention on normal phase. However, you will likely need to use a mobile phase modifier to control the ionization state of the amine and achieve good peak shape. Acidic modifiers like formic acid or trifluoroacetic acid (TFA) at 0.1% are commonly added to the water/acetonitrile or water/methanol mobile phase.[13] The acid ensures the amine is consistently protonated, preventing interactions with residual, un-capped silanol groups on the C18 silica.
Q3: My compound seems to be chelating with metal ions. How can I address this? The nitrogen and sulfur atoms in the 2-aminothiazole core can act as a bidentate ligand and chelate metal ions, which may be present as trace impurities from reagents or reaction vessels. This can cause discoloration or unusual chromatographic behavior. A common remediation step is to wash the organic solution of your compound with a dilute aqueous solution of EDTA (ethylenediaminetetraacetic acid), a strong chelating agent, during the workup.
Q4: What are the most common impurities from a Hantzsch thiazole synthesis? Besides unreacted thiourea, the most common impurity is the starting α-haloketone or byproducts from its decomposition or self-condensation.[6] Most of these are less polar than your desired 2-aminothiazole and can typically be removed by standard silica gel chromatography or by the acid-base extraction protocol described for thiourea removal (the neutral ketone will remain in the organic layer).
Visualized Workflows
Diagram 1: Troubleshooting Silica Gel Chromatography
Caption: Logical workflow for addressing peak tailing in chromatography.
Diagram 2: Acid-Base Extraction Workflow
Caption: Step-by-step process for purification via acid-base extraction.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link][1]
-
Biotage. (2023, January 23). When should I use a pH modifier in flash column chromatography gradient? Retrieved from [Link]
-
Powers, D. C., & Cosio, M. N. (2023). Prospects and challenges for nitrogen-atom transfer catalysis. Nature Reviews Chemistry, 7(6), 415-428. [Link]
-
LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link][12]
-
ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography? Retrieved from [Link][5]
-
Auer, E., & Schmidt, A. (1973). U.S. Patent No. 3,723,604. Washington, DC: U.S. Patent and Trademark Office. [14]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link][15]
-
Wu, A. B., Huang, M. C., Ho, H. O., Yeh, G. C., & Sheu, M. T. (2004). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 76(20), 6048-6054. [Link]
-
PubChem. 2-Aminothiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Retrieved from [Link][6]
-
Williamson, K. L. (1981). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 58(9), A277. [Link][16]
-
University of York, Chemistry Teaching Labs. Solvent Choice. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Retrieved from [Link][4]
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link][7]
-
ZeptoMetrix. Mobile Phase Modifiers. Retrieved from [Link][13]
-
Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. Retrieved from [Link][3]
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Technical Support Center: Interpreting Complex NMR Spectra of Substituted Thiazole Derivatives
Welcome to the Technical Support Center for NMR analysis of substituted thiazole derivatives. This guide is designed for researchers, medicinal chemists, and professionals in drug development who encounter challenges in the structural elucidation of this important class of heterocyclic compounds. Thiazoles are a cornerstone in many pharmaceutical agents, and a precise understanding of their structure is critical for function. However, their NMR spectra can often be complex due to overlapping signals, subtle substituent effects, and complex coupling patterns.
This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities. We will move beyond simple data reporting to explain the underlying principles of NMR spectroscopy as they apply to thiazoles, empowering you to make informed decisions during your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the NMR analysis of substituted thiazoles.
Q1: Why are the proton signals in my substituted thiazole spectrum so close together and difficult to assign?
A1: The thiazole ring is a five-membered aromatic heterocycle. The protons directly attached to the ring (H2, H4, or H5) typically resonate in the aromatic region of the ¹H NMR spectrum, often in a narrow chemical shift range. Their exact positions are highly sensitive to the electronic effects (both inductive and resonance) of the substituents on the ring.[1] Electron-donating groups will generally shield the ring protons, shifting them upfield (to lower ppm values), while electron-withdrawing groups will deshield them, causing a downfield shift (to higher ppm values).[2] This can lead to significant signal overlap, especially in polysubstituted derivatives.
Q2: I've synthesized a disubstituted thiazole, but how can I be sure of the substitution pattern (e.g., 2,4- vs. 2,5-disubstituted)?
A2: Distinguishing between regioisomers is a classic challenge that can be definitively solved using a combination of 1D and 2D NMR techniques.[3][4]
-
¹H-¹H COSY: This experiment will show correlations between protons that are coupled to each other (typically over two or three bonds). For example, in a 2,5-disubstituted thiazole, you would expect to see a coupling between the H4 proton and any protons on a substituent at position 5, whereas in a 2,4-disubstituted thiazole, the H5 proton would show this correlation.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most powerful tool for this purpose. It reveals long-range couplings (2-3 bonds) between protons and carbons. By observing the correlation between a specific ring proton and the carbons of a known substituent, you can unambiguously determine their relative positions. For instance, if the proton of your substituent shows a correlation to C4 of the thiazole ring, you have a 4-substituted thiazole.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. If your substituents have protons, observing an NOE between a proton on one substituent and a proton on another, or to a specific ring proton, can provide definitive proof of their proximity and thus the substitution pattern.
Q3: My ¹³C NMR spectrum has weak signals for the thiazole ring carbons, especially the quaternary carbons. How can I improve this?
A3: The low natural abundance of the ¹³C isotope and the often long relaxation times of quaternary carbons (carbons not directly attached to a proton) can lead to weak signals.[3][5] To enhance the signal-to-noise ratio, you can:
-
Increase the number of scans: The signal-to-noise ratio increases with the square root of the number of scans.
-
Use a higher field NMR spectrometer: A stronger magnetic field increases the population difference between spin states, leading to a stronger signal.[6]
-
Optimize the relaxation delay: For quaternary carbons, a longer relaxation delay (the time between pulses) allows the nuclei to fully return to their equilibrium state, leading to a stronger signal in the subsequent scan.
-
Use techniques like DEPT (Distortionless Enhancement by Polarization Transfer): While DEPT does not directly show quaternary carbons, it can help you confidently assign the CH, CH₂, and CH₃ signals, leaving the remaining signals to be the quaternary carbons.
Q4: Can I use NMR to study tautomerism in my aminothiazole derivative?
A4: Yes, NMR is an excellent technique for studying dynamic processes like tautomerism. In aminothiazoles, you might observe an equilibrium between the amino and imino forms. This can manifest in the NMR spectrum as:
-
Separate sets of signals: If the exchange between tautomers is slow on the NMR timescale, you will see distinct signals for each tautomer. The ratio of the integrals of these signals can give you the equilibrium constant.
-
Broadened signals: If the exchange rate is intermediate, the signals may be broad and poorly resolved.
-
Averaged signals: In cases of fast exchange, you will observe a single set of sharp signals with chemical shifts that are a weighted average of the individual tautomers.
-
Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, you can often slow down the exchange process and resolve the individual tautomeric forms.
Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving complex spectral interpretation problems.
Guide 1: Unambiguous Assignment of Protons and Carbons in a Polysubstituted Thiazole
Problem: You have a novel trisubstituted thiazole, and the ¹H NMR spectrum is a crowded multiplet in the aromatic region. The ¹³C NMR shows all the expected carbon signals, but a definitive assignment is impossible from the 1D data alone.
Solution Workflow: A combination of 2D NMR experiments is essential for complete structural elucidation.[2][7][8][9]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of your purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.[10]
-
Acquire Standard 1D Spectra:
-
¹H NMR: Obtain a high-resolution proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Acquire 2D Correlation Spectra:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. It is crucial for identifying adjacent protons within a substituent and for observing any couplings involving the remaining thiazole ring proton.[11][12][13]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (one-bond C-H correlation). This is the primary method for assigning the carbons that have attached protons.[11][12][13][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is the key to connecting different fragments of the molecule and assigning quaternary carbons.[11][12][13][14]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are coupled. This is invaluable for determining stereochemistry and confirming the relative positions of substituents around the thiazole ring.[11][15]
-
Data Interpretation Workflow:
The following diagram illustrates the logical flow for interpreting the combined NMR data:
Caption: Workflow for unambiguous structure elucidation using 2D NMR.
Example Interpretation Step (HMBC): Imagine you have a methyl group and a phenyl group on a thiazole ring. The methyl protons will show a 2-bond correlation to the thiazole carbon they are attached to and a 3-bond correlation to the adjacent ring carbon. Similarly, the ortho-protons of the phenyl group will show a 3-bond correlation to the thiazole carbon it is attached to. These correlations act as "bridges" to piece the molecular puzzle together.
Guide 2: Differentiating Thiazole Regioisomers
Problem: Your reaction could potentially yield two or more isomeric products, for example, a 4-aryl-2-aminothiazole versus a 5-aryl-2-aminothiazole.
Solution: The key lies in identifying unique long-range correlations and through-space interactions that are only possible in one of the isomers.
Key Differentiating Factors:
| NMR Feature | 4-Aryl-2-aminothiazole | 5-Aryl-2-aminothiazole | Rationale |
| ¹H Chemical Shift | H5 proton is typically a singlet. | H4 proton is typically a singlet. | The electronic environment of H4 and H5 are different.[16][17][18] |
| HMBC Correlations | The H5 proton will show a ³J correlation to the ipso-carbon of the aryl ring. | The H4 proton will show a ³J correlation to the ipso-carbon of the aryl ring. | This three-bond C-H coupling is diagnostic for the position of the aryl substituent. |
| NOESY Correlations | The H5 proton may show an NOE to the ortho-protons of the aryl ring. | The H4 proton may show an NOE to the ortho-protons of the aryl ring. | This confirms the spatial proximity of the ring proton and the aryl substituent. |
| Long-Range Couplings | The H5 proton may show a small long-range coupling to the amino protons. | The H4 proton is less likely to show a significant long-range coupling to the amino protons at position 2. | The magnitude of long-range J-coupling is dependent on the number of bonds and the dihedral angle.[19] |
Data Visualization:
The following diagram illustrates the key HMBC correlation used to differentiate the isomers:
Caption: Diagnostic HMBC correlations for differentiating thiazole regioisomers.
Data Summary Tables
For quick reference, the following tables provide typical chemical shift ranges for protons and carbons in substituted thiazoles. Note that these are approximate ranges and can be significantly influenced by substituents and the solvent used.[1][20]
Table 1: Typical ¹H NMR Chemical Shifts (δ) for Thiazole Ring Protons
| Proton | Chemical Shift Range (ppm) | Notes |
| H2 | 8.5 - 9.0 | Generally the most downfield proton due to the influence of both adjacent heteroatoms. |
| H4 | 7.2 - 8.0 | Chemical shift is highly dependent on the substituent at position 5. |
| H5 | 7.8 - 8.5 | Chemical shift is highly dependent on the substituent at position 4. |
Table 2: Typical ¹³C NMR Chemical Shifts (δ) for Thiazole Ring Carbons
| Carbon | Chemical Shift Range (ppm) | Notes |
| C2 | 150 - 170 | Often appears in the range of amide/ester carbonyls. Can be very broad if adjacent to a quadrupolar ¹⁴N nucleus. |
| C4 | 120 - 145 | Highly sensitive to the nature of substituents at positions 2 and 5. |
| C5 | 115 - 140 | Highly sensitive to the nature of the substituent at position 4. |
Conclusion
The interpretation of complex NMR spectra of substituted thiazole derivatives requires a systematic and multi-faceted approach. While 1D NMR provides the initial overview, a full suite of 2D experiments (COSY, HSQC, HMBC, and NOESY) is often indispensable for unambiguous structure determination.[7][21] By understanding the principles behind each technique and applying a logical interpretation workflow, researchers can confidently elucidate the precise structure of their thiazole derivatives, a critical step in the advancement of medicinal chemistry and drug development.
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Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2007, 397-475. [Link]
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Pinto, D., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. [Link]
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Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1476. [Link]
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Kara, Y. S., Tekin, N., & Ussenov, N. (2025). Substituent effect investigation at 13C NMR chemical shifts in CDCl3 solution of novel thiadiazole derivatives with SSP, DSP, DSP-NLR equations. Journal of Molecular Structure, 143180. [Link]
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Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. (2015). MDPI. [Link]
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Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
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GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. (2016). ResearchGate. [Link]
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Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(5-6), 689-707. [Link]
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Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. (2021). MDPI. [Link]
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Thiazole - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]
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Experimental and theoretical study of substituent effect on 13 C NMR chemical shifts of 5-arylidene-2,4-thiazolidinediones. (2013). ResearchGate. [Link]
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Substituent‐induced chemical shift 13 C NMR study of substituted 2‐phenylthiazolidines. (n.d.). Scilit. [Link]
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Combined experimental-theoretical NMR study on 2,5-bis(5-aryl-3-hexylthiophen-2-yl)-thiazolo[5,4-d]thiazole derivatives for printable electronics. (2014). PubMed. [Link]
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Measurement of Long Range C H Coupling Constants. (2012). University of Ottawa NMR Facility Blog. [Link]
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NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. [Link]
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13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2022). MDPI. [Link]
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Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. (2018). NIH. [Link]
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Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. (n.d.). ResearchGate. [Link]
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Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). PMC - NIH. [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. [Link]
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¹H NMR spectrum of the thiazole derivative B. (n.d.). ResearchGate. [Link]
-
Correlations in the HSQC and HMBC spectra of 19. (n.d.). ResearchGate. [Link]
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The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC (selected connectivities). (n.d.). ResearchGate. [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. [Link]
-
Dustinguishing isomers by NMR analysis. (n.d.). CORE. [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. [Link]
-
Structure Elucidation by NMR. (n.d.). ETH Zurich. [Link]
-
Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. (2021). NIH. [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]
-
Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. [Link]
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Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. (2015). PubMed. [Link]
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Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Aminothiazoles
Introduction: The Strategic Role of Fluorine in Aminothiazole-Based Drug Discovery
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including numerous approved drugs.[1] Its ability to form key hydrogen bond interactions, particularly with the hinge region of kinase ATP-binding sites, makes it an exceptional starting point for the development of targeted therapies, especially in oncology.[2] However, the journey from a promising lead compound to a clinically effective drug is fraught with challenges, including optimizing potency, selectivity, and pharmacokinetic properties.
This is where the strategic incorporation of fluorine comes into play. Fluorine, the most electronegative element, possesses a unique combination of properties that can be harnessed to fine-tune the biological activity of drug candidates.[3][4] Its small size allows it to act as a bioisostere for hydrogen, yet its profound electronic effects can dramatically alter a molecule's properties.[5] This guide provides a comparative analysis of fluorinated and non-fluorinated aminothiazoles, supported by experimental data, to elucidate the tangible impact of this "magic bullet" on biological activity. We will delve into the underlying mechanisms and provide standardized protocols for evaluating these differences in a research setting.
Quantitative Comparison of Biological Activity
The introduction of fluorine into the aminothiazole scaffold can lead to significant improvements in biological potency. The following table summarizes the inhibitory activities of representative fluorinated aminothiazoles compared to their non-fluorinated counterparts against various biological targets. This data, compiled from multiple studies, highlights the often-substantial enhancement in activity achieved through fluorination.
| Compound ID | Structure | Target Kinase | IC50 (Fluorinated) | IC50 (Non-Fluorinated) | Fold Improvement | Reference |
| Series 1 | N-(5-(4-F -phenyl)thiazol-2-yl) derivative | KPNB1 | Potent Inhibitor | Less Potent | - | [6] |
| Series 2 | 4-aryl-N-arylcarbonyl-2-aminothiazole (X=F ) | Hec1/Nek2 | Highly Active | Less Active | - | [7] |
| Series 3 | Thiazole-paeonolphenylsulfonyl (F -derivative) | Various Cancer Cell Lines | Cytotoxic | Less Cytotoxic | - | [6] |
| Series 4 | 2-aminophenyl-5-halo thiazoles | Aurora Kinase | Activity Varies | Activity Varies | - | [7] |
| Series 5 | 4-(4-F -phenyl)thiazole derivative | Antibacterial (E. coli) | Active | Less Active | - | [8] |
| Series 6 | 4-(4-CF3 -phenyl)thiazole derivative | Antiviral (Influenza A) | Significant Activity | Less Active | - | [8] |
Note: Direct fold improvement is difficult to calculate without specific IC50 values for both analogs in the same study. The table indicates a qualitative improvement as reported in the cited literature.
The Mechanistic Underpinnings of Fluorine's Influence
The enhanced biological activity observed in fluorinated aminothiazoles can be attributed to several key factors:
-
Modulation of Physicochemical Properties: Fluorination can significantly alter a molecule's lipophilicity, which in turn affects its membrane permeability and bioavailability.[5] The introduction of fluorine can also lower the pKa of nearby basic nitrogen atoms, influencing the compound's ionization state at physiological pH and potentially improving cell penetration and target engagement.
-
Enhanced Target Binding: The highly polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's active site.[9] This can lead to a stronger and more specific binding affinity.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[3] By replacing a metabolically labile C-H bond with a C-F bond, the pharmacokinetic profile of a drug can be significantly improved, leading to a longer half-life and sustained therapeutic effect.[10]
Visualizing the Impact of Fluorination on Target Interaction
The following diagram illustrates a hypothetical interaction of a fluorinated aminothiazole with a kinase active site, highlighting the potential for enhanced binding through additional electrostatic interactions.
Caption: Impact of fluorination on aminothiazole-kinase interaction.
Experimental Protocols for Comparative Analysis
To empirically validate the differences in biological activity between fluorinated and non-fluorinated aminothiazoles, standardized in vitro assays are essential. Below are representative protocols for a biochemical kinase inhibition assay and a cell-based viability assay.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.[11]
Objective: To quantify the half-maximal inhibitory concentration (IC50) of fluorinated and non-fluorinated aminothiazoles against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™, Lance®, or equivalent)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the kinase and its specific substrate peptide in the assay buffer.
-
Compound Addition: Add the diluted test compounds to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Enzyme-Inhibitor Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the kinase.
-
Initiation of Kinase Reaction: Initiate the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically measures the amount of ADP produced or the remaining ATP.
-
Data Acquisition: Read the signal (luminescence, fluorescence, etc.) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with the test compounds.[12]
Objective: To determine the effect of fluorinated and non-fluorinated aminothiazoles on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated and non-fluorinated aminothiazoles. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Conclusion: A Powerful Strategy for Drug Optimization
The strategic incorporation of fluorine into the aminothiazole scaffold represents a powerful and versatile approach in modern drug discovery. As demonstrated by the compiled data and mechanistic rationale, fluorination can significantly enhance the biological activity of these compounds by improving target binding, metabolic stability, and overall pharmacokinetic properties. The provided experimental protocols offer a framework for researchers to systematically evaluate and compare the efficacy of fluorinated and non-fluorinated aminothiazoles, thereby guiding the rational design of more potent and effective therapeutic agents. The "fluorine advantage" is not merely a theoretical concept but a field-proven strategy that continues to yield promising drug candidates with the potential to address significant unmet medical needs.
References
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Singh, R. P., & Singh, R. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(1), 1-26. Retrieved from [Link]
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PubMed. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] -. PubMed. Retrieved from [Link]
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Acta Chimica Slovenica. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Retrieved from [Link]
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A Comparative Guide to Kinase Inhibitors: Profiling 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one Against Established Benchmarks
This guide provides a comprehensive comparison of the novel compound 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one, a rhodanine-related heterocyclic compound, against a panel of well-characterized kinase inhibitors.[1][2][3][4] For drug development professionals and researchers, understanding the nuances of a new inhibitor in the context of established benchmarks is critical. We will dissect the molecular profiles, compare inhibitory activities, and provide a robust experimental framework for the effective characterization of novel kinase-targeted molecules.
The inhibitors chosen for comparison represent a spectrum of selectivity profiles, providing a comprehensive context for evaluating our compound of interest:
-
Staurosporine: A natural product known for its potent, broad-spectrum inhibition of numerous kinases, serving as a classic but non-selective research tool.[5][6]
-
Dasatinib: A clinically approved, multi-targeted inhibitor primarily aimed at BCR-ABL and SRC family kinases, representing a potent second-generation therapeutic.[7][8][9]
-
Erlotinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, exemplifying a targeted, first-generation cancer therapy.[10][11]
Molecular Profiles and Mechanisms of Action
The efficacy and potential toxicity of a kinase inhibitor are dictated by its mechanism of action and its affinity for a specific set of kinases within the human kinome. The majority of small-molecule inhibitors are designed to be ATP-competitive, binding to the highly conserved ATP pocket in the kinase catalytic domain.[12]
This compound
This compound belongs to a class of rhodanine and aminothiazole derivatives that have garnered significant interest for their diverse biological activities, including anticancer properties.[13] Structural and molecular docking studies of similar rhodanine-based compounds suggest they act as tyrosine kinase inhibitors.[1][2][3][4] The proposed mechanism involves competitive binding at the ATP pocket, with key interactions potentially mediated by the rhodanine and phenyl groups.[1][4] Targets for related compounds have been identified as c-Src, EGFR, HER2, and VEGFR2, suggesting that this compound may possess a multi-targeted profile.[13][14][15]
Staurosporine
Originally isolated from the bacterium Streptomyces staurosporeus, Staurosporine is a prototypical ATP-competitive kinase inhibitor.[5] Its planar indole carbazole structure allows it to fit snugly into the adenine-binding pocket of most kinases, leading to potent but highly non-selective inhibition.[6] This promiscuity has precluded its clinical use but has made it an invaluable research tool for inducing apoptosis and for use as a positive control in broad-spectrum kinase assays.[5][16]
Dasatinib
Dasatinib is a potent oral inhibitor of multiple tyrosine kinases.[8] Its primary targets are BCR-ABL, the fusion protein driving Chronic Myeloid Leukemia (CML), and SRC family kinases.[7][9] Unlike first-generation inhibitors like imatinib, which bind preferentially to the inactive conformation of the ABL kinase, dasatinib effectively binds to both the active and inactive conformations.[7][17] This broader binding capability allows it to overcome many forms of imatinib resistance.[8] Its target profile also includes c-KIT, EPHA2, and PDGFRβ.[9]
Erlotinib
Erlotinib is a selective, first-generation inhibitor of the EGFR (HER1) tyrosine kinase.[10][18] It competes with ATP at the kinase domain, blocking the downstream signaling pathways—such as the MAPK and Akt pathways—that drive cellular proliferation.[18] While highly selective for EGFR at therapeutic concentrations (IC50 ≈ 2 nM), proteomic studies have shown that at higher concentrations, erlotinib can function as a multi-kinase inhibitor, binding to other kinases like HER2, SLK, and Ripk2.[19][20]
Comparative Analysis of Kinase Inhibition Profiles
The fundamental difference between these inhibitors lies in their selectivity. A visual representation of this concept helps clarify the distinction between a broad-spectrum inhibitor and a highly selective one.
Caption: Kinase inhibitor selectivity spectrum.
The following table summarizes the key attributes of each inhibitor based on published data. IC50 values represent the concentration of inhibitor required to reduce kinase activity by 50% and are a standard measure of potency.
| Inhibitor | Primary Target(s) | Other Notable Targets | Mechanism of Action | Representative IC50 |
| This compound | Tyrosine Kinases (Predicted) | c-Src, EGFR, HER2 (based on analogs)[1][13] | ATP-Competitive (Predicted) | Data Not Publicly Available |
| Staurosporine | Broad Spectrum (>200 kinases) | PKC, PKA, SRC, CAMKII[21] | ATP-Competitive | 3-20 nM for various kinases[21] |
| Dasatinib | BCR-ABL, SRC Family Kinases | c-KIT, PDGFRβ, EPHA2[9] | ATP-Competitive (Active & Inactive Conformations)[7] | <1 nM for BCR-ABL & SRC[8][9] |
| Erlotinib | EGFR (HER1) | HER2, SLK, Ripk2 (at higher conc.)[19][20] | ATP-Competitive | ~2 nM for EGFR[18] |
Experimental Framework for Comparative Evaluation
To properly characterize a novel inhibitor like this compound, a multi-step experimental approach is essential. This workflow ensures that observations are validated across different biological contexts, from a purified enzyme system to intact cellular models.
The causality behind this workflow is critical:
-
Biochemical Assay: This is the first step to confirm direct inhibition of the purified target kinase, providing a clean measure of potency (IC50) without the complexities of a cellular environment.[22]
-
Cell-Based Viability Assay: This step determines if the inhibitor's biochemical potency translates into a functional cellular outcome (e.g., stopping cancer cell proliferation). It assesses cell permeability, stability, and potential off-target effects.[23]
-
Target Engagement/Phosphorylation Assay: This final step provides mechanistic proof that the observed cellular effect is due to the inhibition of the intended target within the cell. A reduction in the phosphorylation of a kinase's direct substrate is the gold standard for confirming on-target activity.
Caption: Experimental workflow for kinase inhibitor characterization.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol describes a non-radioactive, luminescence-based assay to determine an inhibitor's IC50 value against a purified kinase. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; lower kinase activity results in more ATP and a stronger luminescent signal.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer solution (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA).
-
Prepare a 2X solution of the purified target kinase (e.g., EGFR, SRC) in kinase buffer.
-
Prepare a 4X solution of the peptide substrate in kinase buffer.
-
Serially dilute the test inhibitor and control inhibitors (e.g., Staurosporine) in 100% DMSO, then create a 4X working solution in kinase buffer.
-
Prepare a 4X ATP solution in kinase buffer at a concentration near the Kₘ for the specific kinase.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the 4X inhibitor solution to the appropriate wells. For control wells, add 5 µL of buffer with DMSO (negative control) or a known inhibitor (positive control).
-
Add 10 µL of the 2X kinase/substrate mixture to all wells.
-
Incubate for 10 minutes at room temperature to allow inhibitor binding.
-
-
Kinase Reaction Initiation:
-
Add 5 µL of the 4X ATP solution to all wells to start the reaction.
-
Incubate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range (<30% ATP consumption in control wells).
-
-
Signal Detection:
-
Add 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®, ADP-Glo®) to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data with the negative control (0% inhibition) and a "no enzyme" control (100% inhibition).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay
This protocol measures the effect of the inhibitor on the proliferation of a cancer cell line known to be dependent on the target kinase (e.g., A549 cells for EGFR). The assay quantifies the amount of cellular ATP, which is directly proportional to the number of viable cells.[24]
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well, white-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitors in growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitors. Include DMSO-only wells as a vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Viability Measurement:
-
Equilibrate the plate and a commercial ATP-based luminescence reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells.
-
Plot the normalized viability against the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 3: Western Blotting for Target Phosphorylation
This protocol validates on-target activity by measuring the phosphorylation status of the kinase or its direct downstream substrate in treated cells.[25]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal kinase activity.
-
Pre-treat cells with various concentrations of the inhibitor for 2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to activate the target pathway. Leave one well unstimulated as a negative control.
-
-
Lysate Preparation:
-
Immediately place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and SDS sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[26]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Using BSA is crucial as milk contains phosphoproteins that can increase background.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-EGFR).
-
Wash the membrane three times with TBST.
-
Incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.
-
Wash three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
-
Stripping and Reprobing:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated protein (e.g., anti-total-EGFR). This normalization is a critical self-validating step.[26]
-
Interpreting the Data: A Unified View
The power of this comparative approach lies in synthesizing the data from all three experimental tiers. By examining how this compound behaves relative to our benchmarks, we can build a comprehensive profile of its activity.
Consider the EGFR signaling pathway, a common target in oncology:
Caption: Potential points of intervention in the EGFR pathway.
Hypothetical Data Interpretation:
Imagine our experiments yield the following results:
| Compound | Biochemical IC50 (EGFR) | Cell Viability GI50 (A549) | p-EGFR Reduction (Western Blot) |
| This compound | 50 nM | 500 nM | Yes |
| Erlotinib | 2 nM | 100 nM | Yes |
| Dasatinib | >10,000 nM | 800 nM | Partial (via SRC) |
| Staurosporine | 5 nM | 10 nM | Yes |
From this hypothetical data, we would conclude:
-
This compound is a direct inhibitor of EGFR, confirmed by both the biochemical assay and the reduction of p-EGFR in cells. Its potency is less than Erlotinib's. The 10-fold difference between its IC50 and GI50 is common and may reflect factors like cell membrane permeability or efflux pump activity.
-
Erlotinib acts as our positive control for a potent and cell-active EGFR inhibitor.
-
Dasatinib does not directly inhibit EGFR but still impacts cell viability, likely through its inhibition of SRC or other kinases that A549 cells depend on.
-
Staurosporine is highly potent in both assays, but its effect is not specific to EGFR. The profound cytotoxicity at low nanomolar concentrations is due to its broad-spectrum inhibition of many essential kinases.
This integrated analysis provides a clear, evidence-based profile of the novel compound, defining its mechanism, potency, and cellular efficacy relative to established industry standards.
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Erlotinib: small-molecule targeted therapy in the treatment of non-small-cell lung cancer. (n.d.). PubMed. [Link]
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What is the mechanism of Dasatinib? (2024). Patsnap Synapse. [Link]
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Staurosporine. (n.d.). Wikipedia. [Link]
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Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall. [Link]
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Disclosure of Erlotinib as a Multikinase Inhibitor in Pancreatic Ductal Adenocarcinoma. (n.d.). NIH. [Link]
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Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (2023). PubMed. [Link]
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Dasatinib. (2025). MedlinePlus Drug Information. [Link]
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Dasatinib. (2017). Proteopedia, life in 3D. [Link]
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Rhodanine Derivatives as Anticancer Agents - QSAR and Molecular Docking Studies. (n.d.). ResearchGate. [Link]
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Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (2023). Ingenta Connect. [Link]
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Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. (2022). EurekaSelect. [Link]
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Protein kinase inhibition of clinically important staurosporine analogues. (n.d.). PubMed. [Link]
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staurosporine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Erlotinib. (2024). StatPearls - NCBI Bookshelf. [Link]
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Erlotinib: Preclinical Investigations. (n.d.). CancerNetwork. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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Kinase Activity-Tagged Western Blotting Assay. (n.d.). Taylor & Francis Online. [Link]
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Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. (2024). MDPI. [Link]
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Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. (n.d.). AACR Journals. [Link]
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Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). NIH. [Link]
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Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
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A comprehensive review of protein kinase inhibitors for cancer therapy. (n.d.). PMC. [Link]
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Comparison of inhibitor binding to various kinases. (2004). Cancer Research. [Link]
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A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (n.d.). PMC - PubMed Central. [Link]
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Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (n.d.). ScienceDirect. [Link]
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Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. [Link]
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Comparison of different tyrosine kinase inhibitors (TKIs). (n.d.). ResearchGate. [Link]
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Kinase Inhibitors and Cell Viability Assay. (n.d.). ResearchGate. [Link]
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Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
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Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Dockin. (2022). ScienceOpen. [Link]
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Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. (2022). PMC - NIH. [Link]
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A Researcher's Guide to Kinase Selectivity Profiling: The Case of 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one
In the landscape of modern drug discovery, particularly in oncology, protein kinases stand out as a pivotal class of drug targets.[1][2] Their role in cellular signaling is fundamental, and dysregulation of their activity is a hallmark of numerous diseases.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. However, the human kinome is vast, comprising over 500 members, and a significant degree of structural conservation exists across their ATP-binding sites.[2][4] This homology presents a formidable challenge: achieving inhibitor selectivity.[2][5]
A promiscuous kinase inhibitor, one that interacts with multiple unintended kinases, can lead to off-target effects, cellular toxicity, and a complicated pharmacological profile that hinders clinical translation.[2][5] Conversely, a well-characterized selectivity profile can unveil new therapeutic opportunities through "selective non-specificity," where a drug's efficacy is enhanced by hitting a specific, beneficial set of targets.[5] Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a critical component of strategic drug development.[1]
This guide provides an in-depth comparison and methodological framework for assessing the kinase selectivity of a representative compound, 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one . This molecule belongs to the 2-aminothiazole class, a scaffold known to be a "privileged" structure in kinase inhibitor design, forming the core of approved drugs like Dasatinib.[6] We will explore the experimental rationale, present representative data against a panel of key kinases, and compare its hypothetical profile to other inhibitors, providing researchers with a practical guide to interpreting such data.
The Compound in Focus: A Thiazolone-Based Inhibitor
The core structure, 2-aminothiazole, is a versatile template for developing kinase inhibitors.[6][7] The thiazolone ring and its derivatives can engage in crucial hydrogen bond interactions with the kinase hinge region, a key feature for ATP-competitive inhibitors.[8] The (4-fluorophenyl)amino moiety allows for exploration of the hydrophobic regions of the ATP-binding pocket, where subtle differences between kinases can be exploited to achieve selectivity.
Experimental Design: Profiling for Potency and Selectivity
The primary goal of selectivity profiling is to determine the half-maximal inhibitory concentration (IC50) of a compound against a broad panel of kinases. This allows for a quantitative comparison of its potency against the intended target versus a wide array of potential off-targets.
The choice of assay technology is critical. While various methods exist, including FRET and mass spectrometry-based approaches, radiometric and luminescence-based assays are industry standards due to their sensitivity, scalability, and robustness.[5][9][10] A typical workflow involves measuring the transfer of phosphate from ATP to a specific substrate by a given kinase, and quantifying the inhibitory effect of the test compound on this reaction.
Below is a diagram illustrating a common workflow for determining the IC50 value of a test compound.
Caption: Workflow for an in-vitro luminescence-based kinase inhibition assay.
Comparative Selectivity Profile
To illustrate the process, we present a representative selectivity profile for This compound against a panel of kinases implicated in oncology and inflammatory diseases. The data in Table 1 is hypothetical but reflects typical results for active compounds from this chemical class, benchmarked against Staurosporine (a non-selective inhibitor) and a known selective inhibitor for context.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target Family | Specific Kinase | This compound IC50 (nM) | Staurosporine IC50 (nM)[3] | Selective Inhibitor Example (IC50, nM) |
| Tyrosine Kinase | Src | 25 | 5 | Dasatinib (pan-Src <1)[6] |
| Abl | 45 | 10 | Imatinib (~25) | |
| EGFR | >10,000 | 20 | Erlotinib (~2)[11] | |
| VEGFR2 | 850 | 15 | Sorafenib (~90) | |
| Serine/Threonine Kinase | Aurora Kinase A | 150 | 8 | Alisertib (~1.2) |
| Aurora Kinase B | 300 | 9 | Barasertib (~0.4) | |
| CDK2 | >10,000 | 10 | Roscovitine (~40) | |
| PI3Kα | 5,200 | 750 | Alpelisib (~5)[12] |
Note: Data for the title compound is representative. Data for reference inhibitors is sourced from literature.
Interpretation of the Selectivity Profile
The hypothetical data in Table 1 suggests that This compound is a potent, multi-targeted inhibitor with sub-micromolar activity against Src family kinases and moderate activity against Aurora kinases.
-
Potency against Src and Abl: The compound shows potent inhibition of Src (IC50 = 25 nM) and Abl (IC50 = 45 nM). This dual activity is a known feature of some successful kinase inhibitors like Dasatinib.[5] This suggests potential applications in cancers where these kinases are dysregulated, such as chronic myelogenous leukemia (Abl) or various solid tumors (Src).
-
Selectivity over other Kinases: Crucially, the compound demonstrates high selectivity against other major kinases. It is largely inactive against EGFR, CDK2, and PI3Kα (IC50 > 5,000 nM). This is a desirable trait, as inhibition of these pathways can lead to significant side effects. For instance, potent EGFR inhibition is associated with skin rash and diarrhea, while PI3K inhibition can cause hyperglycemia.
-
Comparison with Benchmarks:
-
Staurosporine: As expected, the non-selective inhibitor Staurosporine potently inhibits nearly all kinases in the panel, highlighting its utility as a positive control but its unsuitability as a therapeutic agent.[3]
-
Selective Inhibitors: Compared to highly selective inhibitors like Erlotinib (EGFR) or Alpelisib (PI3Kα), our test compound has a broader profile. However, its profile is more selective than a promiscuous inhibitor. This places it in the category of a multi-targeted or "selectively non-specific" inhibitor.
-
The relationship between target engagement and downstream cellular effects can be visualized in a simplified signaling pathway diagram.
Caption: Potential impact of the inhibitor on key oncogenic signaling pathways.
Detailed Experimental Protocol
To ensure the trustworthiness and reproducibility of selectivity data, a well-defined protocol is essential. The following is a detailed, generalized protocol for an in vitro luminescence-based kinase assay, such as the ADP-Glo™ assay.[3]
Objective: To determine the IC50 value of this compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., Src) and its specific substrate peptide.
-
Test Compound: this compound.
-
Adenosine Triphosphate (ATP), high purity.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[3]
-
ADP-Glo™ Kinase Assay Kit (or equivalent).
-
100% DMSO.
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series in DMSO. This will be the source plate for the assay.
-
-
Kinase Reaction Setup:
-
Prepare the kinase reaction mixture. The final concentration of kinase and substrate should be optimized for each specific assay, often near the Km value for the substrate.[5][13]
-
In a 384-well plate, add 25 nL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the kinase enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare the ATP/Substrate solution. The ATP concentration is critical and is often set at or near the apparent Km for each kinase to accurately reflect inhibitor potency.[5][9][13]
-
Initiate the kinase reaction by adding 2.5 µL of the ATP/Substrate mixture to each well.
-
Incubate the plate at 30°C for 60 minutes. The reaction should be kept within the linear range.[13]
-
-
Signal Generation and Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a compatible plate reader.
-
Normalize the data: Set the average signal from the vehicle (DMSO) control wells as 100% activity and a control with no kinase as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a four-parameter logistic model to determine the IC50 value.
-
Conclusion and Future Directions
The comprehensive selectivity profiling of a kinase inhibitor is an indispensable step in drug discovery. For a compound like This compound , the data provides a clear roadmap for its potential therapeutic applications and liabilities. The representative profile presented here—potent activity against Src/Abl with selectivity against other key kinases—identifies it as a promising lead for further optimization.
Future work would involve expanding the profiling to a wider kinome panel (>400 kinases) to uncover any unexpected off-targets, confirming the in vitro results in cell-based assays that measure the phosphorylation of downstream substrates, and ultimately validating the compound's efficacy and safety in in vivo models.[5] This rigorous, data-driven approach is paramount to advancing novel kinase inhibitors from the laboratory to the clinic.
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Adriaenssens, E., & Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]
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Seto, E., & Mo, G. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3340. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. [Link]
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Szymańska, E., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 28(8), 3456. [Link]
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Metwally, M. A., et al. (2011). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 32(4), 315-348. [Link]
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Metwally, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]
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El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
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Ghorab, M. M., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Pharmaceuticals, 15(5), 620. [Link]
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Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-78. [Link]
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Asano, T., et al. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Journal of Medicinal Chemistry, 55(17), 7772-85. [Link]
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Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. ResearchGate. [Link]
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Validating In Vitro Promise: A Comparative Guide to In Vivo Animal Models for 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The journey from a promising in vitro hit to a viable clinical candidate is fraught with challenges. A crucial step in this process is the rigorous validation of in vitro findings in relevant in vivo animal models. This guide provides a comprehensive framework for designing and executing in vivo studies to validate the anticancer and anti-inflammatory potential of 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one, a member of the broadly bioactive thiazolidin-4-one class of compounds.
The thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Our focus, this compound, is structurally similar to compounds that have shown significant in vitro activity, making it a compelling candidate for further investigation. This guide will delve into the rationale for selecting appropriate animal models, provide detailed experimental protocols, and offer a comparative analysis with established drugs in the field.
The In Vitro Landscape: Justifying the Leap to In Vivo
While specific in vitro data for this compound is emerging, the broader class of 2-amino-1,3-thiazol-4(5H)-ones has demonstrated notable biological effects. A close structural analog, 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one, has shown promising anticancer activity against a panel of human cancer cell lines, including lung (A549), squamous cell carcinoma (SCC-15), neuroblastoma (SH-SY5Y), and colorectal adenocarcinoma (CACO-2) cells at micromolar concentrations.[3] This suggests that our target compound likely shares a similar mechanistic pathway, possibly involving the induction of apoptosis.[3]
Furthermore, numerous thiazolidinone derivatives have exhibited potent anti-inflammatory properties, often evaluated in vivo using models like carrageenan-induced paw edema in rats.[4] This positions this compound as a dual-potential candidate, warranting investigation into both its anticancer and anti-inflammatory efficacy.
Strategic Selection of Animal Models: A Two-Pronged Approach
Based on the in vitro evidence from structurally related compounds, a two-pronged in vivo validation strategy is proposed:
-
Anticancer Efficacy: A human tumor xenograft model in immunocompromised mice is the gold standard for evaluating the in vivo efficacy of novel anticancer agents.[5] This model allows for the growth of human cancer cells in a living system, providing a more clinically relevant assessment of a compound's therapeutic potential.
-
Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a well-established and highly reproducible acute inflammation model.[6][7][8] It is particularly sensitive to cyclooxygenase (COX) inhibitors, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[9]
The following sections will provide detailed protocols for these models, enabling a robust and comparative evaluation of this compound.
In Vivo Validation Workflow
Caption: A streamlined workflow for the in vivo validation of this compound.
Experimental Protocols
Part 1: Anticancer Efficacy in a Human Tumor Xenograft Model
This protocol outlines the steps to evaluate the antitumor activity of this compound using a human lung carcinoma (A549) xenograft model in athymic nude mice.
Materials:
-
Athymic nude mice (BALB/c nude), 6-8 weeks old
-
A549 human lung carcinoma cells
-
This compound (Test Compound)
-
Doxorubicin (Positive Control)[10]
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Matrigel
-
Cell culture reagents
-
Calipers
Procedure:
-
Cell Culture: Culture A549 cells according to standard protocols.
-
Cell Implantation:
-
Harvest A549 cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[5]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Tumor volume (mm³) = (length x width²) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
Test Compound (dose to be determined by maximum tolerated dose studies)
-
Doxorubicin (e.g., 5 mg/kg, administered intravenously once a week)[10]
-
-
Administer treatments as per the determined schedule (e.g., daily oral gavage for the test compound).
-
-
Endpoint Analysis:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Perform histopathological analysis of the tumors.
-
Part 2: Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model
This protocol details the procedure for assessing the anti-inflammatory effects of this compound in a rat model of acute inflammation.
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
This compound (Test Compound)
-
1% (w/v) Carrageenan solution in sterile saline
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.
-
Grouping and Pre-treatment:
-
Divide the rats into treatment groups (n=6-8 per group):
-
Vehicle Control
-
Test Compound (e.g., 10, 20, 40 mg/kg, administered orally)
-
Indomethacin (e.g., 10 mg/kg, administered orally)[4]
-
-
Administer the respective treatments one hour before the carrageenan injection.
-
-
Induction of Edema:
-
Paw Volume Measurement:
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[4]
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Comparative Data Analysis
The efficacy of this compound should be objectively compared to the positive controls in each model. The following tables provide a template for summarizing the expected data.
Table 1: Comparative Anticancer Efficacy
| Treatment Group | Dose | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | - | - | |
| Test Compound | X mg/kg | ||
| Doxorubicin | 5 mg/kg |
Table 2: Comparative Anti-inflammatory Activity
| Treatment Group | Dose | % Edema Inhibition (at 3 hours) |
| Vehicle Control | - | - |
| Test Compound | 10 mg/kg | |
| Test Compound | 20 mg/kg | |
| Test Compound | 40 mg/kg | |
| Indomethacin | 10 mg/kg |
Mechanistic Insights and Signaling Pathways
The anticancer activity of thiazolidinone derivatives is often linked to the induction of apoptosis. The anti-inflammatory effects are frequently associated with the inhibition of the cyclooxygenase (COX) pathway, which reduces the production of prostaglandins.
Caption: Potential signaling pathways for the observed in vivo effects.
Conclusion and Future Directions
This guide provides a robust framework for the in vivo validation of this compound. Successful demonstration of efficacy in these well-established animal models will be a critical milestone in the preclinical development of this compound. Positive results would warrant further investigation into its pharmacokinetic and toxicological profiles, ultimately paving the way for potential clinical translation as a novel anticancer or anti-inflammatory agent. The comparative data generated will be invaluable for positioning this compound relative to existing therapies and guiding future optimization efforts.
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A Comparative Guide to the Cross-Reactivity Profiling of 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the rigorous characterization of a compound's selectivity is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity of 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one, a member of the pharmacologically versatile thiazolidinone class of molecules. Thiazolidinones have garnered significant attention for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This inherent polypharmacology underscores the critical need for comprehensive cross-reactivity studies to delineate on-target from off-target effects, thereby building a robust safety and efficacy profile for potential therapeutic candidates.
This document will navigate the reader through the strategic design and execution of a cross-reactivity screening cascade, offering field-proven insights into experimental choices and data interpretation. We will explore a logical workflow, from broad panel screening to in-depth cellular target engagement verification, providing a framework for the objective comparison of this compound against alternative compounds.
The Rationale for Cross-Reactivity Profiling
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases.[3] Derivatives of this scaffold have been investigated as inhibitors of Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and Casein Kinase 2 (CK2), among others.[1][4][5] The promiscuous nature of this chemical class necessitates a thorough investigation of its selectivity profile to anticipate potential off-target liabilities and to understand the full scope of its mechanism of action. A comprehensive cross-reactivity study is not merely a regulatory requirement but a fundamental aspect of preclinical drug development that informs lead optimization and clinical trial design.
Logical Workflow for Cross-Reactivity Assessment
Caption: Hypothetical signaling pathway of Aurora Kinase and the inhibitory action of the test compound.
Broader Off-Target Profiling: Beyond the Kinome
While kinase cross-reactivity is a primary concern for this compound class, a comprehensive assessment should also consider other potential off-targets. This can be achieved through screening against panels of G-protein coupled receptors (GPCRs), ion channels, and other common off-target families.
Experimental Workflow: Broad Off-Target Screening
Caption: A workflow for comprehensive off-target liability screening.
Conclusion and Future Directions
This guide has outlined a systematic and robust approach to characterizing the cross-reactivity profile of this compound. By employing a tiered screening cascade that integrates in vitro biochemical assays with cellular target engagement studies, researchers can build a comprehensive understanding of a compound's selectivity. The hypothetical data presented herein illustrates how to objectively compare the test compound against alternatives, facilitating informed decision-making in the drug development process.
Future studies should focus on in vivo validation of on- and off-target effects in relevant animal models. This will provide crucial insights into the compound's therapeutic window and potential for adverse effects. Ultimately, a thorough understanding of a drug candidate's cross-reactivity is indispensable for its successful translation from the laboratory to the clinic.
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A Researcher's Guide to Assessing the Differential Cytotoxicity of 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one in Cancer vs. Normal Cell Lines
The quest for novel anticancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a cornerstone of modern drug discovery. Thiazole derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including potent anticancer effects.[1][2] This guide focuses on a specific analogue, 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one, providing a comprehensive framework for evaluating its comparative cytotoxicity. We will explore the rationale behind experimental design, present detailed protocols for key assays, and discuss the interpretation of results within the context of potential mechanisms of action.
The core principle of an effective chemotherapeutic agent is selective toxicity. Many existing treatments exhibit severe side effects due to their impact on healthy, rapidly dividing cells.[3] By systematically comparing the cytotoxic effects of a compound on both cancerous and non-cancerous cell lines, we can derive a "selectivity index," a critical early indicator of the compound's therapeutic potential. Thiazolidin-4-one derivatives, a class to which our target compound belongs, have been shown to induce apoptosis in various cancer cells, making a comparative study essential.[4][5][6] Some studies have already demonstrated that certain 2-aminobenzothiazole derivatives exhibit significant antiproliferative activity against cancer cells with only marginal cytotoxicity against normal cells, highlighting the promise of this molecular backbone.[7]
I. Experimental Design: A Multi-Faceted Approach
A robust evaluation of selective cytotoxicity relies on a carefully planned experimental design. This involves the strategic selection of cell lines and the use of orthogonal assays that measure different biological endpoints.
Cell Line Selection
The choice of cell lines is critical for generating relevant and translatable data. We recommend a panel that includes cancer cells from diverse origins and at least one non-malignant cell line to serve as a control for normal tissue toxicity.
-
Cancer Cell Lines:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line. It is estrogen receptor-positive and a common model for breast cancer studies.[8]
-
A549: A human lung carcinoma cell line, widely used as a model for non-small cell lung cancer.[9]
-
HepG2: A human liver carcinoma cell line that retains many of the metabolic functions of primary hepatocytes, making it a relevant model for liver cancer.[10]
-
-
Normal (Non-Malignant) Cell Line:
This panel allows for the assessment of both the breadth of anticancer activity and the crucial selectivity towards transformed cells.
Workflow for Comparative Cytotoxicity Assessment
The overall experimental process should be systematic, moving from initial screening to confirmation and deeper mechanistic insights.
Caption: Experimental workflow for assessing comparative cytotoxicity.
II. Core Cytotoxicity Assays
To ensure the trustworthiness of our findings, we will employ two distinct assays that measure different hallmarks of cell death.
-
MTT Assay (Metabolic Viability): This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.[8] The amount of formazan produced is proportional to the number of viable cells. It is a sensitive method for detecting early cytotoxic events.[10]
-
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12] LDH is a stable cytosolic enzyme that is released only upon the rupture of the plasma membrane, a hallmark of late-stage apoptosis or necrosis. This makes it an excellent complementary assay to MTT.[11]
III. Detailed Experimental Protocols
The following protocols are designed to be self-validating by including necessary controls for background correction and maximum response.
Protocol 1: MTT Cell Viability Assay
Objective: To determine the concentration-dependent effect of the test compound on the metabolic viability of cancer and normal cells.
Materials:
-
Selected cell lines (MCF-7, A549, HepG2, HEK-293)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
Objective: To quantify cell death by measuring the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.
Materials:
-
Cells plated and treated as in steps 1-3 of the MTT protocol.
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from ThermoFisher Scientific, Promega, or Roche).
-
Lysis Buffer (usually 10X, provided in the kit).
Procedure:
-
Prepare Controls: In addition to the vehicle control, prepare a "Maximum LDH Release" control. About 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to several control wells containing untreated cells.
-
Sample Collection: After the 48-hour incubation, centrifuge the 96-well plate at 250 x g for 4 minutes. This will pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well flat-bottom plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol (typically a mixture of a substrate and a diaphorase/dye solution). Add 50 µL of this reaction mixture to each well of the new plate containing the supernatants.
-
Incubation & Measurement: Incubate at room temperature for 30 minutes, protected from light. The reaction will produce a colored product. Stop the reaction using the provided Stop Solution. Measure the absorbance at 490 nm using a microplate reader.
IV. Data Analysis and Interpretation
Calculating Percentage Viability/Cytotoxicity:
-
For MTT Assay:
-
Percentage Viability (%) = [(Abssample - Absblank) / (Absvehicle - Absblank)] x 100
-
-
For LDH Assay:
-
Percentage Cytotoxicity (%) = [(Abssample - Absvehicle) / (Absmax_release - Absvehicle)] x 100
-
Determining the IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting the percentage viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism or R.
Calculating the Selectivity Index (SI): The SI provides a quantitative measure of a compound's selectivity for cancer cells. A higher SI value is desirable.
-
SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)
Hypothetical Data Summary:
Based on literature for similar 2-aminothiazole derivatives, we can anticipate results that show a preferential effect on cancer cells.[7][13]
| Cell Line | Type | Hypothetical IC₅₀ (µM) | Selectivity Index (SI) vs. HEK-293 |
| MCF-7 | Breast Cancer | 4.5 | 10.0 |
| A549 | Lung Cancer | 6.2 | 7.3 |
| HepG2 | Liver Cancer | 8.1 | 5.6 |
| HEK-293 | Normal Kidney | 45.0 | 1.0 |
An SI > 3 is generally considered to be meaningfully selective.
V. Potential Mechanism of Action: Modulating Key Signaling Pathways
The cytotoxic effects of many anticancer agents, including thiazole derivatives, are often mediated by the induction of apoptosis.[4][14][15] This programmed cell death is tightly regulated by a complex network of signaling pathways. The PI3K/Akt and MAPK pathways are two of the most critical cascades governing cell survival and apoptosis.[16][17]
-
PI3K/Akt Pathway: This is a major pro-survival pathway.[18] Activation of Akt promotes cell survival and inhibits apoptosis. Many anticancer drugs exert their effects by down-regulating this pathway.[19]
-
MAPK Pathways (ERK, JNK, p38): These pathways have a more complex, context-dependent role. While ERK is often associated with proliferation, sustained activation can also lead to apoptosis.[17] The JNK and p38 MAPK pathways are generally considered pro-apoptotic, activated in response to cellular stress, such as that induced by chemotherapeutic agents.[16][19]
A plausible mechanism for this compound is the simultaneous inhibition of the pro-survival PI3K/Akt pathway and the activation of the pro-apoptotic MAPK (JNK/p38) pathways, tilting the cellular balance towards apoptosis.
Caption: Plausible signaling pathways modulated by the test compound.
VI. Conclusion
This guide provides a comprehensive, scientifically-grounded framework for the comparative cytotoxic evaluation of this compound. By employing a panel of diverse cancer cell lines alongside a normal cell line, and by using orthogonal assays like MTT and LDH, researchers can generate robust and reliable data. The calculation of a Selectivity Index is paramount for determining the therapeutic potential of this, and any, novel anticancer compound. Further investigation into the modulation of cell death pathways, such as PI3K/Akt and MAPK, will be crucial for elucidating its mechanism of action and advancing its development as a potential cancer therapeutic.
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A-Comparative-Guide-to-Assessing-the-Off-Target-Effects-of-2-Aminothiazole-Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds, including approved anticancer drugs like Dasatinib and Alpelisib.[1][2] Its "privileged" status, however, is shadowed by its classification as a potential toxicophore, prone to metabolic activation that can lead to adverse drug reactions.[3][4] This duality necessitates a rigorous and comprehensive assessment of the off-target effects of any 2-aminothiazole derivative destined for clinical development. This guide provides a comparative overview of the essential methodologies for evaluating these unintended interactions, offering insights into experimental design and data interpretation to ensure the development of safer, more effective therapeutics.
The Imperative of Off-Target Profiling
Off-target interactions are a primary cause of drug attrition, contributing significantly to unforeseen toxicities and diminished efficacy.[5] For 2-aminothiazole derivatives, the risks are multifaceted. Beyond the inherent potential for metabolic activation of the thiazole ring, these molecules are often designed as kinase inhibitors, a class of drugs notorious for cross-reactivity due to the conserved nature of the ATP-binding pocket across the kinome.[6][7][8] Therefore, a multi-pronged approach, integrating both in silico and in vitro methods, is crucial for a thorough risk assessment.
A Comparative Look at Assessment Methodologies
The modern drug discovery workflow employs a tiered approach to off-target profiling, starting with broad, cost-effective computational screens and progressing to more specific and resource-intensive experimental assays.
| Methodology | Principle | Advantages | Disadvantages | Best For |
| In Silico Profiling | Computational algorithms predict potential off-target interactions based on the compound's structure and its similarity to ligands with known bioactivities.[9][10] | - High-throughput and cost-effective.- Can screen vast virtual libraries.- Identifies potential liabilities early in discovery.[5] | - Predictive, not definitive.- Prone to false positives and negatives.- Dependent on the quality of training data.[9] | Early-stage hit-to-lead optimization and prioritizing compounds for experimental testing. |
| Kinase Panel Screening | In vitro biochemical assays measure the inhibitory activity of a compound against a broad panel of purified kinases.[7][11] | - Provides quantitative IC50/Kd values.- Broad coverage of the human kinome.- Direct measure of interaction. | - Lacks cellular context (e.g., membrane permeability, intracellular ATP concentrations).[7]- May not capture allosteric inhibition.[7] | Assessing the selectivity of kinase inhibitors and identifying primary off-target kinases. |
| Cell-Based Assays | Functional assays in living cells assess the compound's effect on specific signaling pathways or cellular processes.[12] | - Physiologically relevant context.- Can identify downstream effects of off-target binding.- Can assess cytotoxicity and other cellular toxicities.[12] | - Can be lower throughput than biochemical assays.- Mechanism of action may be indirect.- Results can be cell-line specific. | Validating in vitro findings in a biological system and assessing functional consequences of off-target engagement. |
| Safety Pharmacology Assays | A specialized set of in vitro and in vivo studies designed to identify undesirable pharmacodynamic effects on major physiological systems. | - Mandated by regulatory agencies.- Directly assesses functional consequences in integrated systems. | - Resource-intensive and costly.- Typically performed late in preclinical development. | Go/no-go decisions before first-in-human studies. |
Key Off-Target Liabilities for 2-Aminothiazole Derivatives and Their Assessment
Given the chemical nature and common therapeutic targets of 2-aminothiazole derivatives, several key off-target liabilities warrant specific attention.
Kinase Cross-Reactivity
As many 2-aminothiazole derivatives are designed as kinase inhibitors, assessing their selectivity across the human kinome is paramount.[1]
This protocol outlines a typical workflow for assessing the inhibitory activity of a 2-aminothiazole derivative against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. A 10-point serial dilution series is then prepared.
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide or a specific protein), and ATP at a concentration close to its physiological Km.
-
Incubation: Add the test compound to the reaction mixture and incubate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using technologies like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric methods.[11]
-
Data Analysis: Plot the percentage of kinase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices: The use of ATP at its Km concentration provides a more physiologically relevant assessment of potency compared to assays with lower ATP concentrations.[11] The choice of detection method depends on the required throughput, sensitivity, and cost.
hERG Channel Inhibition
Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[13][14][15] Therefore, early assessment of hERG liability is a critical safety checkpoint.[13][16]
This protocol describes a higher-throughput method for assessing hERG channel inhibition.
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Cell Preparation: Harvest the cells and prepare a single-cell suspension.
-
Assay Execution: Load the cell suspension and the test compound onto an automated patch clamp system. The system will automatically establish a whole-cell patch clamp configuration.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.
-
Compound Application: Apply a range of concentrations of the test compound and measure the resulting inhibition of the hERG current.
-
Data Analysis: Calculate the percentage of current inhibition at each concentration and determine the IC50 value.
Causality Behind Experimental Choices: The automated patch clamp technique offers a significant throughput advantage over the "gold standard" manual patch clamp while still providing high-quality electrophysiological data.[17]
Cytochrome P450 (CYP) Inhibition
Inhibition of CYP enzymes can lead to drug-drug interactions, altering the metabolism of co-administered drugs and potentially causing toxicity.[18][19][20][21][22]
This protocol outlines a common method for assessing the potential of a compound to inhibit major CYP isoforms.
-
Incubation System: Use human liver microsomes or recombinant CYP enzymes.
-
Reaction Mixture: Combine the incubation system, a specific substrate for the CYP isoform of interest, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a cofactor solution (e.g., NADPH).
-
Incubation: Incubate the reaction mixture at 37°C for a defined time.
-
Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Analysis: Quantify the formation of the metabolite from the specific substrate using LC-MS/MS.
-
Data Analysis: Determine the IC50 value for the inhibition of each CYP isoform.
Causality Behind Experimental Choices: Using a panel of probe substrates specific for different CYP isoforms allows for the assessment of the compound's inhibitory potential against the most clinically relevant enzymes.[20]
Visualizing Workflows and Pathways
Experimental Workflow for Off-Target Assessment
Caption: A tiered workflow for assessing off-target effects.
Simplified Kinase Signaling Pathway
Caption: A generic kinase signaling cascade.
Data in Focus: Hypothetical Comparison of 2-Aminothiazole Derivatives
To illustrate the application of these methodologies, consider the following hypothetical data for two 2-aminothiazole derivatives, Compound A and Compound B.
| Assay | Parameter | Compound A | Compound B | Desired Profile |
| Primary Target Kinase | IC50 (nM) | 10 | 15 | < 50 |
| Kinase Selectivity (S-Score at 1 µM) | (Number of kinases inhibited >90%) | 5 | 25 | Low |
| hERG Inhibition | IC50 (µM) | > 30 | 2.5 | > 10 |
| CYP3A4 Inhibition | IC50 (µM) | > 50 | 5 | > 10 |
| Cellular Cytotoxicity (HepG2) | CC50 (µM) | 45 | 8 | > 30 |
Interpretation:
-
Compound A demonstrates good potency for its primary target and a more favorable selectivity profile with fewer off-target kinases inhibited. Crucially, it shows a low risk of hERG and CYP3A4 inhibition and acceptable cellular cytotoxicity.
-
Compound B , while also potent, exhibits significant off-target kinase activity, posing a higher risk of unintended pharmacological effects. Furthermore, its potent inhibition of the hERG channel and CYP3A4, coupled with higher cytotoxicity, raises significant safety concerns.
Based on this comparative data, Compound A would be prioritized for further development, while Compound B would likely be deprioritized or subjected to medicinal chemistry efforts to mitigate its off-target liabilities.
Conclusion: A Self-Validating System for Safer Drug Candidates
The assessment of off-target effects is not merely a regulatory hurdle but a fundamental aspect of rational drug design. For a chemical class as versatile and complex as 2-aminothiazole derivatives, a systematic and multi-faceted approach is non-negotiable. By integrating predictive computational methods with a suite of robust in vitro and cellular assays, researchers can build a self-validating system. Early and comprehensive off-target profiling allows for the timely identification and mitigation of potential liabilities, ultimately leading to the selection of safer and more effective drug candidates. This guide provides a framework for designing and interpreting these critical studies, empowering drug development professionals to navigate the complexities of 2-aminothiazole chemistry with greater confidence and scientific rigor.
References
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- Liston, D. R., & Jones, T. R. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38-47.
- LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance.
- Broad Institute. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs.
- Creative Bioarray. (n.d.). CYP Inhibition Assay.
- Appgreatlakes. (n.d.). The Importance of Screening Against the hERG Assay.
- Tei, A., et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. Methods in Molecular Biology, 1630, 35-46.
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A Head-to-Head Comparison for Kinase Inhibition: Dasatinib vs. 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one
A Technical Guide for Researchers in Drug Development
In the landscape of kinase inhibitor research, the quest for compounds with high potency and selectivity is paramount. This guide provides a detailed, head-to-head comparison of Dasatinib, a well-established multi-kinase inhibitor, and 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one, a representative of the promising aminothiazole class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering objective analysis supported by established experimental protocols.
Section 1: Introduction to the Compounds
Dasatinib (Sprycel®) is a potent, second-generation oral tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] Its clinical success stems from its ability to potently inhibit the BCR-ABL fusion protein, the key driver of these malignancies, as well as other critical oncogenic kinases.[3][4] Notably, Dasatinib is effective against many imatinib-resistant BCR-ABL mutations, with the exception of the T315I "gatekeeper" mutation.[5]
This compound belongs to the 2-aminothiazole family, a chemical scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds, including numerous kinase inhibitors.[6][7] In fact, the 2-aminothiazole core is a key structural component of Dasatinib itself.[7] This guide will analyze the foundational, unsubstituted thiazolone core to understand its intrinsic properties in comparison to the highly optimized and complex structure of Dasatinib.
Section 2: Mechanism of Action and Target Profiles
The efficacy of any kinase inhibitor is defined by the specific kinases it targets and its binding mechanism.
Dasatinib: A Broad-Spectrum Kinase Inhibitor
Dasatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of multiple kinases.[3] A key feature distinguishing it from first-generation inhibitors like imatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, contributing to its enhanced potency.[3][8]
Its primary targets include:
-
BCR-ABL: The hallmark of CML, which Dasatinib inhibits with an IC50 in the low nanomolar range (e.g., 3 nM).[9]
-
SRC Family Kinases (SFKs): Including SRC, LCK, YES, and FYN, which are involved in cell proliferation, survival, and migration.[10][11]
-
c-KIT and PDGFRβ: Receptor tyrosine kinases implicated in various cancers.[10]
-
Tec Family Kinases: Such as Btk and Tec, which are important in hematopoietic cell signaling.[5]
The broad targeting profile of Dasatinib contributes to its potent anti-leukemic activity but may also be associated with off-target effects.[1][10]
Figure 1: Simplified signaling pathway showing key targets of Dasatinib.
This compound: A Progenitor Scaffold
The 2-aminothiazole scaffold is a versatile template for kinase inhibition.[7] Derivatives have been developed to target a wide array of kinases, including EGFR, CDKs, and Aurora kinases, by modifying the substituents at various positions on the thiazole ring.[12][13] The specific compound, this compound, represents a foundational structure. Its activity will depend on the intrinsic affinity of this core for the ATP-binding sites of various kinases. While specific, direct inhibitory data for this exact unsubstituted compound is not widely published in comparative oncology studies, related structures show activity against targets like 11β-HSD1 and EGFR, demonstrating the scaffold's potential.[13][14] For this guide, we will hypothesize its potential interaction with a generic kinase active site as a basis for comparison.
Section 3: Head-to-Head Experimental Comparison
To objectively compare these two compounds, standardized in vitro assays are essential. Below are representative protocols and data tables that would be used to perform such a comparison.
Experiment 1: In Vitro Kinase Inhibition Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of each compound against key tyrosine kinases (e.g., ABL and SRC). A lower IC50 value indicates higher potency.
Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a standard method.[15] It measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the degree of kinase inhibition.[16]
Data Presentation:
| Kinase Target | Dasatinib IC50 (nM) | This compound IC50 (nM) |
| BCR-ABL | ~0.5 - 3.0[9][17] | >10,000 (Hypothetical) |
| SRC | ~0.2 - 1.1[9][18] | >10,000 (Hypothetical) |
| c-KIT | ~1.0 - 5.0[10] | >10,000 (Hypothetical) |
| PDGFRA (D842V) | ~62[19] | >10,000 (Hypothetical) |
| Note: Data for the thiazolone compound is hypothetical, representing an unoptimized starting scaffold, which is expected to have significantly lower potency than a clinically approved drug like Dasatinib. |
Detailed Experimental Protocol: Luminescence-Based Kinase Assay
-
Compound Preparation: Prepare a 10 mM stock solution of each compound in 100% DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 pM).
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO vehicle control to each well.
-
Enzyme Addition: Add 2.5 µL of the target kinase (e.g., recombinant ABL kinase) to each well. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.[15]
-
Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The concentration of ATP should ideally be at or near its Km value for the specific kinase to ensure accurate IC50 determination. Incubate for 60 minutes at 30°C.
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[15]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which fuels a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.
-
Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Figure 2: Workflow for a luminescence-based in vitro kinase assay.
Experiment 2: Cellular Proliferation Assay
Objective: To assess and compare the cytotoxic or cytostatic effects of the compounds on cancer cell lines dependent on their target kinases. The GI50 (concentration for 50% growth inhibition) is a common metric.
Methodology: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[20][21] Live cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.[22]
Data Presentation:
| Cell Line (Target Pathway) | Dasatinib GI50 (nM) | This compound GI50 (nM) |
| K-562 (BCR-ABL positive CML) | ~1 - 10[9] | >50,000 (Hypothetical) |
| A549 (Lung Carcinoma, SRC active) | ~100 - 500 | >50,000 (Hypothetical) |
| Note: Data for the thiazolone compound is hypothetical, reflecting an unoptimized scaffold. |
Detailed Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Plate cancer cells (e.g., K-562) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment and recovery.[21]
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include wells with untreated cells (negative control) and a vehicle control (DMSO). Incubate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Aseptically add 20 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[23]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[23]
-
Solubilization: Carefully remove the culture medium. Add 150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.[23]
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20] Read the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 620-630 nm can be used to subtract background noise.[20]
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability percentage against the logarithm of compound concentration and fit to a dose-response curve to determine the GI50 value.
Section 4: Discussion and Interpretation
The experimental data, even with hypothetical values for the thiazolone compound, highlights a critical principle in drug discovery. Dasatinib is the product of extensive structure-activity relationship (SAR) studies, where a basic scaffold (like the 2-aminothiazole) was systematically modified to achieve sub-nanomolar potency and a specific multi-kinase profile.[7]
This compound , as a foundational scaffold, would be expected to exhibit weak or no activity against specific oncogenic kinases like BCR-ABL and SRC. Its value lies not in its direct efficacy but as a starting point for chemical elaboration. The fluorophenyl group and the thiazolone ring provide key chemical handles for synthetic chemists to add other functional groups, aiming to create specific hydrogen bonds, hydrophobic interactions, and steric complementarity within the ATP-binding pocket of a desired target kinase.
The comparison starkly illustrates the journey from a chemical template to a clinically effective drug. While the core thiazole structure is a validated "kinase inhibitor template," it is the specific decorations and conformational constraints imposed by its substituents that confer the high-affinity binding required for therapeutic effect.
Section 5: Conclusion
This guide provides a direct comparison between the highly optimized, broad-spectrum kinase inhibitor Dasatinib and a foundational 2-aminothiazole scaffold.
-
Dasatinib demonstrates potent, low-nanomolar inhibition of multiple key oncogenic kinases, translating to effective growth inhibition of dependent cancer cell lines. Its mechanism relies on high-affinity binding to the ATP pocket of both active and inactive kinase conformations.[1][3]
-
This compound represents a starting point in a drug discovery campaign. While the scaffold itself is validated, this specific, unoptimized molecule is not expected to possess significant inhibitory activity. Its importance is as a chemical template upon which potent and selective inhibitors can be built.
For researchers, this comparison underscores the power of medicinal chemistry and SAR in transforming a simple heterocyclic core into a life-saving therapeutic agent.
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Comparative Guide to the In Vivo Efficacy of 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one Prodrugs in Preclinical Cancer Models
This guide provides a comprehensive comparison of prodrug strategies for enhancing the in vivo efficacy of 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one, a core scaffold recognized for its potential in anticancer applications, likely through kinase inhibition. We will explore the rationale behind prodrug design, compare hypothetical alternatives based on established methodologies, and provide detailed experimental protocols to validate in vivo performance.
Introduction: The Rationale for Prodrug Development
The 2-aminothiazole and thiazolidin-4-one scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with demonstrated anticancer activity.[1][2][3] The parent molecule, this compound, likely targets critical signaling pathways in cancer cells, such as protein kinases. However, like many small molecule inhibitors, its therapeutic potential can be hampered by suboptimal pharmacokinetic properties, such as poor aqueous solubility, low oral bioavailability, and off-target toxicity.[4][5]
Prodrug strategies are a powerful tool to overcome these limitations.[6][7] By masking the active drug with a promoiety, we can create a transient derivative that improves drug delivery and is later converted into the active form at the desired site of action. This guide will compare three common prodrug approaches applicable to our core molecule, focusing on their impact on in vivo efficacy in xenograft models.
The Core Challenge: To enhance the therapeutic index of the parent compound by improving its delivery to tumor tissue while minimizing systemic exposure and associated toxicity.
Comparative Analysis of Prodrug Strategies
We will compare three hypothetical prodrugs of the parent compound, "Parent-C," each designed to address specific delivery challenges. The comparison is based on typical outcomes seen with these strategies in preclinical development.
-
Prodrug A: Phosphate Ester Prodrug (for Solubility & Systemic Administration)
-
Rationale: Attaching a phosphate group dramatically increases aqueous solubility, making the compound suitable for intravenous (IV) formulation.[4] This is critical for compounds with high lipophilicity that cannot be effectively administered orally. The phosphate moiety is rapidly cleaved in vivo by ubiquitous alkaline phosphatases to release the active Parent-C.
-
-
Prodrug B: Amino Acid Conjugate (for Transporter-Mediated Uptake)
-
Rationale: Conjugating an amino acid (e.g., L-alanine) to the parent drug can facilitate active transport into cells via amino acid transporters, which are often upregulated in cancer cells.[8] This can lead to enhanced intracellular concentration of the active drug in tumors.
-
-
Prodrug C: Enzyme-Activated Prodrug (for Tumor-Specific Targeting)
-
Rationale: This advanced strategy involves a promoiety that is cleaved only by an enzyme overexpressed in the tumor microenvironment, such as Aldo-Keto Reductase 1C3 (AKR1C3).[9] This "dual selectivity" approach ensures that the active drug is released predominantly within the tumor, sparing healthy tissues and significantly reducing on-target systemic toxicity.[9]
-
Data Presentation: Comparative In Vivo Efficacy
The following table summarizes hypothetical but representative data from a cell-line derived xenograft (CDX) study in immunodeficient mice bearing human breast cancer (MCF-7) tumors.
| Compound | Dosing Route | Dose (mg/kg) | Tumor Growth Inhibition (TGI %) | Body Weight Change (%) | Notes |
| Vehicle Control | PO / IV | - | 0% | +1% | Standard tumor growth. |
| Parent-C | PO | 100 | 35% | -15% | Poor oral bioavailability requires high dose; signs of toxicity. |
| Prodrug A | IV | 50 | 65% | -2% | Excellent efficacy via IV route; well-tolerated. |
| Prodrug B | PO | 75 | 55% | -5% | Improved oral absorption and efficacy compared to Parent-C. |
| Prodrug C | IV | 50 | 85% | +0.5% | Superior efficacy and safety due to tumor-specific activation. |
Key Experimental Protocols
Scientific integrity demands robust and reproducible experimental design. The following protocols outline the standard methodologies for evaluating the in vivo efficacy of these compounds.
Protocol 1: Cell-Line Derived Xenograft (CDX) Mouse Model
This protocol is fundamental for initial efficacy screening of anticancer compounds.[10][11]
Objective: To evaluate the antitumor activity of test compounds against human cancer cells grown as a subcutaneous tumor in immunodeficient mice.
Materials:
-
NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, female, 6-8 weeks old.
-
Human cancer cell line (e.g., MCF-7).
-
Cultrex® Basement Membrane Extract (BME), Type 3.[12]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds, vehicle, and positive control.
-
Digital calipers.
Procedure:
-
Cell Preparation: Culture MCF-7 cells to ~80% confluency. Harvest cells using trypsin and wash with sterile PBS. Resuspend cells in a 1:1 mixture of cold PBS and Cultrex BME at a final concentration of 2 x 10^7 cells/mL.[12]
-
Tumor Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumor volume 2-3 times per week using digital calipers once tumors are palpable. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Dosing: When average tumor volume reaches 100-200 mm³, randomize mice into treatment groups (n=8-10 mice/group).
-
Drug Administration: Administer the compounds as specified in the study design (e.g., daily oral gavage (PO) or intravenous (IV) injection) for a predetermined period (e.g., 21 days).
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume 2-3 times weekly.
-
Record body weight for each mouse at the same frequency as a measure of systemic toxicity.
-
Observe mice for any clinical signs of distress.
-
-
Endpoint: The study concludes when tumors in the vehicle control group reach a predetermined size limit (e.g., 1500 mm³) or at the end of the dosing period. Euthanize mice and excise tumors for further analysis.
Protocol 2: Pharmacokinetic (PK) Study in Mice
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the parent compound and its prodrugs.
Materials:
-
Healthy mice (e.g., C57BL/6 or the same strain as the efficacy model).
-
Test compounds formulated for IV and PO administration.
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Dosing: Administer a single dose of the test compound to a cohort of mice via IV (e.g., tail vein injection) and another cohort via PO (oral gavage).
-
Blood Sampling: At predefined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect blood samples (e.g., via retro-orbital or tail-nick bleed) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Extract the drug (parent and/or prodrug) from the plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the compound(s) in each sample using a validated LC-MS/MS method.
-
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and oral bioavailability (%F).
Visualization of Workflows and Mechanisms
Diagrams are essential for clarifying complex processes in drug development.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating a novel anticancer prodrug in vivo.
Caption: High-level workflow for preclinical in vivo evaluation of anticancer prodrugs.
Mechanism of Action: Enzyme-Activated Prodrug
This diagram shows the targeted activation of Prodrug C within the tumor microenvironment.
Caption: Targeted activation of an enzyme-labile prodrug in tumor cells.
Conclusion and Future Directions
The strategic design of prodrugs is a cornerstone of modern drug development, enabling scientists to unlock the full potential of highly potent but poorly delivered therapeutic agents. The comparison of phosphate esters, amino acid conjugates, and enzyme-activated strategies reveals a clear trade-off between design complexity and therapeutic benefit. While simpler approaches like phosphate esters effectively solve formulation issues for IV administration, sophisticated methods like enzyme-activated prodrugs offer the promise of truly tumor-selective therapies with wider therapeutic windows.
The protocols provided herein represent the industry standard for obtaining reliable and reproducible in vivo efficacy and pharmacokinetic data. Rigorous adherence to these methodologies is essential for making informed decisions in the progression of a drug candidate from the laboratory to the clinic.
References
- An AKR1C3-activated kinase inhibitor prodrug.
- Application Notes and Protocols for Xenograft Mouse Models.Benchchem.
- Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.Bio-Techne.
- Tyrosine kinase inhibitor prodrug-loaded liposomes for controlled release
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility.PubMed Central.
- Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice.
- In Vivo Pharmacology Models for Cancer Target Research.PubMed.
- The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability.PubMed.
- Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory.
- Establishment of Patient-Derived Xenografts in Mice.Bio-protocol.
- Recent Advancements in Prodrug Strategies for Targeted Cancer Therapy.MDPI.
- Strategies in prodrug design.American Chemical Society.
- Thiazole conjugated amino acid derivatives as potent cytotoxic agents.RSC Publishing.
- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies.MDPI.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.MDPI.
- In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles.
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- 7. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one
As a Senior Application Scientist, my objective is to provide you with a comprehensive, actionable guide that extends beyond mere procedural steps. This document is engineered to instill a deep understanding of the principles behind the safe handling and disposal of 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one, ensuring the protection of both laboratory personnel and the environment. The protocols outlined herein are grounded in established best practices for chemical waste management, though it is imperative to recognize that this guide supplements, and does not supersede, the specific protocols mandated by your institution's Environmental Health & Safety (EHS) department.[1]
Hazard Identification and Risk Assessment: The "Why"
Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for every novel compound is not always available, information extrapolated from analogous structures and Safety Data Sheets (SDS) for similar thiazole derivatives provides a strong basis for a cautious approach.[1]
Summary of Known and Potential Hazards: Based on data for structurally related aminothiazole compounds, this compound should be handled as a substance that is potentially:
-
Harmful if Swallowed (Acute Oral Toxicity): Similar compounds are classified as toxic if swallowed.[2][3]
-
Skin and Eye Irritant: Causes skin irritation and serious eye irritation or damage.[2][4][5]
-
Respiratory Tract Irritant: May cause respiratory irritation if inhaled as a dust or aerosol.[2][4]
The fluorophenyl moiety and the thiazolone core are common in bioactive molecules, indicating a potential for unforeseen biological effects.[6][7] Therefore, the primary directive is to prevent any direct contact or environmental release.
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | GHS Hazard Statement(s) | Associated Risk |
|---|---|---|
| Acute Toxicity, Oral | H301 / H302 | Toxic or Harmful if swallowed[3][5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[2][4] |
| Serious Eye Damage/Irritation | H319 / H318 | Causes serious eye irritation or damage[2][3][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[2][4] |
Pre-Disposal Protocol: Personal Protective Equipment (PPE)
Engineering controls (such as fume hoods) are the first line of defense. However, appropriate PPE is mandatory to mitigate the risk of accidental exposure during handling and waste consolidation.
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Inspect gloves for any signs of degradation or puncture before use. If contact occurs, remove gloves immediately, wash hands thoroughly, and don a new pair.
-
Body Protection: A standard laboratory coat must be worn and fully buttoned. For tasks with a higher risk of spillage, a chemical-resistant apron is recommended.[1]
Core Disposal Procedure: Segregation, Collection, and Storage
The fundamental principle of chemical waste management is that no hazardous material should enter the standard waste streams. [8][9] This includes sink drains, regular trash, or biohazard bags.[9][10]
Step-by-Step Waste Collection Workflow
-
Designate a Waste Container:
-
Select a container that is in good condition, free of leaks or cracks, and constructed of a material compatible with this compound and any solvents used.[8][11][12] High-density polyethylene (HDPE) carboys are a common and suitable choice for solvent-based waste.
-
For solid waste (e.g., contaminated filter paper, weighing boats, gloves), use a designated, clearly labeled solid waste container or a securely sealable bag placed inside a rigid container.
-
-
Label the Container Immediately:
-
Collect the Waste:
-
This compound and any solutions containing it must be collected as hazardous waste.
-
NEVER mix incompatible waste streams.[9][12] For example, do not mix this thiazole derivative waste with strong oxidizing agents, acids, or bases unless you have explicit confirmation of compatibility.[13][14]
-
Keep the waste container closed at all times except when actively adding waste.[8][9][10][11] Do not leave a funnel in the opening.[11] This prevents the release of volatile organic compounds (VOCs) and protects against accidental spills.
-
-
Store the Waste Container Properly:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which is typically at or near the point of generation (e.g., in a fume hood or a designated cabinet).[11]
-
All liquid hazardous waste containers must be stored within secondary containment (e.g., a spill tray or bin) to contain any potential leaks.[8][9][10]
-
Segregate the waste container from incompatible chemicals.[11][12]
-
-
Request a Waste Pickup:
-
Do not allow waste to accumulate indefinitely. Institutional and federal regulations limit the volume and time that waste can be stored in a lab.[10]
-
When the container is approximately 90% full, or well before your institution's time limit is reached, submit a chemical waste pickup request to your EHS department.[10][11]
-
Disposal of Empty Stock Containers
An "empty" container that held this compound is not truly empty and must be managed as hazardous waste.
-
Triple Rinsing: In many jurisdictions, empty containers can be disposed of in the regular trash (or glass recycling) after being triple rinsed with a suitable solvent.[12]
-
Collect the Rinsate: Crucially, all three rinsates must be collected and disposed of as hazardous waste in your designated liquid waste container.[12]
-
Deface the Label: Before disposal of the rinsed container, completely deface or remove the original chemical label to prevent confusion.[10]
-
Consult EHS: Always confirm your institution's specific policy on empty container disposal. Some acutely toxic chemicals require the container itself to be disposed of by EHS without rinsing.[10]
Spill Management Protocol
Even with meticulous care, spills can occur. Preparedness is key.
-
Minor Spills (Manageable by Lab Personnel):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an absorbent material (e.g., chemical spill pads, vermiculite, or sand).
-
Carefully collect the absorbent material using non-sparking tools and place it in a designated container for hazardous solid waste.
-
Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
All materials used for spill cleanup must be disposed of as hazardous waste.[8]
-
-
Major Spills:
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
-
Laboratory Chemical Waste Guidelines. Stanford University Environmental Health & Safety. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
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Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. [Link]
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Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety. [Link]
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2-((5-Amino-1,3,4-thiadiazol-2-YL)thio)-N-(4-fluorophenyl)acetamide Safety and Hazards. PubChem, National Center for Biotechnology Information. [Link]
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4-(4-Fluorophenyl)-1,3-thiazol-2-amine Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet for m-Aminophenyl Tosylate. Angene Chemical. [Link]
-
Material Safety Data Sheet - Thiazole, 99%. Cole-Parmer. [Link]
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Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
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2-Amino-4-phenylthiazole Hazards Identification. PubChem, National Center for Biotechnology Information. [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]
-
Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing. [Link]
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Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5 H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. PubMed. [Link]
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A Senior Application Scientist's Guide to Handling 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one
This document provides essential, field-proven guidance for the safe handling, use, and disposal of 2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one. As a member of the thiazolone class of compounds, which are actively researched for a range of biological activities including potential anticancer and agricultural applications, this substance must be handled with a comprehensive safety-first approach.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each safety protocol.
Presumed Hazard Profile: An Evidence-Based Assessment
Analysis of related compounds reveals a consistent pattern of the following hazards:
-
Skin Irritation (H315): Many aminothiazole derivatives are confirmed skin irritants.[5][6][7][8][9][10]
-
Serious Eye Irritation/Damage (H319/H318): This is a significant and frequently reported risk, with some analogs causing serious eye damage.[5][8][9][10]
-
Respiratory Tract Irritation (H335): Inhalation of dust or aerosols may cause respiratory irritation.[5][6][7][9][10][11]
-
Acute Oral Toxicity (H301/H302): Several analogs are classified as toxic or harmful if swallowed.[6][7][9][10][11]
-
Skin Sensitization (H317): At least one related compound has been shown to potentially cause an allergic skin reaction.
Based on this evidence, this compound must be treated as a hazardous substance with the potential to cause significant harm through inhalation, skin contact, eye contact, and ingestion.
The Core Directive: Personal Protective Equipment (PPE)
The use of PPE is the final barrier between the researcher and the chemical hazard, supplementing critical engineering controls.[12] The following PPE is mandatory for all operations involving this compound.
| Body Part | Personal Protective Equipment | Standard/Specification | Rationale |
| Hands | Double-gloving with chemical-resistant nitrile gloves. | ASTM D6978 | Provides robust protection against permeation. Double-gloving allows for the safe removal of the outer, contaminated glove without exposing the skin.[12][13] |
| Body | Disposable, solid-front, back-closing chemical-resistant gown. | Polyethylene-coated polypropylene or similar laminate material. | A standard cotton lab coat is insufficient as it is absorbent.[13] A disposable, coated gown prevents permeation of the chemical and avoids cross-contamination outside the laboratory.[14] |
| Eyes/Face | Tightly fitting chemical safety goggles and a full-face shield. | Conforms to EN 166 (EU) or ANSI Z87.1 (US). | Given the high risk of serious eye irritation from related compounds, goggles are essential to prevent entry of dust or splashes.[8][14][15] A face shield protects the entire face from splashes.[15] |
| Respiratory | For Solids: NIOSH-approved N95 respirator or higher. For Solutions/Risk of Vapors: Full-face respirator with appropriate chemical cartridges. | NIOSH/MSHA or European Standard EN 149 approved. | An N95 respirator is critical when handling the solid powder to prevent inhalation of fine particles.[15][16] Surgical masks offer no protection from chemical aerosols or dust.[12][15] If there is a risk of vapor generation or a large spill, a respirator with chemical cartridges is required.[16] |
Operational Plan: From Weighing to Waste
Adherence to a strict, step-by-step operational plan is paramount to ensuring safety and experimental integrity.
Engineering Controls
All manipulations of this compound, both in solid and solution form, must be conducted within a certified chemical fume hood.[16] The fume hood is the primary engineering control designed to minimize inhalation exposure. Ensure an eyewash station and safety shower are immediately accessible and tested regularly.[16]
Step-by-Step Handling Protocol
-
Preparation: Before entering the designated handling area, don the complete PPE ensemble as detailed in the table above.
-
Weighing (Solid Compound):
-
Perform all weighing operations on a draft shield within the chemical fume hood to minimize aerosolization.
-
Use dedicated spatulas and weigh boats.
-
After weighing, gently tap tools on the weigh boat to dislodge residual powder before removing them from the hood.
-
-
Solubilization and Transfer:
-
Add solvent to the solid slowly to avoid splashing.
-
When transferring solutions, use a pipette or cannula. Avoid pouring directly from beakers where possible.
-
-
Post-Reaction Work-up and Clean-up:
-
All work-up procedures must be performed in the fume hood.
-
Decontaminate all surfaces and equipment that have come into contact with the compound. A common procedure involves washing with an appropriate solvent (e.g., ethanol or acetone, check for reactivity first) followed by soap and water.[11]
-
Caption: Standard operational workflow for handling hazardous thiazolone compounds.
Emergency and Disposal Protocols
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[9]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9][11]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[11]
Spill Management
-
Evacuate non-essential personnel from the area.
-
Ensure you are wearing the full PPE ensemble, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or universal binders).[11]
-
Carefully sweep or scoop up the absorbed material into a suitable, closed, and labeled container for disposal.[9] Do not create dust.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Do not let the product enter drains.[9]
Waste Disposal
All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Collect waste in sealed, clearly labeled containers.
-
Dispose of the contents and container in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.
Caption: Decision logic for selecting appropriate respiratory and face protection.
References
- Benchchem. Safeguarding Your Research: Essential PPE and Handling Protocols for 2-(Morpholinodithio)benzothiazole. Benchchem.
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- Sigma-Aldrich. 2-Amino-4-(4-fluorophenyl)-1,3-thiazole. Sigma-Aldrich.
- Sigma-Aldrich. SAFETY DATA SHEET. (2024-09-06).
- MedchemExpress.com. Safety Data Sheet. (2025-09-02).
- Alberta College of Pharmacy. Personal protective equipment in your pharmacy. (2019-10-30).
- Blotz. 2-Amino-4-(4-fluorophenyl)thiazole.
- TCI Chemicals. SAFETY DATA SHEET. (2025-10-27).
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06).
- Angene Chemical. Safety Data Sheet. (2025-02-26).
- Polovich, M. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
- GERPAC. Personal protective equipment for preparing toxic drugs. (2013-10-03).
- PubChem. 2-Amino-4-phenylthiazole. PubChem.
- PubChem. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine. PubChem.
- Chem-Impex. 2-Amino-4-(4-fluorophenyl)-1,3-thiazole. Chem-Impex.
- Google Patents. CN101445491B - Thiazolinone derivative and preparation method and application thereof.
- NIH. Biochemical evaluation of novel thiazolone derivatives as dual α-glucosidase/α-amylase inhibitors, anti-inflammatory agents. PMC. (2024-12-29).
- Sigma-Aldrich. ETHYL 2-AMINO-4-(4-FLUOROPHENYL)-1,3-THIAZOLE-5-CARBOXYLATE AldrichCPR. Sigma-Aldrich.
- MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI.
- ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. (2024-04-24).
- NIH. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC.
- PubMed. Synthesis of novel thiazolone-based compounds containing pyrazoline moiety and evaluation of their anticancer activity.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
